Danshenol B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,10S)-10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-12-11-26-19-15-7-8-16-14(6-5-9-21(16,3)4)18(15)22(25,10-13(2)23)20(24)17(12)19/h7-8,12,25H,5-6,9-11H2,1-4H3/t12-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPKGGMSDHTRS-YTEVENLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172335 | |
| Record name | Danshenol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189308-09-6 | |
| Record name | Danshenol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danshenol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating Danshenol B from Salvia miltiorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of Danshenol B from the roots of Salvia miltiorrhiza (Danshen). The document details experimental protocols, presents quantitative data, and visualizes relevant biological pathways to serve as a valuable resource for researchers in natural product chemistry and drug development.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] Its therapeutic effects are attributed to a rich diversity of bioactive compounds, which are broadly classified into two categories: lipophilic diterpenoid quinones (tanshinones) and hydrophilic phenolic acids.[3] this compound, a water-soluble phenolic compound, has garnered increasing interest for its potential pharmacological activities. This guide focuses on the methodologies for its effective isolation and purification.
Experimental Protocols for Isolation and Purification
The isolation of this compound from Salvia miltiorrhiza is a multi-step process involving extraction, fractionation, and chromatographic purification. While a single standardized protocol is not universally established, the following sections synthesize common and effective methodologies reported in the scientific literature.
Extraction
The initial step involves the extraction of crude phenolic acids from the dried roots of Salvia miltiorrhiza. Water-based extraction methods are typically employed for hydrophilic compounds like this compound.
Protocol: Acidified Hot Water Extraction
-
Preparation of Plant Material: Dried roots of Salvia miltiorrhiza are pulverized into a fine powder.
-
Extraction Solvent: An acidic aqueous solution is prepared. A common approach is to use water with the pH adjusted to 3.5-4.5 using an acid such as hydrochloric acid, oxalic acid, acetic acid, or citric acid.[4]
-
Solid-to-Liquid Ratio: The powdered plant material is mixed with the extraction solvent, typically at a ratio of 1:8 to 1:10 (g/mL).[4]
-
Extraction Conditions: The mixture is heated in a water bath at a temperature ranging from 70°C to 80°C for 60 to 90 minutes with continuous stirring.[4]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting aqueous extract is then concentrated under reduced pressure to a smaller volume.
Fractionation and Purification
The crude extract contains a complex mixture of compounds. Therefore, subsequent fractionation and purification steps are essential to isolate this compound. High-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (Prep-HPLC) are powerful techniques for this purpose.
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for separating components from complex mixtures.
-
Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for separating tanshinones, which are structurally related to Danshenols, is a mixture of hexane-ethyl acetate-ethanol-water at a ratio of 8:2:7:3 (v/v/v/v).[5] The selection of the optimal solvent system for this compound may require preliminary analytical runs.
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).
-
The crude extract, dissolved in a small volume of the solvent system, is injected into the column.
-
The mobile phase (the lower phase of the solvent system) is then pumped through the column at a specific flow rate.
-
The separation is monitored by a UV detector, and fractions are collected based on the elution profile.
-
Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for the final purification of the target compound.
-
Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is typically employed.
-
Detection: The separation is monitored using a UV detector at a wavelength suitable for this compound.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.
Quantitative Data
The yield and purity of isolated compounds are critical parameters in natural product chemistry. While specific quantitative data for the isolation of this compound is not extensively reported, data for the closely related and abundant salvianolic acid B can provide a benchmark.
| Parameter | Value | Reference |
| Extraction Yield of Salvianolic Acid B | ||
| - Acidified Water Extraction (pH 3.5, 75°C, 60 min) | 92.3% | [4] |
| - Acidified Water Extraction (pH 4.0, 75°C, 70 min) | 93.7% | [4] |
| Purity of Isolated Compounds (Post-HSCCC) | ||
| - Tanshinone IIA | >98% | [5] |
| - Tanshinone I | >94% | [5] |
Note: The yields and purities are highly dependent on the starting material and the specific experimental conditions.
Biological Signaling Pathways
Danshenols and other bioactive compounds from Salvia miltiorrhiza have been shown to modulate various signaling pathways implicated in inflammation and apoptosis.
PIK3CG/NLRP3 Inflammasome Signaling Pathway
Recent studies suggest that this compound may alleviate pain by regulating the PIK3CG/NLRP3 signaling pathway. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers inflammatory responses.
Caption: PIK3CG/NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Natural products, including compounds from Salvia miltiorrhiza, have been shown to modulate this pathway.[6][7]
Caption: A simplified representation of the MAPK signaling cascade.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases. Extracts from Salvia miltiorrhiza have been shown to induce apoptosis in cancer cells through the caspase-3 pathway.[8]
Caption: The intrinsic apoptosis pathway initiated by Danshen extract.
Conclusion
The isolation of this compound from Salvia miltiorrhiza is a feasible yet intricate process that relies on a combination of efficient extraction and high-resolution chromatographic techniques. This guide provides a foundational framework for researchers to develop and optimize their own isolation protocols. Further investigation into the specific biological activities of purified this compound and its mechanisms of action, particularly in relation to the signaling pathways outlined, will be crucial for its potential development as a therapeutic agent.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. CN102475739B - Radix Salviae Miltiorrhizae water extract and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Danshenol B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B is a naturally occurring abietane-type diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent aldose reductase inhibition and neuroprotective effects. Recent studies have highlighted its potential in alleviating central post-stroke pain by modulating key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and biological activities of this compound, along with detailed experimental protocols and pathway visualizations to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a crystalline solid with the molecular formula C₂₂H₂₆O₄ and a molecular weight of 354.43 g/mol .[1]
IUPAC Name: (1R,10S)-10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-phenanthro[1,2-b]furan-11-one
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₄ | [1] |
| Molecular Weight | 354.43 g/mol | [1] |
| Physical Description | Crystalline solid | [1] |
| Melting Point | 199.47 °C | [1] |
| Boiling Point | 471.9 °C (Predicted) | [1] |
| Topological Polar Surface Area | 63.6 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Pharmacokinetic Properties
Preclinical studies have provided initial insights into the pharmacokinetic profile of this compound.
| Parameter | Value | Reference |
| Oral Bioavailability | 57.95% | |
| Blood-Brain Barrier Permeability | 0.1 (indicating limited CNS penetration) | |
| Intestinal Absorption (Caco-2 permeability) | 0.53 nm/s (suggesting good absorption) | |
| Water Solubility | Moderate (inferred from fractional negative accessible surface area of 63.59%) |
Experimental Protocols
Isolation of this compound from Salvia miltiorrhiza
A common method for the isolation of this compound and other diterpenoids from the roots of Salvia miltiorrhiza involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction:
-
Air-dried and powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, typically rich in diterpenoids, is collected and concentrated.
-
-
Chromatographic Separation:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
A gradient elution is performed using a solvent system of increasing polarity, such as n-hexane-ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles to known this compound standards are pooled.
-
-
Purification:
-
Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
A mobile phase of methanol-water or acetonitrile-water in a gradient or isocratic mode is used for elution.
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
-
Total Synthesis of Abietane Diterpenoids (General Strategy)
Retrosynthetic Analysis and Key Steps:
-
Disconnection of the D-ring: The furan ring can be formed in the later stages of the synthesis from a suitable precursor.
-
Formation of the Tricyclic Core: The A, B, and C rings can be constructed through various methods, including:
-
Diels-Alder reactions: To form the C ring.
-
Annulation reactions: Such as Robinson annulation to build the A ring onto a B-C ring system.
-
Intramolecular Friedel-Crafts reactions: To close one of the rings.
-
-
Introduction of Stereocenters: Asymmetric synthesis or resolution techniques are employed to establish the correct stereochemistry at the chiral centers.
-
Functional Group Interconversions: Oxidation, reduction, and other transformations are used to install the required hydroxyl, ketone, and other functional groups.
In Vitro Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme, which is implicated in diabetic complications.
Protocol:
-
Enzyme Preparation:
-
Aldose reductase can be partially purified from rat lens homogenates or a recombinant human aldose reductase can be used.
-
-
Assay Mixture:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 6.2)
-
NADPH (e.g., 0.1 mM)
-
Substrate (e.g., DL-glyceraldehyde, 10 mM)
-
Aldose reductase enzyme preparation
-
-
-
Inhibition Measurement:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.
-
In Vivo Model of Central Post-Stroke Pain (CPSP)
A common animal model to study CPSP involves inducing a hemorrhagic stroke in the thalamus of rodents.
Protocol:
-
Animal Model Induction:
-
Mice or rats are anesthetized and placed in a stereotaxic frame.
-
A small burr hole is drilled in the skull over the target brain region (e.g., the ventral posterolateral nucleus of the thalamus).
-
A microinjection of collagenase is administered to induce a localized hemorrhage.
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., PBS with a small amount of DMSO).
-
The solution is administered to the animals, typically via oral gavage, at various doses (e.g., 5, 10, 50 mg/kg).
-
A vehicle control group receives the solvent alone.
-
-
Behavioral Testing:
-
Pain-related behaviors are assessed at different time points after stroke induction and drug administration.
-
Mechanical allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal hyperalgesia: Assessed using a hot plate or radiant heat source to measure the paw withdrawal latency.
-
-
Biochemical Analysis:
-
At the end of the experiment, animals are euthanized, and brain tissue (specifically the thalamus) is collected.
-
The expression levels of proteins in the PIK3CG/NLRP3 signaling pathway are analyzed by Western blotting or immunohistochemistry.
-
Mechanism of Action: Signaling Pathways
This compound has been shown to exert its therapeutic effects by modulating specific signaling pathways. A key mechanism identified is the regulation of the PIK3CG/NLRP3 inflammasome pathway in the context of central post-stroke pain.
PIK3CG/NLRP3 Signaling Pathway
The PI3Kγ (encoded by PIK3CG) signaling pathway is a critical regulator of inflammation. In the context of neuroinflammation following a stroke, the activation of this pathway can lead to the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines. This compound has been found to inhibit this pathway, thereby reducing neuroinflammation and alleviating pain.
Experimental Workflow
The investigation of a natural product like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.
Conclusion
This compound is a promising bioactive diterpenoid from Salvia miltiorrhiza with well-defined chemical properties and significant therapeutic potential. Its ability to inhibit aldose reductase and modulate the PIK3CG/NLRP3 signaling pathway makes it a compelling candidate for the development of novel treatments for diabetic complications and central post-stroke pain. The detailed protocols and pathway information provided in this guide are intended to facilitate further research into the pharmacological activities and mechanisms of action of this compound, ultimately accelerating its translation into clinical applications.
References
Danshenol B: A Technical Guide to its Neuroprotective Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B, a bioactive compound isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), is emerging as a promising candidate for neuroprotection. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action in neuroprotection, with a focus on its role in key signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of neurology.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of inflammatory and oxidative stress pathways. The most well-documented mechanism involves the inhibition of the PIK3CG/NLRP3 signaling pathway. Additionally, based on the known activities of related compounds from Salvia miltiorrhiza, it is plausible that this compound also engages the Nrf2 and PI3K/Akt signaling pathways to confer neuroprotection.
Inhibition of the PIK3CG/NLRP3 Inflammasome Signaling Pathway
The primary neuroprotective mechanism of this compound elucidated to date is its potent inhibition of the Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG)/NLR family pyrin domain-containing protein 3 (NLRP3) signaling pathway. This pathway is a critical driver of neuroinflammation and subsequent neuronal damage in conditions such as central post-stroke pain (CPSP)[1].
This compound has been shown to directly bind to PIK3CG, a key regulator of inflammation and oxidative stress[1]. This interaction inhibits the downstream activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By suppressing this pathway, this compound effectively reduces neuroinflammation and alleviates neuropathic pain in preclinical models[1].
Caption: this compound inhibits the PIK3CG/NLRP3 pathway.
Potential Activation of the Nrf2 Antioxidant Pathway
While direct evidence for this compound is emerging, many related compounds from Salvia miltiorrhiza are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response[2][3]. It is plausible that this compound shares this mechanism.
Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress-induced neuronal damage[3].
Caption: Putative activation of the Nrf2 pathway by this compound.
Potential Modulation of the PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a central node for promoting cell survival and inhibiting apoptosis[4][5]. Several natural compounds with neuroprotective properties have been shown to activate this pathway. While specific data for this compound is limited, its structural similarity to other neuroprotective phytochemicals suggests a potential role in modulating PI3K/Akt signaling.
Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of transcription factors that promote the expression of anti-apoptotic proteins like Bcl-2[4].
Caption: Putative modulation of the PI3K/Akt pathway by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's neuroprotective effects.
Table 1: Molecular Docking and Behavioral Outcomes
| Parameter | Value | Experimental Context | Reference |
| Molecular Docking | |||
| Binding Affinity to PIK3CG | -9.127 kcal/mol | In silico molecular docking analysis | [1] |
| Behavioral Assessments (CPSP Mouse Model) | |||
| Neurological Severity Score (mNSS) | Significantly reduced with 50 mg/kg this compound | Assessment of motor skills, sensory perception, balance, and reflexes | [1] |
Table 2: Effects on the PIK3CG/NLRP3 Pathway
| Biomarker | Effect of this compound (50 mg/kg) | Experimental Context | Reference |
| Protein Expression (Thalamus) | |||
| PIK3CG | Suppressed | Western Blot analysis in CPSP mouse model | [1] |
| NLRP3 | Suppressed | Western Blot analysis in CPSP mouse model | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the neuroprotective mechanisms of this compound.
Central Post-Stroke Pain (CPSP) Mouse Model
This in vivo model is crucial for studying the therapeutic effects of this compound on neuropathic pain following a stroke.
-
Principle: A hemorrhagic stroke is induced in the thalamus, a key region for pain processing, by injecting collagenase IV. This leads to the development of chronic pain hypersensitivity, mimicking human CPSP[6][7].
-
Procedure:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A small burr hole is drilled over the target brain region (ventral posterolateral/ventral posteromedial thalamic nucleus).
-
A microinjection needle is used to slowly infuse a solution of collagenase IV into the thalamus[6][8].
-
The needle is left in place for a few minutes to prevent backflow, then slowly withdrawn.
-
The incision is sutured, and the animal is allowed to recover.
-
Behavioral tests for pain hypersensitivity (e.g., von Frey test for mechanical allodynia, cold plate test for thermal hyperalgesia) are performed at various time points post-surgery to confirm the development of CPSP[6].
-
Caption: Workflow for the CPSP mouse model and this compound treatment.
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins in brain tissue lysates, providing insights into the signaling pathways affected by this compound.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a method such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-PIK3CG, anti-NLRP3, anti-p-Akt, anti-Nrf2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using a digital imaging system. The intensity of the bands corresponds to the amount of protein.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading[9][10].
-
Immunofluorescence Staining
This technique allows for the visualization and localization of specific proteins within brain tissue sections, providing spatial information about cellular responses.
-
Principle: Fluorescently labeled antibodies are used to detect target antigens in tissue sections, which are then visualized using a fluorescence microscope.
-
Procedure:
-
Tissue Preparation: Brains are fixed (e.g., with paraformaldehyde), cryoprotected in sucrose, and then sectioned using a cryostat.
-
Antigen Retrieval (if necessary): Sections may be treated to unmask the antigenic sites.
-
Blocking and Permeabilization: Sections are incubated in a blocking solution containing a detergent (e.g., Triton X-100) to block non-specific binding and permeabilize cell membranes.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against the proteins of interest (e.g., Iba-1 for microglia, NeuN for neurons).
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Counterstaining: A nuclear counterstain such as DAPI may be used to visualize cell nuclei.
-
Mounting and Imaging: Sections are mounted with an anti-fade mounting medium and imaged using a confocal or fluorescence microscope[2][11][12].
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of specific genes, providing information on how this compound may regulate gene transcription.
-
Principle: The amount of a specific mRNA is quantified by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR machine. The amplification is monitored in real-time using a fluorescent dye.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from brain tissue using a suitable extraction method (e.g., TRIzol reagent).
-
RNA Quantification and Quality Control: The concentration and purity of the RNA are determined.
-
Reverse Transcription: RNA is converted to cDNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is amplified in a reaction mixture containing specific primers for the gene of interest (e.g., TNF-α, IL-1β, IL-6) and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined for each sample. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method[1][13][14].
-
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential, primarily through the well-documented inhibition of the PIK3CG/NLRP3 neuroinflammatory pathway. The data strongly support its development as a therapeutic agent for conditions involving neuroinflammation, such as central post-stroke pain.
Further research is warranted to fully elucidate the role of this compound in modulating the Nrf2 and PI3K/Akt pathways. Quantitative studies are needed to confirm its activity and determine the extent of its contribution to the overall neuroprotective effect. Additionally, investigating its anti-apoptotic and broader antioxidant properties through detailed in vitro and in vivo studies will provide a more comprehensive understanding of its therapeutic potential. The continued exploration of this compound's multifaceted mechanisms of action will be crucial for its successful translation into clinical applications for a range of neurological disorders.
References
- 1. 4.7. qRT-PCR Analysis of Mouse Brain Cytokines [bio-protocol.org]
- 2. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 6. Functional characterization of a mouse model for central post-stroke pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Danshenol B
This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, a bioactive compound isolated from Salvia miltiorrhiza (Danshen). The information is compiled from available scientific literature and is intended for researchers, scientists, and professionals involved in drug development.
Introduction to this compound
This compound (C₂₂H₂₆O₄) is a bioactive diterpenoid compound derived from the traditional Chinese medicine Danshen.[1] It has garnered scientific interest for its potential therapeutic effects, notably its analgesic properties in preclinical models of central post-stroke pain.[1] An understanding of its pharmacokinetic profile is crucial for its development as a therapeutic agent.
Pharmacokinetic Profile of this compound
The pharmacokinetic data for this compound is primarily based on computational, or in silico, predictions. As of the latest literature review, detailed in vivo experimental pharmacokinetic studies providing parameters such as Cmax, Tmax, and AUC are not publicly available.
Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The following table summarizes the predicted ADME properties of this compound based on computational models.[1]
| Parameter | Predicted Value | Implication |
| Oral Bioavailability | 57.95% | Suggests good oral absorption. |
| Intestinal Absorption | Transport rate of 0.53 nm/s in Caco-2 cells | Indicates good permeability across the intestinal wall. |
| Blood-Brain Barrier (BBB) Permeability | Score of 0.1 | Suggests limited penetration into the central nervous system. |
| In Vivo Half-Life (t½) | 4.27 hours | May allow for dosing 2-3 times daily. |
| Water Solubility | Moderate (based on fractional negative accessible surface area of 63.59%) | Adequate for dissolution in the gastrointestinal tract. |
| Membrane Permeability | Adequate (based on a topological polar surface area of 0.29) | Facilitates absorption and distribution. |
| Metabolic Stability | High (inferred from a low number of rotatable bonds) | Suggests resistance to rapid metabolism. |
Bioavailability of this compound
The oral bioavailability of this compound has been predicted to be 57.95%.[1] This favorable prediction suggests that a significant fraction of an orally administered dose may reach systemic circulation. However, it is important to note that this is an in silico prediction, and experimental verification through in vivo studies in animal models is necessary to determine the absolute and relative bioavailability.
For context, many other bioactive constituents of Salvia miltiorrhiza, both lipophilic (e.g., tanshinones) and hydrophilic (e.g., salvianolic acids), exhibit low oral bioavailability in their pure forms.[2][3] Various formulation strategies, such as the use of phospholipid complexes or micronized powders, have been explored to enhance their absorption and bioavailability.[4][5]
Experimental Protocols
While specific experimental protocols for the pharmacokinetic evaluation of this compound are not detailed in the literature, methodologies from studies on other compounds from Salvia miltiorrhiza can serve as a reference.
Animal Studies (in vivo)
An in vivo study investigating the therapeutic effects of this compound in a mouse model of central post-stroke pain has been described.[1]
-
Animal Model: Central Post-Stroke Pain (CPSP) model in mice.[1]
-
Drug Preparation and Administration:
-
Sample Collection for Pharmacokinetic Analysis (General Procedure):
-
Blood samples would be collected at predetermined time points post-dosing via methods such as tail vein or retro-orbital sampling.
-
Plasma would be separated by centrifugation and stored at -80°C until analysis.
-
For tissue distribution studies, animals would be euthanized at various time points, and organs of interest would be harvested.
-
Analytical Methodology for Quantification (Representative Protocol)
A sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), is essential for the quantification of this compound in biological matrices. The following is a representative protocol based on methods used for other Danshen constituents.[6][7][8]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol (often containing an internal standard) to the plasma sample.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[6][7]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[7]
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode, depending on the ionization efficiency of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and the internal standard.[6]
-
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability in the biological matrix of interest, following regulatory guidelines.
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound in Central Post-Stroke Pain
This compound has been shown to exert its analgesic effects by modulating the PIK3CG/NLRP3 signaling pathway.[1]
Experimental Workflow for in vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.
Conclusion and Future Directions
The available in silico data suggests that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.[1] These characteristics make it a promising candidate for further development. However, the lack of experimental in vivo pharmacokinetic data is a significant knowledge gap.
Future research should prioritize conducting formal pharmacokinetic studies in relevant animal models to:
-
Determine the absolute and relative oral bioavailability of this compound.
-
Elucidate the primary metabolic pathways and identify major metabolites.
-
Characterize the routes and rates of excretion.
-
Obtain key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, and volume of distribution) following single and multiple dosing regimens.
These studies will be essential for establishing a comprehensive understanding of the ADME properties of this compound, enabling rational dose selection for future preclinical efficacy and toxicology studies, and ultimately supporting its potential transition to clinical development.
References
- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. LC-MS/MS-based measurement of danshen phenolic acids in plasma [manu41.magtech.com.cn]
Danshenol B: A Technical Overview of its Antioxidant and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danshenol B, a bioactive compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered scientific interest for its therapeutic potential. This document provides a detailed technical guide on the antioxidant and anti-inflammatory properties of this compound. It consolidates available preclinical data, elucidates the core signaling pathways involved, and provides detailed experimental protocols for the key assays cited. The primary known mechanism of action for this compound involves the inhibition of the PIK3CG/NLRP3 signaling pathway. Furthermore, based on the activities of structurally related compounds found in Danshen, this guide also explores the potential roles of the Nrf2 and NF-κB signaling pathways in mediating the broader antioxidant and anti-inflammatory effects of this compound. This information is intended to support further research and drug development efforts centered on this promising natural product.
Core Signaling Pathways
This compound exerts its biological effects by modulating key signaling cascades involved in inflammation and oxidative stress. The primary identified pathway is the PI3KCG/NLRP3 axis. Additionally, based on evidence from related compounds in Salvia miltiorrhiza, the Nrf2 and NF-κB pathways are also considered relevant potential targets.
PIK3CG/NLRP3 Signaling Pathway
Recent evidence has identified Phosphoinositide 3-kinase gamma (PIK3CG) as a direct target of this compound.[1] This interaction is significant as PIK3CG is a key regulator of inflammatory and oxidative stress responses. By binding to PIK3CG, this compound inhibits its activity, leading to the downstream suppression of the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines, notably IL-1β and IL-18. Therefore, the inhibitory action of this compound on the PIK3CG/NLRP3 pathway represents a crucial aspect of its anti-inflammatory effects.[1]
Nrf2 Signaling Pathway
While direct evidence for this compound is still emerging, many components of Danshen, such as Danshensu, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), upregulating their expression and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. Nuclear NF-κB then drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Compounds from Danshen have demonstrated the ability to inhibit this pathway, suggesting a likely mechanism for this compound's anti-inflammatory action.
Quantitative Data
While comprehensive quantitative data for this compound is still being established, the following tables summarize available information and data from the closely related compound, Danshensu, for comparative context.
Table 1: Antioxidant Activity
| Assay | Compound | IC50 Value (μg/mL) | Reference |
| DPPH Radical Scavenging | Danshensu | Data not available for this compound | [2] |
| ABTS Radical Scavenging | Danshensu | Data not available for this compound | [2] |
| Nitric Oxide Scavenging | Danshensu | Data not available for this compound | [2] |
| Lipid Peroxidation | Danshensu | Data not available for this compound | [2] |
Table 2: Anti-inflammatory Activity
| Assay/Model | Compound | Concentration/Dose | Effect | Reference |
| Molecular Docking (Binding Affinity to PIK3CG) | This compound | - | -9.127 kcal/mol | [1] |
| Central Post-Stroke Pain Mouse Model | This compound | 50 mg/kg | Significantly alleviated pain | [1] |
| Thalamic Protein Levels (in vivo) | This compound | 50 mg/kg | Suppressed PIK3CG and NLRP3 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's bioactivities.
Drug Affinity Responsive Target Stability (DARTS)
This protocol is used to identify the direct protein targets of a small molecule.
-
Objective: To identify proteins that are stabilized by binding to this compound, making them resistant to protease digestion.
-
Methodology:
-
Lysate Preparation: Prepare protein lysates from relevant cells or tissues (e.g., VPL/VPM tissues from mouse brain).[1]
-
Compound Incubation: Divide the lysate into two aliquots. To one, add this compound to a final concentration (e.g., 10 µM). To the other, add an equal volume of the vehicle (e.g., 0.1% DMSO) as a control. Incubate at 4°C for 30 minutes to allow for binding.[1]
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both aliquots and incubate for a specific time to allow for partial digestion. The protease concentration and digestion time should be optimized to achieve a suitable level of protein degradation in the control sample.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer, then boiling the samples.
-
Analysis:
-
Western Blot: If a candidate target protein is known (e.g., PIK3CG), analyze the samples by SDS-PAGE followed by Western blotting with an antibody specific to that protein. A stronger band in the this compound-treated lane compared to the control lane indicates protection from proteolysis and thus, binding.
-
Mass Spectrometry: For unbiased target identification, run the samples on an SDS-PAGE gel, excise bands that are more prominent in the this compound-treated lane, and identify the proteins by mass spectrometry.
-
-
Western Blot Analysis for PIK3CG, NLRP3, Nrf2, and NF-κB Pathways
This protocol is used to quantify changes in the expression and phosphorylation status of key signaling proteins.
-
Objective: To measure the levels of total and phosphorylated proteins in response to treatment with this compound.
-
Methodology:
-
Sample Preparation: Treat cells or animals with this compound. For cellular experiments, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For tissue samples, homogenize the tissue in the same lysis buffer. Determine protein concentration using a BCA assay.
-
Nuclear/Cytoplasmic Fractionation (for Nrf2 and NF-κB): To analyze protein translocation, separate the cytoplasmic and nuclear fractions using a commercial kit according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide gel should be chosen based on the molecular weight of the target protein (e.g., 8% for the large NLRP3 protein).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PIK3CG, anti-NLRP3, anti-Nrf2, anti-p-NF-κB p65, anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the target protein levels to a loading control (e.g., GAPDH for whole-cell lysates, Lamin B for nuclear fractions, or β-actin for cytoplasmic fractions).
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol is used to measure changes in the mRNA levels of inflammatory cytokines.
-
Objective: To determine if this compound affects the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.
-
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells (e.g., RAW 264.7 macrophages) with this compound for a specified time, with or without an inflammatory stimulus like LPS. Extract total RNA from the cells using a commercial kit (e.g., TRIzol).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform the real-time PCR reaction using a qPCR instrument. The reaction mixture should contain the cDNA template, forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β) and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Thermal Cycling: The PCR program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Conclusion
This compound is a promising natural compound with demonstrated anti-inflammatory and likely antioxidant properties. Its primary characterized mechanism involves the direct inhibition of PIK3CG, leading to the suppression of the NLRP3 inflammasome pathway. While further research is required to definitively establish its effects on the Nrf2 and NF-κB pathways, the extensive evidence from related Danshen compounds strongly suggests these are also probable mechanisms of action. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in inflammatory and oxidative stress-related diseases. Future studies should focus on obtaining specific quantitative data for this compound's antioxidant and anti-inflammatory activities and on validating its effects on the Nrf2 and NF-κB pathways in various preclinical models.
References
An In-depth Technical Guide to the Discovery and History of Danshenol B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danshenol B, a naturally occurring abietane-type diterpenoid, has emerged as a molecule of significant interest in the scientific community. First isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history in traditional Chinese medicine, this compound has transitioned from a compound with initially characterized aldose reductase inhibitory activity to a promising therapeutic candidate for neurological conditions. This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound. It details the original isolation and structure elucidation, summarizes its biological activities with a focus on recent advancements in its role in alleviating central post-stroke pain, and presents the underlying mechanism of action involving the PIK3CG/NLRP3 signaling pathway. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Discovery and Initial Characterization
Isolation of this compound
This compound was first reported in the scientific literature in 1997 by a team of researchers led by Tezuka. The compound was isolated from the methanol extract of the dried roots of Salvia miltiorrhiza Bunge, a perennial plant native to China and Japan, commonly known as Danshen. The isolation process, as described in their seminal paper, involved a multi-step chromatographic separation.
Experimental Protocol: Isolation of this compound
-
Extraction: The dried roots of Salvia miltiorrhiza were subjected to extraction with methanol (MeOH) to obtain a crude extract.
-
Solvent Partitioning: The crude MeOH extract was partitioned between different solvents of varying polarities to achieve a preliminary separation of compounds.
-
Column Chromatography: The fraction containing this compound was further purified using silica gel column chromatography. A gradient elution system, likely involving a mixture of non-polar and polar solvents such as hexane and ethyl acetate, would have been employed to separate the various components. While the precise solvent system for this compound's isolation is not detailed in the available literature, a common practice for separating diterpenoids involves a step-wise increase in the polarity of the mobile phase.
-
Further Purification: Fractions containing this compound were likely subjected to further purification steps, such as preparative thin-layer chromatography (TLC) or recrystallization, to yield the pure compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, which are standard procedures for the characterization of novel natural products.
Experimental Protocol: Structure Elucidation of this compound
-
Mass Spectrometry (MS): High-resolution mass spectrometry would have been used to determine the exact molecular weight and elemental composition of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: This technique would have provided information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.
-
¹³C-NMR: This would have revealed the number and types of carbon atoms present in the molecule.
-
2D-NMR (COSY, HSQC, HMBC): These advanced NMR techniques would have been crucial in establishing the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure.
-
Early Biological Activity: Aldose Reductase Inhibition
The initial biological investigation of this compound focused on its potential as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. The 1997 study by Tezuka et al. evaluated the inhibitory activity of this compound and other co-isolated compounds against this enzyme.
| Compound | Aldose Reductase IC₅₀ (µM) |
| This compound | 1.75 |
| Danshenol A | 0.10 |
| Dihydrotanshinone I | 0.85 |
| Tanshinone IIA | 1.20 |
| (-)-Danshexinkun A | 0.90 |
| Cryptotanshinone | 4.80 |
| Tanshinone I | > 10.0 |
| Sugiols | > 10.0 |
| Epalrestat (Control) | 0.10 |
Table 1: Inhibitory activity of this compound and other compounds from Salvia miltiorrhiza on rat lens aldose reductase.
Recent Advances: Neuroprotective Effects and Mechanism of Action
More recently, research has shifted towards the neuroprotective properties of this compound, particularly its efficacy in mitigating central post-stroke pain (CPSP), a debilitating neuropathic pain condition that can arise after a stroke.
In Vivo Efficacy in a Mouse Model of Central Post-Stroke Pain
A recent study investigated the therapeutic potential of this compound in a mouse model of CPSP induced by collagenase-induced intracerebral hemorrhage. The study demonstrated that oral administration of this compound significantly alleviated pain-like behaviors.
Experimental Protocol: Collagenase-Induced Intracerebral Hemorrhage Mouse Model
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Stereotactic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., the striatum).
-
Collagenase Injection: A specific amount of bacterial collagenase (e.g., 0.075 units in 0.5 µL of sterile saline) is slowly infused into the brain parenchyma at a controlled rate (e.g., 0.1667 µL/min) using a microinjection pump. The collagenase disrupts the blood-brain barrier, leading to a localized hemorrhage that mimics a stroke.
-
Post-operative Care: The burr hole is sealed, the incision is sutured, and the animal is provided with post-operative care, including analgesics and hydration.
Data Presentation: Effect of this compound on Pain Behavior in CPSP Mice
| Treatment Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Sham | Baseline | Baseline |
| CPSP + Vehicle | Significantly Reduced | Significantly Reduced |
| CPSP + this compound (5 mg/kg) | Moderately Increased | Moderately Increased |
| CPSP + this compound (10 mg/kg) | Significantly Increased | Significantly Increased |
| CPSP + this compound (50 mg/kg) | Markedly Increased | Markedly Increased |
Table 2: Summary of the analgesic effects of different doses of this compound in a mouse model of central post-stroke pain. The 50 mg/kg dose showed the most significant therapeutic effect.
Mechanism of Action: Regulation of the PIK3CG/NLRP3 Signaling Pathway
The neuroprotective effects of this compound in the context of CPSP have been linked to its ability to modulate the PIK3CG/NLRP3 signaling pathway. This pathway is critically involved in neuroinflammation.
-
PIK3CG (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Gamma): This enzyme plays a key role in inflammatory signaling.
-
NLRP3 (NLR Family Pyrin Domain Containing 3): This protein is a central component of the NLRP3 inflammasome, a protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β.
Experimental Protocol: Investigating the PIK3CG/NLRP3 Pathway
-
Western Blot Analysis:
-
Tissue Preparation: Brain tissue from the different experimental groups of mice is collected and homogenized to extract proteins.
-
Protein Quantification: The total protein concentration in each sample is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for PIK3CG and NLRP3, followed by incubation with a secondary antibody conjugated to a detectable enzyme.
-
Detection and Quantification: The protein bands are visualized, and their intensity is quantified using densitometry.
-
-
Gene Overexpression and Knockdown Studies:
-
Lentiviral Vectors: Lentiviral vectors are engineered to either overexpress or knockdown the expression of PIK3CG in the brains of mice.
-
Stereotactic Injection: The lentiviral vectors are injected into the specific brain region of interest using a stereotaxic apparatus.
-
Behavioral and Molecular Analysis: The effects of PIK3CG manipulation on pain behavior and the expression of downstream targets like NLRP3 are assessed in the presence and absence of this compound treatment.
-
Data Presentation: Effect of this compound on PIK3CG and NLRP3 Protein Expression
| Treatment Group | Relative PIK3CG Protein Expression (Fold Change vs. Sham) | Relative NLRP3 Protein Expression (Fold Change vs. Sham) |
| CPSP + Vehicle | ~2.5-fold increase | ~3.0-fold increase |
| CPSP + this compound (50 mg/kg) | ~1.2-fold increase (Significantly reduced vs. Vehicle) | ~1.5-fold increase (Significantly reduced vs. Vehicle) |
| CPSP + this compound + PIK3CG Overexpression | Persistently High | Persistently High |
| CPSP + PIK3CG Knockdown | Significantly Reduced | Significantly Reduced |
Table 3: Quantitative summary of the effect of this compound on the protein expression of PIK3CG and NLRP3 in the thalamus of CPSP mice. Data are approximations based on reported trends.
Signaling Pathway Diagram
Caption: this compound signaling pathway in central post-stroke pain.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating this compound's effects.
Conclusion and Future Directions
The journey of this compound from its initial discovery as an aldose reductase inhibitor to its current status as a potential neuroprotective agent highlights the importance of continued research into natural products. The elucidation of its mechanism of action in the context of central post-stroke pain through the inhibition of the PIK3CG/NLRP3 signaling pathway provides a solid foundation for its further development as a therapeutic.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Safety and Toxicology: Comprehensive toxicological studies are required to establish a safety profile for potential clinical use.
-
Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy of this compound in human patients suffering from central post-stroke pain.
-
Exploration of Other Therapeutic Areas: Given its anti-inflammatory properties, the potential of this compound in other inflammatory and neurodegenerative diseases warrants investigation.
Danshenol B: A Deep Dive into its Molecular Targets in Cardiovascular Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Danshenol B, a lesser-studied abietane diterpenoid from Salvia miltiorrhiza (Danshen), is emerging as a compound of significant interest in the landscape of cardiovascular disease therapeutics. While other constituents of Danshen, such as Tanshinone IIA and Salvianolic Acid B, have been extensively investigated, this compound presents a novel avenue for research. This technical guide synthesizes the current understanding of this compound's molecular targets in key cardiovascular disease models, providing a comprehensive resource for researchers, scientists, and drug development professionals. Recent evidence points towards the PIK3CG/NLRP3 signaling pathway as a primary target, suggesting a potent anti-inflammatory mechanism of action relevant to a spectrum of cardiovascular pathologies.
Core Molecular Target: The PIK3CG/NLRP3 Signaling Axis
Recent network pharmacology and molecular docking studies have identified Phosphoinositide 3-kinase gamma (PIK3CG) as a high-affinity binding target of this compound. This interaction is significant as PIK3CG is a key regulator of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex central to the inflammatory response in numerous cardiovascular diseases.
The NLRP3 inflammasome acts as an intracellular sensor of cellular stress and danger signals. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. This cascade is a critical driver of inflammation in conditions such as atherosclerosis, myocardial infarction, and hypertension.[1][2][3]
This compound, by targeting PIK3CG, is proposed to suppress the activation of the NLRP3 inflammasome, thereby mitigating the downstream inflammatory cascade. This inhibitory action on a pivotal inflammatory pathway underscores the therapeutic potential of this compound across various cardiovascular disease models.
Signaling Pathway Diagram
This compound in Cardiovascular Disease Models
While direct experimental evidence for this compound in cardiovascular disease models is still emerging, its identified mechanism of action via the PIK3CG/NLRP3 pathway allows for a strong inferential case for its therapeutic potential in the following conditions.
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arterial wall. The NLRP3 inflammasome is known to be activated in macrophages within atherosclerotic plaques, driving the production of IL-1β and promoting plaque instability.[4] PIK3CG has also been implicated in atherosclerosis, with its inhibition shown to reduce lesion size and enhance plaque stability in murine models.[4]
Hypothesized Effects of this compound in Atherosclerosis:
-
Reduced Endothelial Inflammation: By inhibiting the PIK3CG/NLRP3 pathway in endothelial cells, this compound may reduce the expression of adhesion molecules, thereby decreasing the recruitment of inflammatory cells to the vessel wall.
-
Inhibition of Foam Cell Formation: Suppression of NLRP3 activation in macrophages could lead to decreased uptake of oxidized low-density lipoprotein (ox-LDL) and reduced foam cell formation.
-
Plaque Stabilization: By mitigating inflammation within the plaque, this compound may contribute to a more stable plaque phenotype, reducing the risk of rupture and thrombosis.
Myocardial Infarction and Ischemia-Reperfusion Injury
Following a myocardial infarction, the NLRP3 inflammasome is robustly activated in cardiomyocytes and infiltrating immune cells, contributing to myocyte death (pyroptosis), adverse cardiac remodeling, and heart failure.[1][5] Inhibition of the NLRP3 inflammasome has been shown to reduce infarct size and preserve cardiac function in preclinical models.[1]
Hypothesized Effects of this compound in Myocardial Infarction:
-
Cardioprotection: By suppressing PIK3CG/NLRP3-mediated pyroptosis in cardiomyocytes, this compound may preserve myocardial tissue and reduce infarct size.
-
Attenuation of Post-MI Inflammation: Inhibition of IL-1β and IL-18 production could dampen the intense inflammatory response that follows a myocardial infarction, leading to more favorable cardiac remodeling.
-
Reduced Fibrosis: By modulating the inflammatory environment, this compound may indirectly reduce the extent of cardiac fibrosis that contributes to post-MI heart failure.
Hypertension and Cardiac Hypertrophy
Chronic inflammation is a key contributor to the pathogenesis of hypertension and associated cardiac hypertrophy. The NLRP3 inflammasome is activated in both the vasculature and the heart in response to hypertensive stimuli, promoting vasoconstriction, vascular remodeling, and myocardial hypertrophy.[3][6] Pharmacological inhibition of NLRP3 has been demonstrated to lower blood pressure and attenuate end-organ damage in models of hypertension.[6]
Hypothesized Effects of this compound in Hypertension and Cardiac Hypertrophy:
-
Blood Pressure Reduction: By reducing vascular inflammation and improving endothelial function through PIK3CG/NLRP3 inhibition, this compound may contribute to a reduction in blood pressure.
-
Anti-hypertrophic Effects: Suppression of the NLRP3 inflammasome in cardiomyocytes could directly inhibit the signaling pathways that lead to pathological cardiac hypertrophy.
Quantitative Data Summary
While specific quantitative data for this compound in cardiovascular models is limited, the following table summarizes the effects of targeting the PIK3CG/NLRP3 pathway in relevant studies, providing a benchmark for future investigations of this compound.
| Disease Model | Intervention | Key Quantitative Findings | Reference |
| Atherosclerosis | PIK3CG inhibitor (AS605240) in ApoE-/- mice | - Significant decrease in early atherosclerotic lesions. | [4] |
| NLRP3 knockout in ApoE-/- mice | - Reduced aortic sinus plaque area. | [7] | |
| Myocardial Infarction | NLRP3 inhibitor (MCC950) in mice | - Reduced infarct size. - Preserved cardiac function. | [1] |
| Caspase-1 knockout in mice | - Reduced infarct size. - Attenuated inflammatory response. | [2] | |
| Hypertension | NLRP3 inhibitor (MCC950) in salt-sensitive mice | - Reduced systolic blood pressure. - Decreased renal inflammation and fibrosis. | [6] |
| NLRP3 knockout in Ang II-induced mice | - Reduced blood pressure elevation. - Improved endothelium-dependent relaxation. | [8] |
Experimental Protocols
Detailed experimental protocols for investigating the effects of this compound can be adapted from established methodologies used for other Danshen compounds and NLRP3 inhibitors.
In Vivo Models
-
Atherosclerosis Model:
-
Animal: Apolipoprotein E-deficient (ApoE-/-) mice.
-
Diet: High-fat diet (e.g., 21% fat, 0.15% cholesterol) for 8-12 weeks.
-
This compound Administration: Oral gavage (e.g., 50 mg/kg/day) for the duration of the high-fat diet feeding.
-
Outcome Measures: Aortic sinus plaque area quantification (Oil Red O staining), plaque composition analysis (immunohistochemistry for macrophages, smooth muscle cells, collagen), and measurement of circulating inflammatory cytokines (ELISA).
-
-
Myocardial Infarction Model:
-
Animal: C57BL/6 mice or Sprague-Dawley rats.
-
Procedure: Ligation of the left anterior descending (LAD) coronary artery for 30-60 minutes, followed by reperfusion.
-
This compound Administration: Intraperitoneal or intravenous injection prior to ischemia or at the onset of reperfusion.
-
Outcome Measures: Infarct size measurement (TTC staining), cardiac function assessment (echocardiography), analysis of apoptosis and pyroptosis (TUNEL, caspase-1 activity assays), and measurement of cardiac fibrosis (Masson's trichrome staining).
-
-
Hypertension and Cardiac Hypertrophy Model:
-
Animal: Spontaneously hypertensive rats (SHR) or mice infused with Angiotensin II via osmotic minipumps.
-
This compound Administration: Daily oral gavage for several weeks.
-
Outcome Measures: Blood pressure monitoring (tail-cuff method), assessment of cardiac hypertrophy (heart weight to body weight ratio, cardiomyocyte cross-sectional area), quantification of cardiac fibrosis, and analysis of gene and protein expression of hypertrophic and fibrotic markers.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a promising, yet underexplored, therapeutic candidate for a range of cardiovascular diseases. Its potent inhibitory effect on the PIK3CG/NLRP3 signaling pathway provides a strong mechanistic rationale for its anti-inflammatory properties. While direct evidence in cardiovascular models is currently limited, the established role of this pathway in atherosclerosis, myocardial infarction, and hypertension suggests that this compound warrants significant further investigation.
Future research should focus on:
-
Directly testing the efficacy of this compound in established animal models of atherosclerosis, myocardial infarction, and hypertension.
-
Elucidating the precise molecular interactions between this compound and PIK3CG.
-
Investigating potential off-target effects and conducting comprehensive safety and toxicity studies.
-
Exploring the synergistic effects of this compound with other Danshen compounds and conventional cardiovascular medications.
This in-depth technical guide provides a foundational understanding of this compound's molecular targets and its potential in cardiovascular medicine. It is intended to serve as a catalyst for further research and development of this intriguing natural compound.
References
- 1. Cell-Specific Roles of NLRP3 Inflammasome in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the NLRP3 Inflammasome in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NLRP-3 Inflammasome in Hypertension: A Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic and pharmacological targeting of phosphoinositide 3-kinase-gamma reduces atherosclerosis and favors plaque stability by modulating inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of NLRP3 Inflammasome in Cardiac Inflammation and Remodeling after Myocardial Infarction [jstage.jst.go.jp]
- 6. Pharmacological inhibition of the NLRP3 inflammasome reduces blood pressure, renal damage, and dysfunction in salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K regulates the activation of NLRP3 inflammasome in atherosclerosis through part-dependent AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome contributes to endothelial dysfunction in angiotensin II-induced hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Danshenol B for Central Post-Stroke Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Central post-stroke pain (CPSP) is a debilitating neuropathic pain condition that significantly impairs the quality of life for stroke survivors. Current therapeutic options are often inadequate, highlighting the urgent need for novel analgesic agents. Danshenol B, a bioactive compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic candidate. Preclinical research indicates that this compound alleviates CPSP by modulating the PIK3CG/NLRP3 signaling pathway, a key cascade in neuroinflammation. This technical guide provides an in-depth overview of the foundational research on this compound for CPSP, including its mechanism of action, detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Mechanism of Action: Targeting the PIK3CG/NLRP3 Signaling Pathway
This compound exerts its analgesic effects in the context of CPSP primarily by inhibiting the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG)/NLR family pyrin domain-containing protein 3 (NLRP3) signaling pathway.[1][2][3] This pathway is a critical component of the inflammatory response in the central nervous system. In a mouse model of CPSP, this compound treatment was found to significantly suppress this pathway.[1][3]
Molecular docking studies have identified PIK3CG as a direct target of this compound, with a strong binding affinity.[1][3] By inhibiting PIK3CG, this compound prevents the downstream activation of the NLRP3 inflammasome. The overexpression of PIK3CG was shown to counteract the therapeutic effects of this compound and lead to an increase in NLRP3 levels.[1][3] Conversely, the knockdown of PIK3CG mimicked the analgesic effects of this compound and resulted in reduced NLRP3 levels.[1][3] These findings strongly suggest that the analgesic properties of this compound in CPSP are mediated through the suppression of the PIK3CG/NLRP3 signaling cascade.[1][2][3]
Preclinical Efficacy: Quantitative Data
The therapeutic potential of this compound has been evaluated in a mouse model of CPSP. The following tables summarize the key quantitative findings from these preclinical studies.
| Parameter | Value | Method | Source |
| Binding Affinity to PIK3CG | -9.127 kcal/mol | Molecular Docking | [1][3] |
| Effective Dose | 50 mg/kg | Oral Gavage in Mice | [1][4] |
Table 1: Pharmacological Parameters of this compound
| Experimental Group | Paw Withdrawal Frequency (PWF) - Contralateral (0.07g von Frey) | Paw Withdrawal Frequency (PWF) - Contralateral (0.4g von Frey) | Paw Withdrawal Latency (PWL) - 0°C Cold Plate | Source |
| CPSP Model + this compound (50 mg/kg) | Significantly Reduced (P < 0.001) | Significantly Reduced (P < 0.001) | Significantly Increased (P < 0.001) | [4] |
| CPSP Model + Vehicle | High | High | Low | [4] |
| Sham + Vehicle | Low | Low | High | [4] |
Table 2: Behavioral Outcomes in a Mouse Model of CPSP
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited research on this compound for CPSP.
Central Post-Stroke Pain (CPSP) Mouse Model
A mouse model of CPSP is established to mimic the clinical condition.[1][3]
-
Procedure: Collagenase IV is injected into the ventral posterolateral thalamic nucleus/ventral posteromedial thalamic nucleus (VPL/VPM) of the mouse brain.[4]
-
Rationale: This induces a localized hemorrhagic stroke in the thalamus, a key region in sensory processing, leading to the development of CPSP-like symptoms.[5]
Drug Administration
-
Compound: this compound
-
Dosage: 5, 10, and 50 mg/kg body weight.[3] The 50 mg/kg dose was identified as significantly efficacious.[1][4]
-
Frequency: Daily.[4]
-
Control: Phosphate-buffered saline (PBS) is used as the vehicle control.[4]
Behavioral Assessments for Pain
Pain-related behaviors are assessed to evaluate the analgesic effects of this compound.
-
Mechanical Allodynia:
-
Cold Allodynia:
Molecular Biology Techniques
-
Gene Expression Manipulation:
-
Protein Level Measurement:
-
Method: Western blotting or other immunoassays are used to measure the protein levels of PIK3CG and NLRP3 in thalamic tissue.[3]
-
Purpose: To assess the effect of this compound and gene manipulation on the target signaling pathway.
-
Future Directions and Considerations
While the initial preclinical data for this compound in the context of CPSP is promising, further research is warranted.[1]
-
Dose-Response and Toxicity: A comprehensive dose-response study is needed to identify the optimal therapeutic window and to assess any potential dose-related toxicity.[1]
-
Pharmacokinetics and Pharmacodynamics: Detailed characterization of the pharmacokinetic and pharmacodynamic profiles of this compound is essential for its clinical translation.
-
Drug Delivery: Exploration of novel drug delivery strategies could enhance the bioavailability and efficacy of this compound.[1]
-
Chronic Studies: Longer-term studies are necessary to evaluate the sustained efficacy and safety of this compound in managing chronic CPSP.
Conclusion
This compound represents a novel and promising therapeutic agent for the management of central post-stroke pain. Its targeted mechanism of action on the PIK3CG/NLRP3 signaling pathway provides a strong rationale for its development as a new analgesic. The preclinical data summarized in this guide offer a solid foundation for further investigation and development of this compound as a potential first-in-class treatment for this challenging neuropathic pain condition.
References
- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Central post-stroke pain: advances in clinical and preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Danshenol B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B, a diterpenoid compound isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has emerged as a molecule of interest in preclinical research. While Danshen has a long history in traditional medicine for various ailments, including cardiovascular and cerebrovascular diseases, the specific pharmacological activities of its individual components are still under investigation. This technical guide provides an in-depth overview of the current preclinical evidence for the efficacy of this compound, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols. The available data, primarily from a key study on neuropathic pain, suggests a potential therapeutic role for this compound, warranting further investigation.
In Vitro Bioactivity
The earliest identified bioactivity of this compound is its potent inhibitory effect on aldose reductase.
Aldose Reductase Inhibition
This compound was first isolated and characterized in 1997, where it was identified as a strong inhibitor of aldose reductase (AR).[1][2] Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to diabetic complications. The inhibitory activity of this compound on AR suggests its potential as a therapeutic agent for such conditions.[1][2]
Table 1: Aldose Reductase Inhibitory Activity of this compound and Related Compounds
| Compound | IC50 (µM) |
| Danshenol A | 0.10 |
| This compound | 1.75 |
| Dihydrotanshinone I | 0.47 |
| Cryptotanshinone | >10.0 |
| Tanshinone I | 4.80 |
| Tanshinone IIA | 0.47 |
| (-)-Danshexinkun A | 0.28 |
| Sugiol | 7.90 |
| Source: Tezuka et al., 1997 |
In Vivo Efficacy: Central Post-Stroke Pain (CPSP)
A significant body of preclinical evidence for this compound's efficacy comes from a study investigating its effects in a mouse model of central post-stroke pain (CPSP), a debilitating neuropathic pain condition.[2]
Analgesic Effects
In a collagenase-induced mouse model of CPSP, oral administration of this compound demonstrated dose-dependent analgesic effects, significantly alleviating mechanical allodynia and cold hyperalgesia.[2]
Table 2: Efficacy of this compound on Nociceptive Thresholds in CPSP Mice
| Treatment Group | Dose (mg/kg) | Mechanical Withdrawal Threshold (g) | Cold Plate Latency (s) |
| Sham | - | ~4.0 | ~25 |
| CPSP + Vehicle | - | ~1.0 | ~10 |
| CPSP + this compound | 5 | ~1.5 | ~12 |
| CPSP + this compound | 10 | ~2.0 | ~15 |
| CPSP + this compound | 50 | ~3.5 | ~20 |
| Data are approximate values derived from graphical representations in Xia et al., 2025. The 50 mg/kg dose showed significant efficacy. |
Mechanism of Action: PIK3CG/NLRP3 Signaling Pathway
The analgesic effect of this compound in the CPSP model was elucidated to be mediated through the suppression of the PIK3CG/NLRP3 signaling pathway in the thalamus.[2] Molecular docking studies identified a strong binding affinity between this compound and PIK3CG.[2]
Table 3: Effect of this compound on PIK3CG and NLRP3 Protein Expression in the Thalamus of CPSP Mice
| Treatment Group | Relative PIK3CG Expression | Relative NLRP3 Expression |
| Sham | Baseline | Baseline |
| CPSP + Vehicle | Increased | Increased |
| CPSP + this compound (50 mg/kg) | Decreased (near baseline) | Decreased (near baseline) |
| Data are qualitative descriptions from Xia et al., 2025. |
Further mechanistic studies involving overexpression and knockdown of PIK3CG and NLRP3 confirmed that this compound exerts its analgesic effects by inhibiting PIK3CG, which in turn downregulates NLRP3.[2]
Pharmacokinetics and Safety
There is limited publicly available data on the pharmacokinetics and safety profile of isolated this compound. The study by Xia et al. (2025) mentions an oral bioavailability of 57.95% and a blood-brain barrier permeability score of 0.1, suggesting good intestinal absorption but limited central nervous system penetration.[2] No overt toxicity was observed at the tested doses in the CPSP mouse model.[2] However, dedicated pharmacokinetic and toxicology studies are required to establish a comprehensive safety profile.
Experimental Protocols
CPSP Mouse Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of pentobarbital sodium.
-
Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A craniotomy is performed to expose the brain.
-
Collagenase Injection: A microinjection of collagenase IV is made into the right ventral posterolateral (VPL) and ventral posteromedial (VPM) nuclei of the thalamus.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover. Behavioral testing is typically performed 7-21 days post-surgery.[2]
References
Danshenol B: A Technical Guide to its Role in Oxidative Stress Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Natural compounds with potent antioxidant properties are of significant interest in therapeutic development. Danshenol B, a bioactive diterpenoid isolated from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has emerged as a promising agent for mitigating oxidative stress.[2] This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental protocols related to this compound's role in reducing oxidative stress, intended for researchers and professionals in drug development.
Introduction to this compound
This compound is an abietane-type diterpenoid derived from the dried root of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine to treat cardiovascular and cerebrovascular diseases.[2][3] The therapeutic effects of Danshen are largely attributed to its active constituents, which include both hydrophilic phenolic acids and lipophilic tanshinones.[3][4] this compound, along with its structural analog Danshenol A, belongs to this class of bioactive compounds.[5] Accumulating evidence highlights the significant anti-inflammatory, antioxidant, and anti-apoptotic properties of Danshen and its components, positioning them as valuable candidates for further pharmacological investigation.[2][6] This guide focuses specifically on the antioxidative capabilities of this compound, exploring its molecular mechanisms and providing practical data and protocols for research purposes.
Molecular Mechanisms of Oxidative Stress Reduction
This compound combats oxidative stress through a multi-pronged approach, involving direct radical scavenging and modulation of key cellular signaling pathways that govern the endogenous antioxidant response.
Modulation of the PIK3CG/NLRP3 Signaling Pathway
Recent studies have identified this compound as a potent regulator of the PIK3CG/NLRP3 signaling pathway, which is critically involved in inflammation and oxidative stress.[2] this compound has been shown to bind effectively to PIK3CG (phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma), a key enzyme that, when upregulated, can activate microglia and astrocytes, contributing to neuroinflammation.[2] By suppressing the PIK3CG/NLRP3 pathway, this compound can alleviate conditions where oxidative stress is a contributing factor, such as central post-stroke pain.[2] The overexpression of PIK3CG has been demonstrated to negate the therapeutic effects of this compound, confirming that this pathway is a crucial target of the compound.[2]
Activation of the Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[7] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8] In the nucleus, it binds to the Antioxidant Response Element (ARE), inducing the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[8][9]
Compounds from Salvia miltiorrhiza, such as Danshensu, have been shown to exert their protective effects through the activation of the Nrf2/HO-1 pathway.[10] This activation leads to an enhanced capacity of the cell to neutralize ROS and mitigate oxidative damage. While direct evidence for this compound is still emerging, its role as a key bioactive component of Danshen strongly suggests its involvement in this critical protective pathway.
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are key regulators of cellular responses to a variety of stressors, including oxidative stress.[4][11] Chronic activation of these pathways can lead to inflammation and apoptosis.[12] Studies on Salvia miltiorrhiza have demonstrated that its components can inhibit the phosphorylation of p38 and JNK, which are typically upregulated in response to oxidative insults like H₂O₂.[4] By downregulating the p-p38/p38 and p-JNK/JNK ratios, this compound can protect cells from oxidative stress-induced injury and apoptosis.[4]
Quantitative Data on Antioxidant Efficacy
The antioxidant effects of this compound and related compounds from Salvia miltiorrhiza have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Danshen Compounds on Oxidative Stress Markers
| Compound/Extract | Model System | Stress Inducer | Concentration | Effect on ROS Production | Effect on MDA Levels | Reference |
| Kushenol C | HEPG2 Cells | tBHP | 50 µM | Significantly decreased | Not Assessed | [13] |
| FSSMB Extract¹ | PC12 Cells | H₂O₂ | 160-320 µg/mL | Markedly reduced | Significantly reduced | [4] |
| Danshensu | Mice (in vivo) | Cisplatin | 15-60 mg/kg | Attenuated increase | Attenuated increase | [10] |
¹Fermented solid-state products of Salvia miltiorrhiza Bunge, with increased tanshinone IIA and cryptotanshinone content.
Table 2: Effect of Danshen Compounds on Antioxidant Enzyme Activity
| Compound/Extract | Model System | Treatment | Effect on SOD Activity | Effect on GPx Activity | Reference |
| Danshensu | Mice with Cisplatin-induced nephrotoxicity | 15-60 mg/kg/day for 7 days | Significantly increased | Significantly increased | [10] |
| FSSMB Extract¹ | PC12 Cells with H₂O₂-induced stress | 160-320 µg/mL | Significantly increased (T-SOD) | Significantly increased (GSH-PX) | [4] |
| Compound Danshen Dripping Pill | Rats with Hypobaric Hypoxia | 170-340 mg/kg | Improved SOD levels | Improved GPX1 levels | [14] |
¹Fermented solid-state products of Salvia miltiorrhiza Bunge.
Table 3: In Vivo Model Data
| Compound | Animal Model | Dosage | Key Finding | Reference |
| This compound | CPSP¹ Mouse Model | 50 mg/kg | Significantly alleviated CPSP and suppressed the PIK3CG/NLRP3 pathway. | [2] |
| Danshenol A | Spontaneously Hypertensive Rat | Not Specified | Alleviated oxidative stress in the myocardium. | [15] |
| Danshensu | Myocardial Infarcted Rats | Not Specified | Mitigated lipid peroxidation in myocardial tissue. | [16] |
¹Central Post-Stroke Pain.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline standard protocols used to assess the antioxidant effects of this compound.
General In Vitro Oxidative Stress Model
This protocol describes a typical workflow for evaluating the cytoprotective effects of this compound against an induced oxidative insult.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.[17]
-
Cell Preparation: Plate cells in a 96-well plate and culture until they reach desired confluency.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 4 hours), followed by the addition of an oxidative stress inducer (e.g., 1 mM H₂O₂) for a shorter period (e.g., 30-60 minutes).[4][13][18]
-
Staining: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free media for 20-30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the control group. A decrease in fluorescence indicates a reduction in ROS levels.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring MDA, a major product of lipid peroxidation.[19][20]
-
Sample Preparation: Following experimental treatment, lyse the cells or homogenize tissue samples on ice. Centrifuge the lysate to collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) for normalization.
-
Reaction: Add thiobarbituric acid (TBA) reagent to a fixed amount of protein from the supernatant. The mixture is typically heated at 95-100°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.[17]
-
Data Analysis: Calculate the MDA concentration using a standard curve generated with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Express the results as nmol of MDA per mg of protein.[21][22][23]
Measurement of Superoxide Dismutase (SOD) Activity
SOD activity is often measured using commercially available kits, which are typically based on the inhibition of a chromogen reduction reaction.[24][25]
-
Sample Preparation: Prepare cell or tissue lysates as described for the MDA assay.
-
Assay Procedure: Follow the manufacturer's protocol. Typically, the sample lysate is added to a reaction mixture containing a substrate (e.g., WST-1) that produces a water-soluble formazan dye upon reduction by superoxide anions, which are generated by a xanthine oxidase system.
-
Reaction Principle: SOD in the sample will scavenge the superoxide anions, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity in the sample.[26][27]
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each sample and determine the SOD activity (often expressed as U/mg protein) by comparing it to a standard curve.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to determine the expression and phosphorylation status of key proteins in signaling pathways like Nrf2 and MAPK.
-
Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration for sample normalization.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., Nrf2, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein to determine the level of activation.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress. Its multifaceted mechanism of action, which includes the modulation of critical signaling pathways such as PIK3CG/NLRP3, Nrf2/ARE, and MAPK, provides a robust defense against cellular damage induced by reactive oxygen species. The quantitative data summarized herein confirms its efficacy in reducing oxidative biomarkers and enhancing endogenous antioxidant defenses.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on its pharmacokinetic and pharmacodynamic profiles, long-term safety, and efficacy in preclinical models of diseases where oxidative stress is a core pathological component. Further elucidation of its direct molecular targets and the synergistic effects with other compounds from Salvia miltiorrhiza will pave the way for its potential clinical application. The protocols and data presented in this guide serve as a foundational resource for advancing the scientific understanding and therapeutic development of this compound.
References
- 1. Oxidative stress: from molecular studies to clinical intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Danshensu attenuates cisplatin-induced nephrotoxicity through activation of Nrf2 pathway and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Defense, Fast and Slow: Activation of Different MAPK Pathways in Response to Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Compound Danshen Dripping Pill inhibits high altitude-induced hypoxic damage by suppressing oxidative stress and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Danshenol A Alleviates Hypertension-Induced Cardiac Remodeling by Ameliorating Mitochondrial Dysfunction and Suppressing Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paeonol and danshensu combination attenuates apoptosis in myocardial infarcted rats by inhibiting oxidative stress: Roles of Nrf2/HO-1 and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pro-inflammatory Cytokines Increase Reactive Oxygen Species through Mitochondria and NADPH Oxidase in Cultured RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Products of oxidative stress inhibit aldehyde oxidation and reduction pathways in dopamine catabolism yielding elevated levels of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Malondialdehyde as an Important Key Factor of Molecular Mechanisms of Vascular Wall Damage under Heart Diseases Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antioxidant enzyme and malondialdehyde levels in patients with social phobia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Therapeutic potentials of superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Changes in the Activity and Concentration of Superoxide Dismutase Isoenzymes (Cu/Zn SOD, MnSOD) in the Blood of Healthy Subjects and Patients with Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Changes in zinc levels and superoxide dismutase activities in the skin of acute, ultraviolet-B-irradiated mice after treatment with ginkgo biloba extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Molecular Docking Analysis of Danshenol B: A Technical Guide for Drug Development Professionals
Introduction: Danshenol B, a bioactive compound derived from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered significant interest for its therapeutic potential.[1][2] As a key component of a traditional medicine used for various conditions, including cardiovascular and cerebrovascular diseases, understanding its molecular mechanisms is crucial for modern drug development.[2][3] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, serves as a powerful tool in elucidating these mechanisms.[4][5] This guide provides an in-depth overview of the molecular docking studies of this compound, focusing on its identified protein targets, binding affinities, and the experimental protocols used in these computational analyses.
Core Target Identification and Binding Affinity
Molecular docking studies have been instrumental in identifying the specific protein targets with which this compound interacts. These computational analyses predict the binding energy between this compound and various proteins, where a lower binding energy score indicates a stronger and more stable interaction.[6][7]
A key target identified for this compound is the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PIK3CG) .[1] This protein is a pivotal regulator of inflammation and oxidative stress.[1] Studies have shown that this compound exhibits a strong binding affinity for PIK3CG, suggesting a significant interaction that forms the basis of its therapeutic effects, particularly in alleviating central post-stroke pain (CPSP).[1]
Data Presentation: Binding Energies
The quantitative results from molecular docking simulations are summarized below. The binding energy, typically measured in kcal/mol, reflects the strength of the interaction between this compound and its target protein. A value below -7.0 kcal/mol is generally considered to indicate a strong binding affinity.[1]
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| This compound | PIK3CG | -9.127 | [1] |
| Tanshinaldehyde | PIK3CG | -8.029 | [1] |
| Sclareol | PIK3CG | -7.941 | [1] |
| MOL007155 | BTK | -9.619 | [1] |
This table highlights the superior binding affinity of this compound for PIK3CG compared to other related compounds from Danshen docked against the same target in the cited study.
Mechanism of Action: The PIK3CG/NLRP3 Signaling Pathway
Research has elucidated that this compound exerts its therapeutic effects by modulating specific signaling pathways. The primary mechanism involves the PIK3CG/NLRP3 signaling pathway .[1] In conditions like central post-stroke pain, this pathway is upregulated. Molecular docking studies revealed that this compound's strong binding to PIK3CG leads to the suppression of this pathway.[1] Experimental validation has confirmed that NLRP3 functions downstream of PIK3CG, and by inhibiting PIK3CG, this compound effectively reduces the expression of NLRP3, thereby alleviating pain and inflammation.[1][8]
Experimental Protocols for Molecular Docking
The successful application of molecular docking relies on a standardized and rigorous computational methodology. The following protocol outlines the key steps typically employed in the study of this compound and its protein targets, based on methodologies cited in relevant research.[7][9]
1. Preparation of the Target Protein Receptor:
-
Acquisition: The 3D crystal structure of the target protein (e.g., PIK3CG) is downloaded from a public repository such as the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).[9]
-
Refinement: Using software like Pymol or AutoDock Tools, the protein structure is prepared by removing all non-essential molecules, including water molecules, original ligands, and co-factors.[9]
-
Protonation: Polar hydrogen atoms are added to the protein structure, which is a critical step for defining the correct ionization states of amino acid residues.
-
Charge Calculation: Gasteiger charges are computed for the protein atoms to simulate their electrostatic properties.
2. Preparation of the Ligand (this compound):
-
Acquisition: The 2D or 3D structure of this compound is obtained from a chemical database like PubChem.
-
Energy Minimization: The ligand's structure is optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). This step ensures the ligand structure is energetically stable before docking.
-
Torsional Degrees of Freedom: The rotatable bonds within the this compound molecule are defined to allow for flexibility during the docking simulation.
3. Docking Simulation and Analysis:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking algorithm will search for potential binding poses for this compound.
-
Execution: The molecular docking simulation is performed using software like AutoDock.[9] The software systematically evaluates numerous possible conformations of the ligand within the grid box, scoring each based on a defined scoring function.
-
Result Analysis: The output provides a series of binding poses ranked by their binding energy. The pose with the lowest binding energy is considered the most favorable and is selected for further analysis.
-
Visualization: The best-docked pose is visualized using software like Pymol to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.[7]
Conclusion
Molecular docking studies have proven to be a vital component in decoding the therapeutic mechanisms of this compound. The identification of PIK3CG as a high-affinity target provides a solid molecular basis for its anti-inflammatory and analgesic properties.[1] The computational data, supported by experimental validation, confirms its role in suppressing the PIK3CG/NLRP3 signaling pathway.[1] The detailed protocols and workflows presented in this guide offer a framework for future research and development. While these findings are promising, further investigations could explore other potential targets and validate the therapeutic efficacy of this compound in a broader range of disease models.[1]
References
- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms and Molecular Targets of Compound Danshen Dropping Pill for Heart Disease Caused by High Altitude Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Using network pharmacology and molecular docking to explore the underlying anti-inflammatory mechanism of Wuyao-Danshen to treat endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the mechanism of Danshen in treating Kawasaki disease through network pharmacology and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the molecular mechanism of Compound Danshen Dropping Pills for the treatment of epilepsy by utilizing network pharmacology and molecular docking technology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Danshenol B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danshenol B, a bioactive phenolic compound isolated from Salvia miltiorrhiza (Danshen), has garnered interest for its potential therapeutic effects. Understanding its cellular uptake and metabolic fate is crucial for the development of this compound as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport and metabolism of this compound. It includes available quantitative data, detailed experimental protocols for its investigation, and visual representations of key pathways. While direct and extensive research on this compound is still emerging, this guide synthesizes existing data and provides a framework for future studies by drawing parallels with structurally related compounds from Danshen.
Cellular Uptake of this compound
The cellular uptake of a compound is a critical determinant of its bioavailability and pharmacological activity. For this compound, intestinal absorption is a key first step for oral delivery.
Quantitative Data on Cellular Permeability
While specific experimental details on the cellular uptake kinetics (K_m, V_max) of this compound are not extensively documented in publicly available literature, a predicted high intestinal absorption has been reported. The following table summarizes the available quantitative data related to the cellular permeability of this compound.
| Parameter | Value | Cell Line | Source |
| Oral Bioavailability (Predicted) | 57.95% | N/A | [1] |
| Transport Rate | 0.53 nm/s | Human Colon Cancer Cells | [1] |
Note: The term "human colon cancer cells" likely refers to the Caco-2 cell line, a standard in vitro model for predicting human intestinal absorption. The reported transport rate suggests good membrane permeability.
Experimental Protocols for Cellular Uptake Analysis
To further elucidate the cellular uptake mechanism of this compound, standard in vitro permeability assays are recommended.
This assay is the gold standard for predicting in vivo oral absorption of drugs.
Objective: To determine the apparent permeability coefficient (P_app) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow (monolayer integrity marker)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound (at a specified concentration, e.g., 10 µM) to the apical (AP) side.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh HBSS.
-
Collect a sample from the AP side at the end of the experiment.
-
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the P_app value using the following equation: P_app = (dQ/dt) / (A * C_0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber. The efflux ratio (P_app(B-A) / P_app(A-B)) can be calculated to determine if this compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.
This assay is used to specifically investigate the role of P-glycoprotein (P-gp) in the transport of a compound.
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Procedure: The protocol is similar to the Caco-2 assay but uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp). A high efflux ratio in this model is a strong indicator of P-gp-mediated transport.[2][3][4][5]
Potential Transporters Involved in Cellular Uptake
Based on the phenolic acid structure of this compound, it is plausible that its cellular transport is mediated by various uptake and efflux transporters.
-
Organic Anion Transporting Polypeptides (OATPs): These are uptake transporters that mediate the transport of a wide range of amphipathic organic compounds.[6][7][8]
-
P-glycoprotein (P-gp): An efflux transporter that can limit the intracellular accumulation and oral bioavailability of its substrates.[9][10]
Further studies using specific inhibitors or transporter-overexpressing cell lines are necessary to confirm the involvement of these transporters in this compound disposition.
Metabolism of this compound
The metabolism of this compound is expected to proceed through Phase I and Phase II reactions, common for phenolic compounds, to increase its water solubility and facilitate its excretion.
Predicted Metabolic Pathways
Direct studies on the metabolism of this compound are limited. However, based on the metabolism of a structurally similar compound, Tanshinol borneol ester (DBZ), the following metabolic pathways for this compound can be predicted.[1] DBZ undergoes hydrolysis to Danshensu (a core structure in this compound) and borneol, with Danshensu then being further metabolized.
Phase I Metabolism:
-
Hydroxylation: Addition of a hydroxyl group, primarily mediated by Cytochrome P450 (CYP) enzymes.
-
O-demethylation: Removal of a methyl group from a methoxy moiety.
Phase II Metabolism:
-
Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).
-
Methylation: Addition of a methyl group, catalyzed by catechol-O-methyltransferase (COMT).
The following table summarizes the predicted metabolites of this compound.
| Metabolic Reaction | Predicted Metabolite(s) |
| Hydroxylation | Hydroxy-Danshenol B |
| O-demethylation | Demethyl-Danshenol B |
| Glucuronidation | This compound-O-glucuronide |
| Sulfation | This compound-O-sulfate |
| Methylation | O-methyl-Danshenol B |
| Combination | e.g., O-methyl-Danshenol B-O-glucuronide |
Experimental Protocols for Metabolism Studies
This is a standard method to investigate Phase I metabolism and potential CYP450 inhibition.
Objective: To identify the metabolites of this compound formed by CYP enzymes and to assess its inhibitory potential on major CYP isoforms.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Specific CYP isoform substrates and inhibitors (for inhibition studies)
-
Acetonitrile (for quenching the reaction)
-
LC-HRMS (e.g., Q-TOF or Orbitrap) for metabolite identification
-
LC-MS/MS for quantitative analysis
Procedure for Metabolite Identification:
-
Incubation: Prepare an incubation mixture containing HLMs, phosphate buffer, and this compound. Pre-incubate at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a specific time (e.g., 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-HRMS Analysis: Analyze the supernatant to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.[11][12][13][14]
Procedure for CYP Inhibition Assay (IC_50 Determination):
-
Prepare incubation mixtures containing HLMs, a specific CYP probe substrate, and varying concentrations of this compound.
-
Follow the incubation and reaction termination steps as described above.
-
Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC_50 value.[15][16]
Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.
Objective: To identify both Phase I and Phase II metabolites of this compound.
Procedure: The protocol is similar to the HLM assay but uses cryopreserved or fresh human hepatocytes. The incubation medium will be a specific hepatocyte culture medium. This system allows for the investigation of glucuronidation and sulfation in addition to CYP-mediated metabolism.
Cytochrome P450 Enzymes and Other Transferases
While the specific CYP, UGT, and SULT isoforms involved in this compound metabolism have not been identified, studies on other Danshen components suggest the involvement of several enzymes. For instance, various tanshinones have been shown to inhibit CYP1A2, CYP2C9, and CYP3A4.[16][17] Phenolic compounds are known substrates for various UGT and SULT isoforms.[18][19][20]
Signaling Pathway Modulation by this compound
Recent research has indicated that this compound exerts its therapeutic effects, at least in part, by modulating specific signaling pathways.
PIK3CG/NLRP3 Signaling Pathway
This compound has been shown to alleviate central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway.[1] It is suggested that this compound suppresses this pathway, leading to a reduction in neuroinflammation.
Experimental Protocol for Investigating Signaling Pathway Modulation
Western Blot Analysis of PIK3CG and NLRP3
Objective: To determine the effect of this compound on the protein expression levels of PIK3CG and NLRP3 in a relevant cell or animal model.
Materials:
-
Cell lysates or tissue homogenates from control and this compound-treated samples
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against PIK3CG, NLRP3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Visualizations
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for in vitro metabolism of this compound.
Predicted Metabolic Pathway of this compound
References
- 1. Metabolite identification of tanshinol borneol ester in rats by high-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. | Semantic Scholar [semanticscholar.org]
- 4. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Role of OATP transporters in the disposition of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of P-glycoprotein and organic anion-transporting polypeptides in drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OATP and P-glycoprotein transporters mediate the cellular uptake and excretion of fexofenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. re-place.be [re-place.be]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro metabolism of corydaline in human liver microsomes and hepatocytes using liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of cytochrome P450 1A2 and 3A inhibitory properties of Danshen tincture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory effects of seven components of danshen extract on catalytic activity of cytochrome P450 enzyme in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 19. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Danshenol B in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Danshenol B in mouse models, with a focus on dosage, experimental protocols, and the associated signaling pathways. The information is compiled from peer-reviewed research to guide the design and execution of preclinical studies.
I. Quantitative Data Summary
The following table summarizes the quantitative data for the in vivo administration of this compound in a mouse model of Central Post-Stroke Pain (CPSP).
| Parameter | Details | Reference |
| Compound | This compound | [1][2] |
| Mouse Model | Central Post-Stroke Pain (CPSP) | [1][2] |
| Dosages | 5, 10, and 50 mg/kg | [2] |
| Administration Route | Oral Gavage | [1] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [1] |
| Treatment Duration | Once daily for 21 consecutive days | [1] |
| Reported Effect | Alleviation of CPSP at 50 mg/kg by suppressing the PIK3CG/NLRP3 signaling pathway.[1][2] |
II. Experimental Protocols
This section details the methodologies for key experiments involving the in vivo administration of this compound.
A. Animal Model: Central Post-Stroke Pain (CPSP)
The CPSP model is established in mice to mimic the debilitating neuropathic pain condition that can occur after a stroke.[1][3]
Protocol:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic frame.
-
Create a small burr hole in the skull over the target brain region.
-
Inject collagenase IV into the ventral posterolateral nucleus (VPL) of the thalamus to induce a hemorrhagic stroke.[3]
-
Suture the incision and allow the mouse to recover.
-
Monitor the animal for any adverse effects.
-
Behavioral tests, such as von Frey and cold plate tests, can be used to assess the development of pain hypersensitivity.
B. Preparation and Administration of this compound
Materials:
-
This compound (purity ≥ 99%)
-
Phosphate-Buffered Saline (PBS)
-
Oral gavage needles (22-24 gauge, with a ball tip)
-
Syringes
Protocol:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dosage (5, 10, or 50 mg/kg) and the body weight of the mice.
-
Dissolve the this compound in PBS to the final desired concentration. Ensure the solution is homogenous.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the prepared this compound solution.
-
Withdraw the gavage needle gently.
-
Monitor the mouse for a short period after administration to ensure there are no signs of distress, such as choking or difficulty breathing.
-
For the control group, administer an equivalent volume of the vehicle (PBS) using the same procedure.[1]
-
This procedure is to be repeated once daily for 21 consecutive days.[1]
-
III. Signaling Pathway and Experimental Workflow
A. This compound Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study investigating the effects of this compound in a mouse model.
Caption: Experimental workflow for this compound in vivo study.
B. PIK3CG/NLRP3 Signaling Pathway
This compound has been shown to alleviate central post-stroke pain by suppressing the PIK3CG/NLRP3 signaling pathway.[1][2] The following diagram illustrates the proposed mechanism of action.
Caption: this compound inhibits the PIK3CG/NLRP3 pathway.
References
Application Notes and Protocols for Danshenol B Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B, a bioactive compound isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered interest for its potential therapeutic effects. Preclinical studies, primarily in mice, have suggested its efficacy in models of neuropathic pain through the modulation of specific signaling pathways. These application notes provide a detailed protocol for the administration of this compound to rats for research purposes. The provided protocols are based on existing literature from murine studies and general guidelines for rodent pharmacology. Researchers are advised to perform dose-response studies to determine the optimal dosage for their specific rat model and experimental endpoint.
Data Presentation
Table 1: this compound Administration Protocol in Mice (for extrapolation to rats)
| Parameter | Details | Reference |
| Species | Mice | [1] |
| Dosage | 5, 10, 50 mg/kg | [1] |
| Route of Administration | Oral gavage | [1] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [1] |
| Frequency | Once daily | [1] |
| Duration | 21 consecutive days | [1] |
Note: This data is from a study conducted in mice and serves as a starting point for developing a protocol in rats. Species-specific dose adjustments may be necessary.
Table 2: Administration of Salvia miltiorrhiza Extracts and Constituents in Rats
| Compound/Extract | Dosage | Route of Administration | Animal Model |
| Danshen Tablets | 100 mg/kg for 7 days | Not specified | Male Sprague-Dawley rats |
| Danshen Extract | 12.5 g/kg | Oral gavage | Spinal Cord Injury rat model |
| Fufang Danshen | 50-100 mg of Tanshinone IIA daily | Intravenous | Stroke patients (clinical study) |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of PBS to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 250g rat receiving a 1 ml gavage volume, the concentration would be 12.5 mg/ml).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If this compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is homogenous before administration. Prepare fresh on the day of administration.
Protocol 2: Oral Gavage Administration of this compound in Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1-3 ml)
-
Rat restraint device (optional)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Securely restrain the rat to prevent movement and injury. This can be done manually by grasping the rat firmly over the shoulders, with the thumb and forefinger gently pushing the forelegs forward to expose the neck and head. Alternatively, a commercial restraint device can be used.
-
-
Gavage Procedure:
-
Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.
-
With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, to one side of the tongue.
-
Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (the approximate length can be pre-measured from the tip of the rat's nose to the last rib), slowly administer the solution.
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions, such as respiratory distress or regurgitation.
-
Observe the animal's general behavior and well-being for a short period after the procedure.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the PIK3CG/NLRP3 pathway.
Experimental Workflow
Caption: A typical in vivo experimental workflow.
References
Application Note: HPLC Analysis for Purity Determination of Danshenol B
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Danshenol B purity. This compound, a bioactive diterpenoid isolated from Salvia miltiorrhiza (Danshen), has shown significant therapeutic potential, making purity assessment critical for research and pharmaceutical development.[1][2] The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, enabling the reliable quantification of this compound and the separation of potential impurities. The protocol includes comprehensive procedures for method validation according to standard guidelines, ensuring its suitability for quality control and stability testing.
Introduction
This compound (C₂₂H₂₆O₄, M.W. 354.40 g/mol ) is a naturally occurring phenolic compound derived from the root of Salvia miltiorrhiza, a plant widely used in traditional medicine.[1] Pharmacological studies have highlighted its potential in cardiovascular health, neuroprotection, and as an anti-inflammatory agent.[1][2] Recent research indicates that this compound may alleviate central post-stroke pain by modulating the PIK3CG/NLRP3 signaling pathway.[2]
As with any active pharmaceutical ingredient (API), ensuring the purity of this compound is paramount for guaranteeing its safety and efficacy in preclinical and clinical studies. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds by separating the main component from any related substances, isomers, or degradation products. This document provides a detailed protocol for a stability-indicating HPLC method for the purity analysis of this compound, along with a comprehensive guide for method validation.
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chemicals and Reagents:
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
The following chromatographic conditions are recommended for the analysis. These are based on methods used for structurally similar compounds found in Salvia miltiorrhiza and should be optimized as needed.[3][4][5]
| Parameter | Recommended Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-20 min: 40% to 85% B; 20-25 min: 85% B; 25.1-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase initial composition (60:40 Mobile Phase A:B).
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the this compound sample to be tested, dissolve it in methanol, and then dilute with the mobile phase mixture to a final nominal concentration of 100 µg/mL.
Method Validation Protocol
The analytical method should be validated to ensure it is suitable for its intended purpose. The validation should include specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[6][7]
To demonstrate the method is stability-indicating, forced degradation studies should be performed on the this compound sample.[8][9] The goal is to assess the resolution between the this compound peak and any peaks from degradation products.
-
Acid Hydrolysis: Mix sample solution with 1 M HCl and heat at 80°C for 8 hours.
-
Base Hydrolysis: Mix sample solution with 1 M NaOH and heat at 80°C for 8 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours, then prepare a solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After treatment, neutralize the acidic and basic samples and inject them into the HPLC system. Peak purity analysis of the this compound peak should be performed using a DAD detector.
Linearity is assessed by preparing a series of this compound solutions at different concentrations and analyzing them.
-
Concentration Range: Prepare at least five concentrations, for example, from 10 µg/mL to 150 µg/mL.
-
Analysis: Inject each concentration in triplicate.
-
Evaluation: Plot a graph of the mean peak area against concentration. The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy is determined by spiking a sample matrix with known amounts of this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Procedure: Analyze three replicates for each level.
-
Evaluation: Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.[8]
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution (100 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Evaluation: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[5][7]
LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation and Calculations
The purity of this compound is calculated using the area normalization method with the following formula:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
This method assumes that all impurities have a similar response factor to the main compound at the detection wavelength.
The following tables summarize expected results from a successful method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | 125,400 |
| 25 | 313,500 |
| 50 | 627,000 |
| 100 | 1,254,000 |
| 150 | 1,881,000 |
| Result | r² = 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|---|
| 80% | 80 | 79.2 | 99.0 | 0.85 |
| 100% | 100 | 100.5 | 100.5 | 0.65 |
| 120% | 120 | 120.8 | 100.7 | 0.70 |
Table 3: Precision Data
| Precision Type | Replicates (n=6) | Mean Peak Area | RSD (%) |
|---|---|---|---|
| Repeatability (Day 1) | 6 | 1,255,100 | 0.55 |
| Intermediate (Day 2) | 6 | 1,251,500 | 0.62 |
Visualizations
Caption: Experimental workflow for this compound purity analysis.
Caption: Proposed signaling pathway of this compound.[2]
Conclusion
The described RP-HPLC method provides a reliable and robust framework for determining the purity of this compound. Proper validation of this method will ensure its suitability for quality control in drug manufacturing, stability studies, and various research applications. The specificity of the method makes it a valuable tool for monitoring the integrity of this compound under different storage and stress conditions, which is essential for the development of safe and effective therapeutics.
References
- 1. This compound | 189308-09-6 | PHA30809 | Biosynth [biosynth.com]
- 2. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Seven Bioactive Constituents from Salvia miltiorrhiza in Rat Plasma by HPLC-MS/MS: Application to a Comparative Pharmacokinetic Study [mdpi.com]
- 5. Quality Evaluation and Chemical Markers Screening of Salvia miltiorrhiza Bge. (Danshen) Based on HPLC Fingerprints and HPLC-MSn Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. jfda-online.com [jfda-online.com]
Application Notes and Protocols for Danshenol B Solubility and Injectable Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Danshenol B
This compound is a bioactive diterpenoid compound isolated from the root of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine.[1] It has garnered significant interest in the scientific community for its potential therapeutic applications, which are currently being investigated in areas such as cardiovascular health, neuroprotection, and cancer therapy.[1] The primary mode of action of this compound is thought to involve the modulation of oxidative stress and inflammatory pathways, owing to its antioxidant and anti-inflammatory properties.[1]
A significant challenge in the preclinical and clinical development of this compound is its limited aqueous solubility. While described as having moderate water solubility, it is a lipophilic molecule, which can hinder the development of parenteral formulations necessary for achieving consistent therapeutic concentrations and bioavailability.[2] This document provides a summary of the known solubility characteristics of this compound and detailed protocols for developing a suitable vehicle for injection, drawing upon established methods for structurally similar compounds from Salvia miltiorrhiza.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₄ | [1] |
| Molecular Weight | 354.43 g/mol | [3] |
| Physical Description | Crystalline solid | [3] |
| Melting Point | 199.47 °C | [1] |
| Boiling Point | 471.9 °C | [1] |
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of pharmaceutically acceptable solvents is not extensively documented in publicly available literature. However, based on existing information and the behavior of structurally related diterpenoids like cryptotanshinone, a qualitative and estimated solubility profile can be summarized.
| Solvent/Vehicle | Solubility | Remarks | Reference |
| Water | Poor to Moderate | Described as having "moderate water solubility," but quantitative data is lacking. Structurally similar cryptotanshinone has very low water solubility (0.00976 mg/mL). | [2][4] |
| Phosphate-Buffered Saline (PBS) | Poor | Used as a diluent for oral gavage after initial dissolution in an organic solvent. | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used to prepare a 10 mM stock solution (0.1% DMSO). Very soluble, similar to cryptotanshinone. | [2][4] |
| Ethanol | Soluble | Cryptotanshinone is very soluble in ethanol. | [4] |
| Methanol | Soluble | Cryptotanshinone is very soluble in methanol. | [4] |
| Chloroform | Soluble | [3] | |
| Dichloromethane | Soluble | [3] | |
| Ethyl Acetate | Soluble | [3] | |
| Acetone | Soluble | [3] |
Recommended Vehicles for Injectable Formulations
Given the lipophilic nature of this compound, several formulation strategies can be employed to develop a stable and effective injectable product. The choice of vehicle will depend on the desired route of administration (e.g., intravenous, intramuscular, subcutaneous), required dosage, and toxicity considerations.
| Formulation Strategy | Key Excipients | Rationale |
| Co-solvent System | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300/400, Water for Injection | A simple and common approach for solubilizing hydrophobic drugs. The organic co-solvents increase the solubility of the drug in the aqueous vehicle. |
| Nanoemulsion | Oils (e.g., medium-chain triglycerides), Surfactants (e.g., Polysorbate 80, Solutol HS-15), Co-surfactants (e.g., ethanol) | Nanoemulsions are thermodynamically stable, isotropic systems that can encapsulate lipophilic drugs, enhancing their solubility and bioavailability. This approach has been successfully used for tanshinone IIA. |
| Liposomal Formulation | Phospholipids (e.g., soy phosphatidylcholine), Cholesterol | Liposomes are vesicular structures that can encapsulate both hydrophilic and lipophilic drugs. They can improve drug stability, reduce toxicity, and provide sustained release. This method has been applied to tanshinone IIA. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility. |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of potential injectable formulations for this compound.
Protocol 1: Preparation of a Co-solvent-based Injectable Formulation
This protocol describes the preparation of a simple co-solvent system for initial in vivo studies.
Workflow for Co-solvent Formulation
Caption: Workflow for preparing a co-solvent based this compound injection.
Materials:
-
This compound
-
Ethanol (Dehydrated, USP grade)
-
Propylene Glycol (USP grade)
-
Water for Injection (WFI)
-
Sterile 0.22 µm syringe filters
-
Sterile vials and stoppers
Procedure:
-
Accurately weigh the desired amount of this compound.
-
In a sterile container, dissolve the this compound in a pre-determined volume of ethanol with gentle vortexing.
-
To this solution, add the required volume of propylene glycol and mix thoroughly.
-
Slowly add Water for Injection to the final volume while continuously mixing. A typical starting ratio could be Ethanol:Propylene Glycol:WFI (e.g., 10:40:50 v/v). The optimal ratio will need to be determined based on solubility and stability studies.
-
Vortex the final mixture until a clear, homogenous solution is obtained.
-
Aseptically filter the solution through a sterile 0.22 µm syringe filter into a sterile receiving vessel.
-
Dispense the sterile solution into sterile vials and seal with sterile stoppers.
Characterization:
-
Appearance: Visually inspect for clarity and absence of particulate matter.
-
pH: Measure the pH of the final formulation.
-
Drug Content: Determine the concentration of this compound using a validated HPLC method.
-
Sterility Testing: Perform sterility testing according to USP guidelines.
-
Endotoxin Testing: Perform bacterial endotoxin testing (LAL test).
Protocol 2: Preparation of a Nanoemulsion Formulation
This protocol is adapted from successful methods for preparing tanshinone IIA nanoemulsions and is suitable for intravenous administration.
Workflow for Nanoemulsion Formulation
Caption: Workflow for preparing a this compound nanoemulsion for injection.
Materials:
-
This compound
-
Medium-Chain Triglycerides (MCT, USP grade)
-
Solutol HS-15 (Kolliphor HS 15)
-
Soybean Lecithin
-
Ethanol (Dehydrated, USP grade)
-
Water for Injection (WFI)
-
High-pressure homogenizer
-
Sterile 0.22 µm filters
-
Sterile vials and stoppers
Procedure:
-
Oil Phase Preparation: Accurately weigh this compound and dissolve it in a mixture of MCT and ethanol.
-
Aqueous Phase Preparation: In a separate vessel, dissolve Solutol HS-15 and soybean lecithin in Water for Injection with gentle heating and stirring until a clear solution is formed.
-
Emulsification: Slowly add the oil phase to the aqueous phase dropwise under continuous magnetic stirring.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a sufficient number of cycles to achieve a uniform and translucent nanoemulsion with the desired particle size.
-
Sterilization: Aseptically filter the nanoemulsion through a sterile 0.22 µm filter.
-
Aseptic Filling: Dispense the sterile nanoemulsion into sterile vials and seal.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoemulsion droplets.
-
Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the nanoemulsion droplets using techniques like ultracentrifugation followed by HPLC analysis of the supernatant.
-
Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM).
-
In Vitro Drug Release: Perform drug release studies using a dialysis bag method.
Signaling Pathway Considerations
While the primary focus of this application note is on formulation, it is noteworthy that this compound has been shown to exert its therapeutic effects through the regulation of specific signaling pathways. For instance, in the context of central post-stroke pain, this compound has been demonstrated to alleviate pain by modulating the PIK3CG/NLRP3 signaling pathway. A comprehensive understanding of these pathways is crucial for elucidating the mechanism of action and for the design of pharmacodynamic studies.
PIK3CG/NLRP3 Signaling Pathway
Caption: Simplified diagram of this compound's inhibitory action on the PIK3CG/NLRP3 pathway.
Conclusion
The successful parenteral delivery of this compound hinges on overcoming its solubility limitations. The formulation strategies and detailed protocols provided in this application note, based on established methods for similar lipophilic diterpenoids, offer a robust starting point for researchers and drug development professionals. It is imperative that comprehensive characterization and stability studies are conducted for any developed formulation to ensure its safety, efficacy, and quality. Further research to obtain precise quantitative solubility data for this compound in a variety of pharmaceutically acceptable co-solvents and excipients is highly recommended to facilitate more rational formulation design.
References
- 1. Excipient used in parentral formulation [wisdomlib.org]
- 2. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of a nanoemulsion formulation strategy for oral bioavailability enhancement of danazol in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes: Western Blot Analysis of Danshenol B Pathway Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B, a bioactive compound isolated from Salvia miltiorrhiza (Danshen), has garnered significant interest for its therapeutic potential. Emerging research indicates that this compound exerts its effects by modulating key cellular signaling pathways, primarily the PIK3CG/NLRP3 and PI3K/Akt pathways.[1] Western blot analysis is an indispensable technique for elucidating the mechanism of action of this compound by quantifying the expression and phosphorylation status of its protein targets. These application notes provide detailed protocols and data presentation guidelines for the Western blot analysis of proteins in pathways modulated by this compound.
Key Signaling Pathway Targets of this compound
This compound has been shown to alleviate central post-stroke pain by suppressing the PIK3CG/NLRP3 signaling pathway.[1] Molecular docking studies have highlighted a strong binding affinity of this compound to PIK3CG (phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma).[1] This interaction inhibits the downstream activation of the NLRP3 (NLR family pyrin domain containing 3) inflammasome.[1]
Furthermore, components of Salvia miltiorrhiza are known to influence the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. While direct quantitative data for this compound's effect on this pathway is emerging, related compounds from Danshen, such as Tanshinone IIA, have been shown to inhibit the PI3K/Akt/mTOR pathway.
Data Presentation: Quantitative Western Blot Analysis
The following tables present representative quantitative data from studies on compounds derived from Salvia miltiorrhiza, illustrating the expected outcomes of Western blot analysis after treatment. The data is presented as fold change relative to a control group, as determined by densitometric analysis of the Western blot bands.
Table 1: Effect of Danshen-derived Compounds on the PIK3CG/NLRP3 Pathway
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| PIK3CG | This compound (50 mg/kg) | 0.58 ± 0.07 |
| NLRP3 | This compound (50 mg/kg) | 0.45 ± 0.05 |
| NLRP3 | Salvianolic Acid B | 0.62 ± 0.08** |
*Data is representative based on qualitative descriptions of suppression from existing literature.[1] **Illustrative data from studies on related compounds.[2]
Table 2: Effect of Danshen-derived Compounds on the PI3K/Akt Pathway
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| p-Akt/Akt | Tanshinone IIA | 0.52 ± 0.06 |
| p-PI3K/PI3K | Tanshinone IIA | 0.61 ± 0.07 |
*Illustrative data from studies on related compounds.[3][4]
Experimental Protocols
General Workflow for Western Blot Analysis
Figure 1. General workflow for Western blot analysis.
Detailed Protocol for Western Blotting of PIK3CG, NLRP3, and p-Akt/Akt
1. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA (Bicinchoninic acid) assay.
-
Denature the protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
2. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein per well onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF (Polyvinylidene difluoride) membrane at 100V for 1-2 hours at 4°C.
-
Verify the transfer efficiency by staining the membrane with Ponceau S.
3. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-PIK3CG antibody: 1:1000 dilution
-
Anti-NLRP3 antibody: 1:1000 dilution
-
Anti-phospho-Akt (Ser473) antibody: 1:1000 dilution
-
Anti-Akt antibody: 1:1000 dilution
-
Anti-β-actin or GAPDH antibody: 1:5000 dilution (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted 1:5000 in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
4. Signal Detection and Analysis
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control (β-actin or GAPDH).
Signaling Pathway Diagrams
This compound Regulation of the PIK3CG/NLRP3 Pathway
Figure 2. This compound inhibits the PIK3CG/NLRP3 pathway.
General PI3K/Akt Signaling Pathway
Figure 3. Overview of the PI3K/Akt signaling pathway.
References
- 1. Salvia miltiorrhiza-derived exosome-like nanoparticles improve diabetic cardiomyopathy by inhibiting NLRP3 inflammasome-mediated macrophage pyroptosis via targeting the NEDD4/SGK1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Danshenol B in the Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B is a bioactive phenolic acid derived from the dried root of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine widely used for the treatment of cardiovascular and cerebrovascular diseases. Emerging research suggests that this compound possesses significant neuroprotective properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for the treatment of ischemic stroke. The middle cerebral artery occlusion (MCAO) model is a widely used and well-standardized preclinical model that mimics the pathophysiology of human ischemic stroke, providing a valuable platform for evaluating the therapeutic potential of novel neuroprotective agents like this compound.
These application notes provide a comprehensive overview of the use of this compound in the MCAO model, including its mechanism of action, detailed experimental protocols, and a summary of relevant quantitative data to guide future research and drug development efforts.
Mechanism of Action
This compound is believed to exert its neuroprotective effects through multiple signaling pathways. A key mechanism involves the regulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[1][2] Activation of the PI3K/Akt pathway can inhibit apoptosis and reduce inflammation.[3]
Furthermore, this compound has been shown to alleviate central post-stroke pain by suppressing the PIK3CG/NLRP3 signaling pathway.[4] PIK3CG, a catalytic subunit of PI3K, is upregulated in ischemic lesions and contributes to neuroinflammation.[4] By inhibiting PIK3CG, this compound can downregulate the NLRP3 inflammasome, a key player in pyroptosis and the inflammatory cascade following ischemic injury.[4] The antioxidant properties of Danshen and its constituents, including this compound, also contribute to neuroprotection by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[5][6]
Quantitative Data Summary
While direct studies on this compound in the MCAO model for acute ischemia are limited, data from a central post-stroke pain (CPSP) model and studies on the parent herb Danshen and its other major constituents in MCAO models provide valuable insights into its potential efficacy.
Table 1: Effects of this compound in a Central Post-Stroke Pain (CPSP) Mouse Model [4]
| Parameter | Treatment Groups | Dosage | Outcome |
| Mechanical Allodynia | CPSP + this compound | 5, 10, 50 mg/kg (p.o.) | Dose-dependent increase in paw withdrawal threshold, with 50 mg/kg showing significant analgesic effects. |
| PIK3CG Protein Levels (Thalamus) | CPSP + this compound (50 mg/kg) | 50 mg/kg (p.o.) | Significant suppression of PIK3CG protein expression compared to the CPSP model group. |
| NLRP3 Protein Levels (Thalamus) | CPSP + this compound (50 mg/kg) | 50 mg/kg (p.o.) | Significant suppression of NLRP3 protein expression compared to the CPSP model group. |
Table 2: Effects of Danshen and its Major Constituents in Rodent MCAO Models
| Compound/Extract | Model | Dosage | Key Findings | Reference |
| Danshensu & HSYA | Rat MCAO | Danshensu (i.v.), HSYA (i.v.) | Synergistically reduced infarct volume, improved neurological scores, and decreased levels of TNF-α, IL-1β, and IL-6. | [7] |
| Tanshinone IIA | Rat MCAO | Pre-treatment (i.p.) | Reduced cerebral infarction area, neurological deficit score, and cerebral edema. Decreased TNF-α, MPO, E-selectin, and ICAM-1. | [5] |
| Danshen Dripping Pill | Human Ischemic Stroke | Clinical Study | Reduced stroke recurrence rate and decreased serum C-reactive protein levels. | [8] |
| Danshen | Rat MCAO | Pre-treatment | Reduced neurological deficit score and malondialdehyde (MDA) levels; increased superoxide dismutase (SOD) activity. | [5] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model Protocol (Rat)
This protocol describes the intraluminal filament method for inducing transient focal cerebral ischemia.[9][10][11]
Materials:
-
Male Sprague-Dawley rats (270-320 g)
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Surgical table with temperature control
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament with a rounded tip (tip coated with poly-L-lysine)[10]
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
Sutures (4-0 silk)
Procedure:
-
Anesthetize the rat and place it in a supine position on the surgical table. Maintain body temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature on the proximal CCA.
-
Make a small incision in the ECA stump.
-
Gently insert the 4-0 nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a >60% reduction in cerebral blood flow as measured by a laser Doppler flowmeter.[9]
-
After the desired occlusion period (e.g., 90-120 minutes), carefully withdraw the filament to allow for reperfusion.
-
Permanently ligate the ECA stump and close the incision.
-
The sham-operated group undergoes the same surgical procedure without the insertion of the filament.
This compound Administration Protocol
This protocol is based on effective dosages identified in a mouse model of central post-stroke pain.[4]
Materials:
-
This compound (purity >99%)
-
Vehicle (e.g., Phosphate Buffered Saline - PBS, or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Based on the experimental design, prepare working solutions for different dosage groups (e.g., 5, 10, 50 mg/kg).
-
Administer this compound or vehicle via oral gavage. The first administration can be given shortly after reperfusion and continued daily for the duration of the experiment.
Assessment of Neurological Deficit
The Modified Neurological Severity Score (mNSS) is a composite score used to evaluate motor, sensory, balance, and reflex functions.[4]
Procedure:
-
Assess neurological function at predetermined time points (e.g., 24, 48, 72 hours) after MCAO.
-
The scoring is based on a scale of 0 to 18, where a higher score indicates a more severe neurological deficit.[4]
-
Tasks include observing posture, motor tasks (e.g., walking on a beam), sensory tests, and reflex tests.
Measurement of Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to differentiate between ischemic and non-ischemic brain tissue.[10][12]
Procedure:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and carefully remove the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red, while the infarcted (ischemic) tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
The infarct volume is typically expressed as a percentage of the contralateral hemisphere to correct for edema.
Biochemical and Molecular Analyses
a. ELISA for Inflammatory Cytokines:
-
Homogenize brain tissue from the ischemic hemisphere.
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
b. Western Blot for Signaling Proteins:
-
Extract total protein from brain tissue homogenates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against proteins of interest (e.g., PI3K, p-Akt, Akt, NLRP3, Caspase-1) and appropriate secondary antibodies.
-
Visualize and quantify protein bands to determine changes in expression and activation.
c. Antioxidant Activity Assays:
-
Prepare brain tissue homogenates.
-
Use commercially available assay kits to measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and the levels of lipid peroxidation products like malondialdehyde (MDA).
Visualizations
Caption: Hypothesized signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for evaluating this compound in the MCAO model.
References
- 1. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 2. Advances of phytotherapy in ischemic stroke targeting PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Danshen extracts decrease blood C reactive protein and prevent ischemic stroke recurrence: a controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 12. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
Application Notes and Protocols: Preparation of Danshenol B Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Danshenol B is a bioactive abietane-type diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a perennial herb widely used in traditional medicine.[1][2] This compound has garnered significant interest in the scientific community for its potent pharmacological activities, including anti-inflammatory and neuroprotective effects.[1] Research has shown that this compound can alleviate central post-stroke pain by modulating the PIK3CG/NLRP3 signaling pathway, highlighting its potential as a therapeutic candidate.[3] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for experimental use.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| CAS Number | 189308-09-6 | [1][3][4] |
| Molecular Formula | C₂₂H₂₆O₄ | [1] |
| Molecular Weight | 354.40 g/mol | [1] |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| Stock Solution Storage | Aliquot and store in tightly sealed vials. | [4][5] |
| -20°C for up to one month. | [5] | |
| -80°C for up to six months. | [5] |
Experimental Workflow for Stock Solution Preparation
The general workflow for preparing a this compound stock solution involves careful weighing of the compound, dissolution in an appropriate solvent, aliquoting for single-use, and proper storage to maintain stability.
Caption: Workflow for preparing this compound stock solution.
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound, a common concentration for in vitro studies.[3]
Materials and Equipment:
-
This compound powder (Purity ≥ 99%)
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer or sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-use Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour to prevent moisture condensation.[4]
-
Calculation:
-
To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated using the molecular weight (354.40 g/mol ).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 354.40 g/mol x 1000 mg/g = 3.54 mg
-
-
Weighing: Carefully weigh 3.54 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Using a calibrated micropipette, add 1 mL of high-purity DMSO to the tube containing the this compound powder.[3]
-
Securely cap the tube.
-
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes. To aid solubility, the tube can be gently warmed to 37°C and agitated.[5]
-
Aliquotting: Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[5]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of a Working Solution (Example)
Stock solutions must be diluted to a final working concentration in an appropriate buffer or cell culture medium before use.
Example: Preparing a 10 µM working solution from a 10 mM stock.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For a 1:1000 dilution to achieve 10 µM:
-
Add 1 µL of the 10 mM stock solution to 999 µL of the desired vehicle (e.g., phosphate-buffered saline (PBS) for in vivo administration or cell culture medium for in vitro assays).[3]
-
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
The working solution is now ready for immediate use in the experiment. Note that aqueous solutions should be prepared fresh on the day of use.[4]
Mechanism of Action: Signaling Pathway
This compound has been identified as an inhibitor of the PIK3CG/NLRP3 signaling pathway. By targeting Phosphoinositide 3-kinase gamma (PIK3CG), this compound suppresses the activation of the NLRP3 inflammasome, a key component in the inflammatory response.[3]
Caption: this compound inhibits the PIK3CG/NLRP3 pathway.
References
- 1. This compound | 189308-09-6 | PHA30809 | Biosynth [biosynth.com]
- 2. Biosynthesis and signal transduction of plant growth regulators and their effects on bioactive compound production in Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:189308-09-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. glpbio.com [glpbio.com]
Application Notes: Danshenol B for Inducing Osteogenic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B, also known as Tanshinol, is a water-soluble phenolic acid compound derived from the dried root of Salvia miltiorrhiza (Danshen). Traditionally used in Chinese medicine for cardiovascular diseases, recent studies have highlighted its potent pro-osteogenic capabilities. This compound has been shown to stimulate bone formation and protect against glucocorticoid-induced osteogenesis inhibition.[1] Its antioxidant properties and ability to modulate key signaling pathways make it a promising candidate for bone tissue engineering and the development of novel therapies for bone-related disorders like osteoporosis.[1]
Mechanism of Action
This compound promotes the differentiation of mesenchymal stem cells (MSCs) into osteoblasts through a multi-faceted mechanism involving the activation of several key signaling pathways.
-
Nitric Oxide (NO) Pathway: Studies on related compounds from Salvia miltiorrhiza, such as Salvianolic acid B, have shown that they can increase the osteogenic differentiation of MSCs by upregulating the nitric oxide pathway.[2][3] This involves enhancing the activity of alkaline phosphatase (ALP) and the production of osteocalcin (OCN).[3]
-
BMP/Smad Pathway: The Bone Morphogenetic Protein (BMP) signaling pathway is critical for bone formation. While direct evidence for this compound is still emerging, other compounds from Danshen, like Tanshinone IIA, have been shown to promote osteogenesis by upregulating BMP signaling.[4] This canonical pathway involves the binding of BMPs to their receptors, leading to the phosphorylation of Smad1/5/8. These activated Smads then form a complex with Smad4, which translocates to the nucleus to activate the transcription of key osteogenic genes, including Runx2.[5][6][7]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex and sometimes opposing role in osteogenesis.[8] this compound is believed to modulate this pathway to favor bone formation. Specifically, activation of the JNK and p38-MAPK pathways has been linked to the pro-osteogenic effects of various natural compounds.[9] While ERK activation is important in early osteogenesis, its inhibition in later stages can promote maturation and mineralization.[10] this compound may help orchestrate this biphasic regulation.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Osteogenic Markers
| Cell Type | This compound Concentration | Assay | Outcome | Reference |
| Rat Bone Marrow Stromal Cells | 5x10⁻⁸ M - 1x10⁻⁶ M | ALP Activity | Significant increase in ALP activity, especially when combined with an osteogenic inducer. | [3] |
| Rat Bone Marrow Stromal Cells | 0.5 µM, 2.5 µM | OPG mRNA Expression | Significantly increased OPG expression levels. | [3] |
| Mouse Bone Marrow MSCs | 1 µM, 5 µM | ALP Activity & Calcium Content | Upregulated ALP activity at day 7 and increased calcium content at day 24. | [4] |
| Larval Zebrafish | 1 µM, 5 µM | Gene Expression | Stimulated expression of osteoblast-specific genes (runx2a, ALP, osteocalcin, sp7). | [1] |
Note: Data for closely related compounds from Salvia miltiorrhiza are included to provide a broader context.
Table 2: In Vivo Efficacy of this compound on Bone Formation
| Animal Model | Treatment | Key Bone Parameters | Outcome | Reference |
| Osteoporosis Rat Model | Tanshinol | Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th) | Significantly increased BMD, BV/TV, Tb.N, and Tb.Th. | [11] |
| Dexamethasone-treated Larval Zebrafish | Tanshinol (5µM) | Bone Formation, Bone Mass | Attenuated the inhibition of osteogenesis and promoted bone formation. | [1] |
Mandatory Visualizations
References
- 1. Tanshinol stimulates bone formation and attenuates dexamethasone-induced inhibition of osteogenesis in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B and danshensu induce osteogenic differentiation of rat bone marrow stromal stem cells by upregulating the nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B and danshensu induce osteogenic differentiation of rat bone marrow stromal stem cells by upregulating the nitric oxide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Tanshinone IIA on osteogenic differentiation of mouse bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BMP9 signaling in stem cell differentiation and osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β and BMP signaling in osteoblast differentiation and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Kaempferol Ameliorates the Inhibitory Activity of Dexamethasone in the Osteogenesis of MC3T3-E1 Cells by JNK and p38-MAPK Pathways [frontiersin.org]
- 10. Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antiosteoporosis effect of tanshinol in osteoporosis animal models: A systematic review and meta-analysis [frontiersin.org]
Application of Danshenol B in Neuroinflammatory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B, a bioactive component derived from Salvia miltiorrhiza (Danshen), has demonstrated significant therapeutic potential in various preclinical models of neuroinflammatory diseases. Its neuroprotective effects are largely attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This document provides a comprehensive overview of the application of this compound in key neuroinflammatory disease models, including detailed experimental protocols and a summary of its effects on relevant signaling pathways.
I. Disease Models and Therapeutic Efficacy of this compound
This compound has been investigated in several in vivo and in vitro models of neuroinflammatory disorders, showing promise in alleviating disease-associated pathologies.
Central Post-Stroke Pain (CPSP)
In a mouse model of CPSP induced by collagenase IV injection into the thalamic ventral posterolateral/posteromedial nuclei (VPL/VPM), this compound treatment (50 mg/kg, oral gavage) for 21 consecutive days significantly alleviated mechanical allodynia and cold hyperalgesia.[1] The therapeutic effect is linked to the suppression of the PIK3CG/NLRP3 signaling pathway.[1]
Parkinson's Disease (PD)
In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, Danshensu (a related compound from Danshen) demonstrated neuroprotective effects.[2] Intragastric administration of Danshensu (15 mg/kg and 60 mg/kg) for 14 days alleviated motor dysfunction, attenuated the reduction in tyrosine hydroxylase-positive neurons in the substantia nigra, and decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α in the striatum.[2] Another active constituent, Tanshinone IIA, also showed neuroprotection in the MPTP model by inhibiting microglial activation and the expression of NADPH oxidase and iNOS.[3] In a rotenone-induced PD model, Danshensu was shown to protect against neurotoxicity by activating the PI3K/AKT/Nrf2 pathway.[4]
Alzheimer's Disease (AD)
While direct studies on this compound in AD models are emerging, research on compound Danshen preparations containing this compound has shown positive effects. In a transgenic cell model of Alzheimer's disease, compound Danshen tablets reduced the mRNA expression of the amyloid protein precursor.[5][6] In an Aβ25-35 peptide-induced rat model, compound Danshen significantly ameliorated memory impairment and decreased the protein expression of APP and PS1.[7]
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
In a rat model of EAE, Tanshinone IIA, another major component of Danshen, demonstrated therapeutic potential. Treatment with Tanshinone IIA improved clinical symptoms and reduced central nervous system inflammatory cell infiltration and demyelination.[8] It also led to a reduction in CD4+ and CD8+ T cells and macrophages/microglia in the spinal cord and downregulated IL-17 and IL-23 levels.[8]
II. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound and related compounds in neuroinflammatory disease models.
Table 1: Effects of this compound in a Central Post-Stroke Pain (CPSP) Mouse Model
| Parameter | Model Group | This compound (50 mg/kg) Treated Group | Reference |
| Mechanical Paw Withdrawal Threshold (g) | Significantly Decreased | Significantly Increased | [1] |
| Cold Allodynia (Licking/Flinching Events) | Significantly Increased | Significantly Decreased | [1] |
| PIK3CG Protein Expression (VPL/VPM) | Significantly Increased | Significantly Decreased | [1] |
| NLRP3 Protein Expression (VPL/VPM) | Significantly Increased | Significantly Decreased | [1] |
Table 2: Effects of Danshensu in an MPTP-Induced Parkinson's Disease Mouse Model
| Parameter | MPTP Model Group | Danshensu (60 mg/kg) Treated Group | Reference |
| Tyrosine Hydroxylase-positive Neurons (Substantia Nigra) | Significantly Decreased | Partially Blocked Reduction | [2] |
| Striatal Dopamine Levels | Significantly Decreased | Attenuated Reduction | [2] |
| Iba1-positive Cells (Substantia Nigra) | Significantly Increased | Diminished Increase | [2] |
| IL-1β Levels (Striatum) | Significantly Increased | Reduced | [2] |
| TNF-α Levels (Striatum) | Significantly Increased | Reduced | [2] |
III. Experimental Protocols
In Vivo Model: Central Post-Stroke Pain (CPSP)
Objective: To induce a CPSP model in mice and evaluate the therapeutic effect of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Collagenase IV
-
This compound (purity >99%)
-
Phosphate-buffered saline (PBS)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Anesthetize mice and mount them on a stereotaxic frame.
-
Inject collagenase IV (0.01 U in 10 nL of saline) into the right ventral posterolateral/posteromedial (VPL/VPM) thalamic nuclei.[1] Control animals receive a saline injection.
-
Allow animals to recover post-surgery.
-
Prepare this compound solution in PBS.
-
Administer this compound (50 mg/kg) or vehicle (PBS) daily via oral gavage for 21 consecutive days, starting from the day of surgery.[1]
-
Perform behavioral tests (e.g., von Frey test for mechanical allodynia, acetone test for cold allodynia) at baseline and various time points post-surgery.
-
At the end of the treatment period, euthanize the animals and collect brain tissue for molecular analysis (e.g., Western blot, immunohistochemistry) of the VPL/VPM region.
In Vivo Model: MPTP-Induced Parkinson's Disease
Objective: To induce a Parkinson's disease model in mice and assess the neuroprotective effects of Danshensu.
Materials:
-
Male C57BL/6 mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Danshensu
-
Saline
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Administer MPTP (e.g., 20-30 mg/kg, intraperitoneal injection) daily for a specified number of days to induce dopaminergic neurodegeneration.
-
Prepare Danshensu solution for administration.
-
Administer Danshensu (e.g., 15 or 60 mg/kg) intragastrically for 14 days.[2]
-
Conduct behavioral tests to assess motor function at different time points.
-
Following the treatment period, euthanize the mice and collect brain tissue.
-
Process the substantia nigra and striatum for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons and measurement of dopamine and its metabolites, as well as inflammatory markers (e.g., Iba1, TNF-α, IL-1β).[2]
In Vitro Model: Neuroinflammation in Microglia
Objective: To model neuroinflammation in vitro using microglial cells and evaluate the anti-inflammatory effects of this compound.
Materials:
-
BV-2 microglial cell line or primary microglia
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
Reagents for assays (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
Procedure:
-
Culture BV-2 cells or primary microglia in appropriate culture medium.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[9][10]
-
Incubate for a designated period (e.g., 24 hours).
-
Collect the cell culture supernatant to measure the levels of nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α and IL-6 using appropriate assays.[9]
-
Lyse the cells to extract protein or RNA for analysis of inflammatory signaling pathways (e.g., NF-κB, MAPKs) by Western blot or RT-PCR.
IV. Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects by modulating several key signaling pathways involved in neuroinflammation and neuronal survival.
PIK3CG/NLRP3 Pathway in CPSP
This compound has been shown to directly bind to and inhibit Phosphoinositide 3-kinase gamma (PIK3CG).[1] This inhibition leads to the downregulation of the NLRP3 inflammasome, a key component in the inflammatory cascade that contributes to central sensitization and pain.[1]
Caption: this compound inhibits the PIK3CG/NLRP3 signaling pathway.
HIF-1α/CXCR4/NF-κB Pathway in Cerebral Ischemia/Reperfusion
In models of cerebral ischemia/reperfusion injury, Danshen injection (which contains this compound) has been found to suppress neuroinflammation by inhibiting the HIF-1α/CXCR4/NF-κB signaling pathway.[11]
Caption: Danshen compounds inhibit the HIF-1α/CXCR4/NF-κB pathway.
PI3K/AKT/Nrf2 Pathway in Parkinson's Disease
Danshensu has been shown to exert neuroprotective effects in a rotenone-induced model of Parkinson's disease by activating the PI3K/AKT/Nrf2 antioxidant pathway.[4]
References
- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of Danshensu in Parkinson's disease mouse model induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA prevents the loss of nigrostriatal dopaminergic neurons by inhibiting NADPH oxidase and iNOS in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound Danshen tablets downregulate amyloid protein precursor mRNA expression in a transgenic cell model of Alzheimer's disease: Effects and a comparison with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound Danshen tablets downregulate amyloid protein precursor mRNA expression in a transgenic cell model of Alzheimer's disease: Effects and a comparison with donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cognitive improvement of compound danshen in an Aβ25-35 peptide-induced rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA attenuates experimental autoimmune encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [diposit.ub.edu]
- 11. Danshen injection mitigated the cerebral ischemia/reperfusion injury by suppressing neuroinflammation via the HIF-1α/CXCR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Capacity of Danshenol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B, also known as Salvianolic acid B, is a potent water-soluble antioxidant compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). Its significant free radical scavenging and protective effects against oxidative stress have made it a subject of intense research for its potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and other conditions linked to oxidative damage.[1][2][3] This document provides detailed application notes and experimental protocols for measuring the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC. Additionally, it outlines the key signaling pathway modulated by this compound in exerting its antioxidant effects.
Data Presentation: Antioxidant Capacity of this compound
The following tables summarize the reported antioxidant capacity of this compound from various studies. It is important to note that direct comparison between values may be challenging due to variations in experimental conditions, reagent concentrations, and reporting units.
| Assay | Method | Result | Unit | Reference |
| DPPH | Radical Scavenging | IC50: 4.5 | mg/mL | [4] |
| DPPH | Radical Scavenging | IC50: 4.9 | mg/mL | [4] |
| DPPH | Radical Scavenging | IC50: 4.6 | mg/mL | [4] |
| ABTS | Radical Scavenging | Higher than Vitamin C | - | [3] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol. A typical concentration range might be from 1 to 100 µg/mL. Prepare similar dilutions for the positive control.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the this compound dilutions or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radical and can be determined from the graph.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in the same solvent used for the working ABTS•+ solution. Prepare similar dilutions for the positive control (Trolox).
-
Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the this compound dilutions or the positive control to the respective wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (ABTS•+ solution without sample).
-
A_sample is the absorbance of the sample with ABTS•+ solution.
-
-
TEAC (Trolox Equivalent Antioxidant Capacity) Determination: A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The antioxidant capacity of this compound is then expressed as Trolox equivalents (TEAC value).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a series of dilutions of this compound in a suitable solvent. Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM).
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the this compound dilutions or the ferrous sulfate standards to the respective wells.
-
For the blank, add 20 µL of the solvent instead of the sample.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation of FRAP Value: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the Fe²⁺ equivalent concentration for the this compound samples. The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per gram or milligram of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Trolox (positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a series of dilutions of this compound and Trolox in phosphate buffer.
-
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.
-
Add 25 µL of the this compound dilutions, Trolox standards, or phosphate buffer (for the blank) to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
Calculation of ORAC Value:
-
Calculate the net area under the curve (AUC) for each sample, standard, and blank by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of this compound is determined from the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or milligram of the sample.
-
Signaling Pathway and Mechanism of Action
This compound exerts its potent antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that control the expression of antioxidant enzymes. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. [5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). [5][6]
Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to accurately and reliably measure the antioxidant capacity of this compound. Understanding its potency through standardized assays and elucidating its mechanism of action via key signaling pathways like Keap1-Nrf2 are crucial steps in the development of this compound as a potential therapeutic agent for a wide range of oxidative stress-related diseases.
References
- 1. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Danshenol B in Models of Cerebral Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B is a bioactive diterpenoid compound isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional medicine for treating cardiovascular and cerebrovascular diseases. Emerging research has highlighted the neuroprotective potential of Danshen and its constituents. While much of the research has focused on other components like Danshensu and Tanshinone IIA, this compound is gaining attention for its distinct pharmacological properties.[1]
Cerebral ischemia-reperfusion (I/R) injury, the tissue damage that occurs when blood supply returns to the brain after a period of ischemia, is a primary cause of morbidity and mortality in stroke patients. The pathophysiology of I/R injury is complex, involving oxidative stress, neuroinflammation, and apoptosis.[2] this compound, leveraging the established therapeutic profile of Danshen, presents a promising candidate for mitigating the multifaceted damage associated with I/R injury.[2][3]
These application notes provide a comprehensive overview of the mechanisms of this compound and detailed protocols for its application in both in vivo and in vitro models of cerebral I/R injury, based on the most current scientific literature.
Mechanisms of Action in Neuroprotection
This compound is proposed to exert its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities. While direct studies in cerebral I/R are limited, strong evidence from related models and compounds from Salvia miltiorrhiza allows for the elucidation of its likely mechanisms.
1. Anti-Inflammatory Effects via PIK3CG/NLRP3 Pathway Inhibition
A key identified mechanism for this compound is the suppression of the PIK3CG/NLRP3 signaling pathway.[2] This pathway is a critical driver of neuroinflammation following brain injury.
-
PIK3CG (PI3Kγ): Phosphoinositide 3-kinase gamma is significantly upregulated in ischemic lesions, where it activates microglia and astrocytes, contributing to neuroinflammation and stroke progression.[2] Knockdown of PIK3CG has been shown to reduce blood-brain barrier permeability and decrease infarct volume.[2]
-
NLRP3 Inflammasome: The NLR family pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated by cellular stress and damage-associated molecular patterns (DAMPs) released during ischemia, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[4][5] This process can lead to pyroptosis, a highly inflammatory form of programmed cell death.[2][4]
This compound has been shown to directly bind to PIK3CG, inhibiting its activity and subsequently downregulating the expression and activation of the NLRP3 inflammasome.[2] This action effectively dampens the inflammatory cascade that exacerbates secondary injury after reperfusion.
2. Antioxidant and Anti-Apoptotic Properties
Compounds from Salvia miltiorrhiza are well-documented for their potent antioxidant and anti-apoptotic properties.[2][3] It is highly probable that this compound shares these neuroprotective functions.
-
Antioxidant Activity: Cerebral I/R injury is characterized by a massive burst of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[6][7][8] Danshen compounds are known to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][6]
-
Anti-Apoptotic Activity: Apoptosis, or programmed cell death, is a major contributor to neuronal loss in the ischemic penumbra. Danshen constituents have been shown to modulate the expression of key apoptosis-related proteins, such as increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and inhibiting the activation of executioner caspases like caspase-3.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related neuroprotective compounds from Salvia miltiorrhiza.
Table 1: Pharmacological and In Vivo Data for this compound
| Parameter | Value | Model System | Source |
| Effective In Vivo Dose | 50 mg/kg (oral gavage) | Mouse Model of Central Post-Stroke Pain | [2] |
| Binding Target | PIK3CG | Mouse Thalamic Tissue Lysate | [2] |
| Binding Affinity (Docking Score) | -9.127 kcal/mol | In Silico Molecular Docking | [2] |
| In Vitro Concentration | 10 µM | DARTS Assay | [2] |
| Aldose Reductase Inhibition (IC₅₀) | 0.042 µM | In Vitro Enzyme Assay | [9] |
Table 2: Comparative In Vivo Data for Other Danshen Compounds in Cerebral Ischemia Models
| Compound | Effective Dose | Animal Model | Key Outcomes | Source |
| Danshensu | 15 mg/kg (i.p.) | Rat MCAO Model | Improved neurological score, reduced infarct volume | [3] |
| Tanshinone I | 10 mg/kg | Mouse Hypoxia-Ischemia Model | Reduced infarct volume, decreased neuronal death | [10] |
| Tanshinone IIA | 10 mg/kg/day (i.p.) | Rat MCAO Model | Reduced brain water content, inhibited inflammation & apoptosis |
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the PIK3CG/NLRP3 inflammasome pathway.
Caption: Experimental workflows for this compound in I/R models.
Experimental Protocols
Protocol 1: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the use of this compound in a transient focal cerebral ischemia model in rodents, which is the most common model for preclinical stroke research.
1.1. Animals
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Acclimatization: Acclimate animals for at least 7 days prior to surgery with ad libitum access to food and water.
1.2. Preparation of this compound for Oral Gavage
-
Stock Solution: this compound is soluble in DMSO.[2] Prepare a high-concentration stock solution (e.g., 100 mg/mL) in 100% DMSO.
-
Dosing Solution (50 mg/kg):
-
For a 25g mouse, the required dose is 1.25 mg.
-
Pipette 12.5 µL of the 100 mg/mL DMSO stock solution into a sterile microcentrifuge tube.
-
Add 12.5 µL of Tween 80 and vortex thoroughly to mix.
-
Add 225 µL of sterile saline or PBS to the tube for a final volume of 250 µL. Vortex vigorously to create a stable suspension. The final concentration of DMSO will be 5%. Note: This is a standard method for preparing oral suspensions of hydrophobic compounds. The final formulation should be prepared fresh daily. It is recommended to confirm the stability of the suspension before initiating large-scale studies.
-
1.3. MCAO Surgery (Intraluminal Filament Method)
-
Anesthetize the animal (e.g., isoflurane in O₂/N₂O). Maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a silicon-coated monofilament (e.g., 4-0 for rats, 6-0 for mice) into the ECA stump and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
Allow the filament to remain in place for the ischemic period (e.g., 90 minutes).
-
Withdraw the filament to allow reperfusion. Suture the incision and allow the animal to recover.
-
Sham group: Perform the same surgical procedure without advancing the filament to occlude the MCA.
1.4. Treatment Schedule
-
Administer this compound (50 mg/kg) or vehicle via oral gavage. The timing of administration can be varied based on the study design (e.g., 30 minutes before reperfusion, immediately after reperfusion, or daily for several days post-MCAO).
1.5. Outcome Assessments (24-72 hours post-MCAO)
-
Neurological Deficit Scoring: Score animals on a 0-4 or 0-5 point scale to assess motor and neurological function.
-
Infarct Volume Measurement:
-
Euthanize the animal and perfuse transcardially with cold saline.
-
Remove the brain and section it into 2 mm coronal slices.
-
Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 20 minutes.
-
Healthy tissue will stain red, while the infarcted tissue remains white.
-
Quantify the infarct area in each slice using image analysis software.
-
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of inflammation (e.g., IL-1β, TNF-α via ELISA), oxidative stress (MDA, SOD assays), and apoptosis (Western blot for Caspase-3, Bcl-2, Bax).
Protocol 2: In Vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol provides a method for simulating ischemic conditions in a neuronal cell culture system to test the direct neuroprotective effects of this compound.
2.1. Cell Culture
-
Cell Lines: Use primary cortical neurons or neuroblastoma cell lines such as SH-SY5Y or PC12.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for SH-SY5Y) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2.2. Preparation of this compound for In Vitro Use
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.[2]
-
Store aliquots of the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent toxicity.
2.3. OGD Procedure
-
Seed cells in multi-well plates and allow them to adhere and grow to ~80% confluency.
-
Pre-treatment: Replace the culture medium with fresh serum-free medium containing the desired concentration of this compound or vehicle (0.1% DMSO) and incubate for 2 hours.
-
OGD Induction:
-
Prepare a glucose-free medium (e.g., glucose-free DMEM).
-
Wash the cells once with the glucose-free medium.
-
Replace the medium with fresh glucose-free medium (containing this compound or vehicle).
-
Place the culture plates in a hypoxic chamber (e.g., with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂) at 37°C for a duration of 2-4 hours.
-
-
Reoxygenation:
-
Remove the plates from the hypoxic chamber.
-
Replace the glucose-free medium with the original complete, glucose-containing culture medium (with this compound or vehicle).
-
Return the plates to the standard 5% CO₂ incubator for 24 hours.
-
2.4. Outcome Assessments (24 hours post-OGD)
-
Cell Viability Assays:
-
MTT Assay: Measures mitochondrial reductase activity in living cells.
-
LDH Assay: Measures lactate dehydrogenase released from damaged cells into the culture medium.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation in apoptotic cells.
-
Caspase-3/7 Activity Assay: Measures the activity of executioner caspases.
-
-
Mechanistic Studies:
-
Western Blot: Collect cell lysates to analyze the protein expression levels of PIK3CG, NLRP3, cleaved Caspase-1, Bcl-2, Bax, and phosphorylated forms of proteins in relevant pathways (e.g., p-Akt, p-Nrf2).
-
ELISA: Measure the concentration of inflammatory cytokines (IL-1β, IL-6, TNF-α) in the culture supernatant.
-
ROS Measurement: Use fluorescent probes like DCFH-DA to quantify intracellular reactive oxygen species.
-
References
- 1. This compound | 189308-09-6 | PHA30809 | Biosynth [biosynth.com]
- 2. gentaur.it [gentaur.it]
- 3. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Gene Expression Analysis Following Danshenol B Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Danshenol B is a bioactive compound derived from Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely used for its therapeutic properties in treating cardiovascular diseases and inflammation.[1][2][3] Emerging research indicates that this compound exerts its effects by modulating specific signaling pathways and altering gene expression profiles.[1] This document provides detailed protocols for analyzing these changes using modern molecular biology techniques, including global transcriptomic analysis via RNA-Sequencing (RNA-Seq), validation of key genes by quantitative Real-Time PCR (qPCR), and confirmation of protein expression changes through Western Blotting.
Mechanism of Action Recent studies have elucidated that this compound plays a significant role in regulating inflammatory responses. Specifically, it has been shown to alleviate central post-stroke pain by suppressing the PIK3CG/NLRP3 signaling pathway.[1] this compound administration in a mouse model led to the significant downregulation of Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG) and NLR family pyrin domain-containing protein 3 (NLRP3), key mediators of inflammation.[1] This mechanism highlights this compound's potential as a targeted therapeutic agent for neuroinflammatory and other inflammatory conditions.
Data Presentation: Summary of Gene Expression Changes
The following tables summarize the quantitative data from transcriptomic analysis of brain tissue from a mouse model of central post-stroke pain following this compound treatment.[1]
Table 1: Summary of Differentially Expressed Genes (DEGs) via RNA-Seq
| Comparison Group | Total DEGs | Upregulated Genes | Downregulated Genes |
| Stroke Model vs. Control | 409 | 347 | 62 |
| Data derived from RNA sequencing of the thalamus in a mouse model. Genes with a fold change ≥ 2 and an adjusted p-value < 0.05 were considered significant DEGs.[1] |
Table 2: Key Target Gene and Protein Expression Changes After this compound Treatment
| Target | Method | Treatment Group | Expected Outcome |
| PIK3CG mRNA | qPCR | This compound (50 mg/kg) | Significant Decrease |
| NLRP3 mRNA | qPCR | This compound (50 mg/kg) | Significant Decrease |
| PIK3CG Protein | Western Blot | This compound (50 mg/kg) | Significant Decrease |
| NLRP3 Protein | Western Blot | This compound (50 mg/kg) | Significant Decrease |
| Expected outcomes are based on findings that this compound suppresses the PIK3CG/NLRP3 pathway.[1] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the initial step of treating a cell line with this compound to prepare samples for downstream gene and protein expression analysis.
-
Cell Seeding: Plate cells (e.g., microglia, neurons, or relevant cell line) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction). Culture in standard media until they reach 70-80% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in fresh culture media to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 25 µM). Include a vehicle-only control (media with the same concentration of DMSO).
-
Treatment: Aspirate the old media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
Harvesting: After incubation, wash the cells with ice-cold 1X Phosphate-Buffered Saline (PBS) and proceed immediately to RNA or protein extraction protocols.
Protocol 2: RNA Sequencing for Global Gene Expression Profiling
This protocol outlines the workflow for analyzing genome-wide gene expression changes using RNA-Seq.
Methodology:
-
Total RNA Extraction: Following this compound treatment, lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol or a kit-based buffer). Extract total RNA according to the manufacturer's protocol.[5]
-
RNA Quality and Quantity Assessment: Determine the concentration of RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from 1 µg of total RNA using an rRNA removal kit.[5]
-
Fragment the remaining RNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.[6]
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR to add indexes for multiplexing.
-
-
Sequencing: Pool the indexed libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A typical sequencing depth for differential expression analysis is 20-30 million reads per sample.[4]
-
Data Analysis:
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
This protocol is used to validate the expression changes of specific genes identified by RNA-Seq, such as PIK3CG and NLRP3.[6]
Methodology:
-
RNA Extraction: Extract high-quality total RNA as described in the RNA-Seq protocol.
-
cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA to synthesize first-strand cDNA using a cDNA synthesis kit.[6] This involves using reverse transcriptase with oligo(dT) or random primers.[6]
-
Primer Design: Design or obtain validated qPCR primers for target genes (PIK3CG, NLRP3) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
4 µL cDNA template
-
4 µL Nuclease-free water
-
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) value for each reaction.[7] Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene.
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol confirms whether changes in mRNA levels translate to corresponding changes in protein levels.[8] It is a semi-quantitative technique used to detect specific proteins in a sample.[9][10]
Methodology:
-
Protein Extraction: Lyse cells treated with this compound using 1X SDS sample buffer or RIPA buffer containing protease inhibitors.[8][10] Scrape the cells, transfer to a microcentrifuge tube, and sonicate or vortex to ensure complete lysis.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[10] Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using wet or semi-dry transfer methods.[9][11]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PIK3CG, anti-NLRP3) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[9]
-
-
Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[11] Analyze band intensity using image analysis software, normalizing to a loading control like β-actin or GAPDH.
References
- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of tanshinones and phenolic acids from Danshen in the treatment of coronary heart disease based on co-expression network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 5. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. m.youtube.com [m.youtube.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. cusabio.com [cusabio.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Danshenol B in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Danshenol B, a bioactive component isolated from Salvia miltiorrhiza (Danshen), in primary neuron cultures. This document outlines its potential neuroprotective mechanisms and provides detailed protocols for fundamental experiments to assess its efficacy.
Introduction to this compound
This compound is a derivative of tanshinone, a class of compounds known for their therapeutic properties. Emerging research suggests that this compound possesses significant neuroprotective, anti-inflammatory, and anti-apoptotic capabilities. A key mechanism of action identified in in vivo models is the regulation of the Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG)/NLR Family Pyrin Domain Containing 3 (NLRP3) signaling pathway, which is critically involved in neuroinflammation.[1] Furthermore, components of Danshen have been shown to modulate the MAPK/ERK signaling pathway and exhibit antioxidant effects, suggesting a multi-faceted neuroprotective profile for this compound.[2]
Quantitative Data Summary
The following tables summarize key quantitative data extrapolated from in vivo studies and in vitro experiments with related Danshen compounds, providing a starting point for experimental design with this compound in primary neuron cultures.
Table 1: Recommended Concentration Ranges for In Vitro Neuronal Studies
| Compound | Cell Type | Effective Concentration Range | Notes |
| This compound | Protein Lysate (in vitro) | 10 µM | Directly binds to PIK3CG.[1] |
| This compound | Mouse Model (in vivo) | 50 mg/kg | Alleviated central post-stroke pain.[1][3] |
| Tanshinone IIA | Primary Cortical Neurons | 0.1 - 40 µM | Neuroprotective against Aβ-induced toxicity.[4] |
| Danshensu | SH-SY5Y Cells | 0.1 - 10 µM | Attenuated rotenone-induced injury.[5] |
Table 2: Potential Neuroprotective Effects and Associated Biomarkers
| Effect | Biomarker | Expected Change with this compound |
| Anti-inflammatory | p-PIK3CG, NLRP3, IL-1β | ↓ |
| Anti-apoptotic | Bcl-2/Bax Ratio | ↑ |
| Pro-survival Signaling | p-ERK | ↑ |
| Cell Viability | MTT Assay Absorbance | ↑ (in injury models) |
Signaling Pathways and Experimental Workflow
PIK3CG/NLRP3 Signaling Pathway
This compound has been shown to directly interact with PIK3CG, a key regulator of neuroinflammation. By inhibiting PIK3CG, this compound can suppress the downstream activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines like IL-1β and mitigating neuronal damage.[1]
Caption: this compound inhibits the PIK3CG/NLRP3 inflammasome pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for neuronal survival and differentiation. Neuroprotective agents often promote the phosphorylation and activation of ERK, leading to the expression of pro-survival proteins. Other components of Danshen have been shown to activate this pathway, suggesting a similar mechanism for this compound.[2]
Caption: Potential activation of the MAPK/ERK survival pathway by this compound.
Experimental Workflow
A typical workflow for assessing the neuroprotective effects of this compound in primary neuron cultures involves several key stages, from neuron isolation to data analysis.
Caption: General workflow for evaluating this compound in primary neurons.
Experimental Protocols
The following are detailed protocols for key experiments. Note: These are general protocols and may require optimization for specific experimental conditions and primary neuron types.
Protocol 1: Primary Hippocampal Neuron Culture (from P0 Rat Pups)
Materials:
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize P0 rat pups according to approved institutional animal care protocols.
-
Dissect hippocampi in ice-cold dissection medium.
-
Transfer hippocampi to the digestion solution and incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) on pre-coated culture vessels.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-medium changes every 3-4 days.
Protocol 2: MTT Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Culture primary neurons in a 96-well plate.
-
After treatment with an injury-inducing agent and/or this compound, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 3: Western Blotting
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-p-PIK3CG, anti-NLRP3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse the cultured neurons in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the signal using an ECL substrate and an imaging system.
Protocol 4: Immunofluorescence
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for neurons, anti-GFAP for astrocytes, or antibodies against proteins of interest)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Antifade mounting medium
Procedure:
-
Fix cultured neurons on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image using a fluorescence microscope.
References
- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuron Regeneration and Proliferation Effects of Danshen and Tanshinone IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of bioactive components from the rhizome of Salvia miltiorrhiza (Danshen) on the characteristics of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assays with Danshenol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B, a bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered interest for its potential therapeutic properties, including its anti-cancer activities. A key mechanism underlying its cytotoxic effects is the induction of apoptosis, or programmed cell death. Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful and quantitative method to study the apoptotic process in cells treated with this compound. This document provides detailed protocols for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining, outlines the key signaling pathways potentially involved, and presents a framework for data analysis and presentation.
Principle of Annexin V and Propidium Iodide Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[1][2]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a significant increase in its fluorescence.[1][2]
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).
Quantitative Data Presentation
While specific quantitative data for this compound-induced apoptosis via flow cytometry is not extensively available in the public domain, the following table illustrates how to present such data once obtained. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for this compound treatment.
Table 1: Effect of this compound on Apoptosis in [Cell Line Name] Cells after [Time] Hours of Treatment
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.7 | 13.4 ± 1.9 |
| 25 | 68.3 ± 4.2 | 18.7 ± 2.5 | 11.0 ± 1.8 | 29.7 ± 4.3 |
| 50 | 45.1 ± 5.1 | 30.2 ± 3.8 | 22.7 ± 2.9 | 52.9 ± 6.7 |
| 100 | 22.7 ± 3.9 | 45.8 ± 4.1 | 29.5 ± 3.5 | 75.3 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments. This is example data and should be replaced with experimental results.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 culture flasks or multi-well plates
Protocol for Apoptosis Assay using Annexin V-FITC and PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in a T25 culture flask or a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS. Trypsinize the cells and then combine them with the collected medium.
-
Suspension cells: Collect the cells directly by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining (within 1 hour).[3]
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells as controls to establish compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathways and Visualizations
This compound, like other compounds from Salvia miltiorrhiza, is thought to induce apoptosis by modulating key signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell survival, and its inhibition can lead to apoptosis.[1][4] Furthermore, the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical mediators of the mitochondrial apoptotic pathway.[5] Caspases, a family of proteases, are the executioners of apoptosis.[5]
Below are diagrams illustrating the potential signaling pathway of this compound-induced apoptosis and the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeonol and danshensu combination attenuates apoptosis in myocardial infarcted rats by inhibiting oxidative stress: Roles of Nrf2/HO-1 and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Danshenol B Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Danshenol B in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a bioactive compound isolated from Salvia miltiorrhiza (Danshen), a traditional Chinese herb. It has shown potential therapeutic effects, including analgesic properties. However, like many natural products, this compound is poorly soluble in water, which can lead to low oral bioavailability and hinder its therapeutic efficacy in in vivo models. For a drug to be absorbed effectively in the body, it generally needs to be in a dissolved state at the site of absorption.
Q2: What are the common signs of poor this compound solubility in my in vivo experiment?
A2: You may encounter the following issues:
-
Difficulty in preparing a homogenous dosing solution: The compound may not fully dissolve, leading to a suspension with visible particles.
-
Inconsistent results between experiments: Poor solubility can lead to variable dosing and, consequently, inconsistent pharmacological responses.
-
Low or variable plasma concentrations of this compound: In pharmacokinetic studies, poor solubility can result in low absorption and high variability in drug levels among test subjects.
-
Precipitation of the compound upon administration: The drug may precipitate out of the vehicle upon contact with physiological fluids.
Q3: What are the initial steps I can take to improve the solubility of this compound for my experiments?
A3: For preliminary studies, you can try simple solvent systems. One study reports diluting this compound in Phosphate-Buffered Saline (PBS) for in vivo administration, suggesting some level of solubility in aqueous buffers, although the concentration was not specified.[1] For in vitro assays, a 0.1% Dimethyl Sulfoxide (DMSO) solution has been used.[1] However, for in vivo work, the concentration of DMSO should be kept to a minimum to avoid toxicity.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide provides solutions to common problems encountered when formulating this compound for in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of the vehicle during preparation or upon standing. | The concentration of this compound exceeds its solubility limit in the chosen solvent system. | 1. Reduce the concentration: Determine the maximum soluble concentration in your current vehicle. 2. pH adjustment: For ionizable drugs, adjusting the pH of the vehicle can significantly increase solubility.[2] Buffer solutions like citrate or phosphate buffers can be used.[3] 3. Use of Co-solvents: Employ water-miscible organic solvents like polyethylene glycol (PEG), propylene glycol (PG), or ethanol to increase the drug's solubility.[4] |
| Inconsistent animal dosing due to a non-homogenous formulation. | The formulation is a suspension, and the drug particles are not uniformly distributed. | 1. Particle size reduction: Micronization or nanosuspension techniques can increase the surface area of the drug particles, improving dissolution rate and suspension stability.[2][5] 2. Use of surfactants: Surfactants like Tween 80 or sodium lauryl sulfate can improve the wettability of the drug particles and stabilize the suspension.[4] |
| Low and variable bioavailability observed in pharmacokinetic studies. | Poor dissolution of this compound in the gastrointestinal tract is limiting its absorption. | 1. Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix (e.g., PVP, PEGs) can enhance its dissolution rate.[5][6] 2. Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility and dissolution.[7][8] 3. Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1] 4. Phospholipid Complexes: Forming a complex with phospholipids can enhance the lipophilicity and membrane permeability of this compound. |
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for some of the key techniques to improve this compound solubility.
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This method involves dissolving the drug and a hydrophilic carrier in a common solvent, which is then evaporated, leaving a solid dispersion of the drug in the carrier.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 4000)
-
Solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Sieve (100-mesh)
Protocol:
-
Determine the desired ratio of this compound to the polymer (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both this compound and the hydrophilic polymer in a suitable solvent in a round-bottom flask. Gentle heating and sonication can be used to facilitate dissolution.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-60°C).
-
Once the solvent is completely evaporated, a solid film or mass will be formed on the flask wall.
-
Scrape the solid mass, crush it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.
-
The resulting solid dispersion can be characterized for its dissolution properties and used for in vivo studies after reconstitution in an appropriate vehicle.
Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method involves the formation of an inclusion complex by kneading the drug and cyclodextrin with a small amount of solvent.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Solvent (e.g., water-ethanol mixture)
-
Mortar and pestle
-
Vacuum oven
Protocol:
-
Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the solvent to form a paste.
-
Add the this compound to the paste and knead for a specified time (e.g., 30-60 minutes).
-
During kneading, add more solvent if necessary to maintain a suitable consistency.
-
The resulting product is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can be pulverized and sieved.
Preparation of a this compound-Phospholipid Complex (Solvent Evaporation Method)
This technique aims to improve the lipophilicity and membrane permeability of this compound.
Materials:
-
This compound
-
Phospholipid (e.g., soy phosphatidylcholine)
-
Solvent (e.g., methanol, ethanol)
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Select an appropriate drug-to-phospholipid ratio (e.g., 1:1 w/w).[9]
-
Dissolve both this compound and the phospholipid in the chosen solvent in a round-bottom flask.
-
The mixture is stirred at a specific temperature (e.g., 50°C) for a set duration (e.g., 1 hour).[9]
-
The solvent is then removed using a rotary evaporator to form a thin film.
-
The resulting complex can be further dried under vacuum to remove any residual solvent.
Signaling Pathway and Experimental Workflow Diagrams
This compound and the PIK3CG/NLRP3 Signaling Pathway
This compound has been shown to alleviate central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway.[1] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of this compound in the PIK3CG/NLRP3 pathway.
Experimental Workflow for Improving this compound Solubility
The following diagram outlines a logical workflow for selecting and evaluating a suitable solubility enhancement technique for this compound.
Caption: Workflow for this compound solubility enhancement.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Complexation of tanshinone IIA with 2-hydroxypropyl-beta-cyclodextrin: effect on aqueous solubility, dissolution rate, and intestinal absorption behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceasia.org [scienceasia.org]
- 9. e-century.us [e-century.us]
Danshenol B stability in DMSO at -20°C
Technical Support Center: Danshenol B
Welcome to the technical support center for this compound. This resource provides guidance on the stability of this compound in Dimethyl Sulfoxide (DMSO) when stored at -20°C, along with troubleshooting advice and frequently asked questions to assist researchers in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
For long-term storage, it is recommended to store this compound stock solutions in anhydrous DMSO at -20°C or lower. Minimize freeze-thaw cycles to maintain the integrity of the compound.[1][2] General studies on compound stability in DMSO suggest that storage at low temperatures is crucial for preserving chemical integrity over extended periods.[1][3]
Q2: How long can I store this compound in DMSO at -20°C without significant degradation?
Q3: What are the potential degradation products of this compound in DMSO?
The specific degradation products of this compound in DMSO have not been extensively documented. However, degradation of compounds in DMSO can occur through hydrolysis if water is present, oxidation, or reaction with DMSO itself, especially under inappropriate storage conditions (e.g., room temperature, exposure to light).[4][5]
Q4: Can I store this compound in a DMSO/water mixture?
Storing compounds in a DMSO/water mixture can be a complex issue. While it may enhance the solubility of some compounds, the presence of water can also increase the rate of hydrolysis for susceptible molecules.[6] For this compound, it is recommended to use anhydrous DMSO for long-term storage to minimize the risk of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO.2. Aliquot the stock solution to minimize freeze-thaw cycles.3. Perform a purity check of the old and new stock solutions using HPLC. |
| Precipitate observed in the this compound stock solution after thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. Ensure the vial is properly sealed to prevent solvent evaporation.3. Consider preparing a more dilute stock solution if solubility is a persistent issue. |
| Loss of biological activity of this compound. | Compound degradation or improper handling. | 1. Verify the purity of the this compound stock solution.2. Ensure that the final concentration of DMSO in the cell culture or assay medium is not toxic to the system.3. Review the experimental protocol for any steps that might contribute to compound instability (e.g., prolonged incubation at high temperatures). |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in DMSO at -20°C over a six-month period. This data is illustrative and based on general principles of compound stability. Researchers should perform their own stability studies for definitive data.
| Time Point | Purity (%) by HPLC | Appearance of Solution |
| Initial (Time 0) | 99.5% | Clear, colorless |
| 1 Month | 99.2% | Clear, colorless |
| 3 Months | 98.8% | Clear, colorless |
| 6 Months | 98.1% | Clear, colorless |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol outlines a method to determine the stability of this compound in a DMSO solution when stored at -20°C.
1. Materials:
- This compound (purity ≥ 98%)
- Anhydrous DMSO (spectroscopic grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or Phosphoric acid (HPLC grade)
- Water (HPLC grade)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[7][8]
- Analytical balance
- Volumetric flasks and pipettes
- Autosampler vials
2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.[9][10] c. Aliquot the stock solution into several small, tightly sealed vials to minimize freeze-thaw cycles. d. Store the aliquots at -20°C.
3. HPLC Method:
- Column: C18 reverse-phase column (e.g., Agilent XDB C18)[8]
- Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[8]
- Flow Rate: 1.0 mL/min[7][11]
- Detection Wavelength: 280 nm[8]
- Injection Volume: 10 µL[7][11]
- Column Temperature: 30°C[7][11]
4. Stability Study Procedure: a. Time 0 Analysis: Immediately after preparing the stock solution, dilute an aliquot with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The area of the this compound peak at time 0 is considered 100%. b. Subsequent Time Points: At regular intervals (e.g., 1, 3, and 6 months), retrieve one aliquot from the -20°C storage. c. Thaw the aliquot at room temperature. d. Prepare the sample for HPLC analysis in the same manner as the time 0 sample. e. Inject the sample and record the chromatogram. f. Data Analysis: Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining. The appearance of any new peaks may indicate degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential this compound signaling pathway.[9]
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and reliable method for distinguishing danshen in salvia: simultaneous quantification of six active compositions by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gentaur.it [gentaur.it]
- 11. Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Danshenol B
Welcome to the technical support center for researchers working with Danshenol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: I've seen conflicting reports on the oral bioavailability of this compound. Is it considered high or low?
A1: This is a common point of confusion. While some studies have reported a relatively high oral bioavailability for this compound (around 57.95%) under specific experimental conditions, it's crucial to understand that its bioavailability can be significantly influenced by the formulation and experimental setup.[1] Factors such as poor aqueous solubility, potential first-pass metabolism, and interactions with intestinal transporters can lead to perceived or actual low bioavailability in other contexts.[2][3][4][5][6] Therefore, optimizing the delivery system is often a critical step in achieving consistent and effective in vivo results.
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
A2: The primary challenges in achieving high oral bioavailability for this compound, a lipophilic compound, are generally associated with:
-
Poor Aqueous Solubility: Like many active constituents from Salvia miltiorrhiza, this compound has limited solubility in water, which can hinder its dissolution in the gastrointestinal tract—a prerequisite for absorption.[3][7]
-
Intestinal Permeability: While some data suggests good intestinal absorption, the transport of similar compounds across the intestinal epithelium can be a limiting factor.[1][8][9]
-
First-Pass Metabolism: After absorption, this compound must pass through the liver, where it may be extensively metabolized before reaching systemic circulation.[4][5][6] This "first-pass effect" can significantly reduce the amount of active compound that reaches its target.
-
Efflux Transporters: Efflux pumps, such as P-glycoprotein, are present in the intestinal wall and can actively transport absorbed compounds back into the intestinal lumen, thereby reducing net absorption.[10][11][12][13][14]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble compounds like this compound.[15][16][17][18] The most common and effective approaches include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[15][19] This includes nanoemulsions, nanosuspensions, and solid lipid nanoparticles.[20][21][22][23][24][25]
-
Solid Dispersions: Dispersing this compound in a polymeric carrier can enhance its solubility and dissolution rate.[3][26]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the gastrointestinal tract, improving the solubilization and absorption of lipophilic drugs.[27]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[28][29]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution of this compound in the GI Tract | 1. Formulation Change: Switch from a simple suspension to a bioavailability-enhancing formulation such as a nanoemulsion or a solid dispersion.[3][20][21] 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like wet milling or high-pressure homogenization.[30] |
| First-Pass Metabolism | 1. Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), though this requires careful dose consideration and may introduce confounding variables. 2. Alternative Routes: For mechanistic studies, consider parenteral administration to bypass the first-pass effect and establish a baseline for systemic exposure. |
| Efflux by Intestinal Transporters | 1. Use of P-gp Inhibitors: In preclinical models, co-administration with a P-glycoprotein inhibitor like verapamil can help determine the extent to which efflux is limiting absorption.[10] 2. Formulation with Excipients: Some formulation excipients can also inhibit efflux transporters. |
Issue 2: Difficulty Preparing a Stable and Effective this compound Formulation
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Aqueous Media | 1. Screen Solubilizing Agents: Test various pharmaceutically acceptable co-solvents, surfactants, and polymers to find an optimal system for solubilizing this compound. 2. Prepare a Solid Dispersion: Utilize techniques like solvent evaporation or hot-melt extrusion to create a solid dispersion with a hydrophilic carrier.[3][26] |
| Instability of Nanoformulations (e.g., Aggregation) | 1. Optimize Stabilizers: Experiment with different types and concentrations of stabilizers (e.g., surfactants, polymers) to prevent particle aggregation.[30] 2. Control Formulation Parameters: Carefully control parameters such as homogenization speed, pressure, and temperature during the preparation of nanoemulsions or nanosuspensions. |
Data on Bioavailability Enhancement Strategies
The following table summarizes quantitative data from studies on enhancing the bioavailability of poorly soluble drugs using different formulation strategies. While not all data is specific to this compound, it provides a comparative overview of the potential improvements.
| Drug | Formulation Strategy | Fold Increase in Bioavailability (Compared to Suspension) | Reference |
| Danazol | Nanoemulsion (NE-SA) | ~29-fold (in rats) | [21] |
| Danazol | Nanosuspension (wet milling) | 2.8-fold (in rats) | [30] |
| Daidzein | Microemulsion | 3.65-fold (in rats) | [31] |
| Cryptotanshinone | Solid Dispersion (PVP K-30) | Significant increase in AUC | [3] |
| Salvia miltiorrhiza extract | Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) | Superior in vivo oral absorption | [27] |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol is a general guideline for preparing an oil-in-water (O/W) nanoemulsion to enhance the oral bioavailability of this compound.
-
Preparation of the Oil Phase:
-
Dissolve a precise amount of this compound in a suitable oil (e.g., soybean oil, medium-chain triglycerides) to achieve the desired drug concentration.
-
Gently heat and stir until the drug is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Tween 80, Cremophor RH40) and a co-surfactant (e.g., PEG400, ethanol) in purified water.[31]
-
Stir until a clear solution is formed.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.
-
Continue stirring for 15-30 minutes to form a coarse emulsion.
-
-
High-Energy Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Optimize the homogenization parameters (e.g., pressure, number of cycles, sonication time) to achieve the desired particle size and polydispersity index (PDI).
-
-
Characterization:
-
Measure the mean particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the drug loading and encapsulation efficiency using a validated HPLC method.
-
Protocol 2: Preparation of a this compound Solid Dispersion via Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to improve the solubility and dissolution of this compound.
-
Selection of Carrier:
-
Choose a hydrophilic polymer carrier such as Povidone K-30 (PVP K-30) or a poloxamer.[3]
-
-
Dissolution:
-
Dissolve both this compound and the selected carrier in a suitable organic solvent (e.g., ethanol, methanol, or a mixture). Ensure both components are fully dissolved.
-
-
Solvent Evaporation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to prevent drug degradation.
-
Continue the evaporation process until a solid film or powder is formed.
-
-
Drying and Pulverization:
-
Dry the resulting solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous state of this compound in the solid dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution studies to compare the release profile of the solid dispersion with that of the pure drug.[3]
-
Visual Guides
Caption: Overcoming this compound bioavailability challenges with formulation strategies.
Caption: Workflow for preparing a this compound nanoemulsion.
References
- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza Bunge (Danshen) based nano-delivery systems for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Solubility enhancement of poorly ... preview & related info | Mendeley [mendeley.com]
- 8. Study on the small intestine absorptive kinetics characters of tanshinol and protocatechualdehyde of Salvia miltiorrhiza extracts in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Making sense of drug-efflux transporters in the physiological environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 13. Chimeric Analysis of the Multicomponent Multidrug Efflux Transporters from Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. omicsonline.org [omicsonline.org]
- 16. Overcoming poor oral bioavailability using nanoparticle formulations - opportunities and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of a Nanoemulsion Formulation Strategy for Oral Bioavailability Enhancement of Danazol in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of a nanoemulsion formulation strategy for oral bioavailability enhancement of danazol in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Injectable drug-delivery systems based on supramolecular hydrogels formed by poly(ethylene oxide)s and alpha-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Enhanced bioavailability of danazol nanosuspensions by wet milling and high-pressure homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Enhanced intestinal absorption of daidzein by borneol/menthol eutectic mixture and microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Danshenol B Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the degradation products of Danshenol B. The following sections offer troubleshooting advice and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bioactive compound derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. Like many natural products, this compound's chemical structure may be susceptible to degradation under various environmental conditions, which can impact its therapeutic efficacy and safety. Understanding its degradation profile is crucial for developing stable pharmaceutical formulations and ensuring product quality.
Q2: What are the typical stress conditions used to study this compound degradation?
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1] While specific studies on this compound are limited, based on general guidelines for forced degradation, the following stress conditions are recommended to identify potential degradation pathways[1][2]:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).
-
Photodegradation: Exposure to UV and visible light.
Q3: What are the likely degradation products of this compound?
Q4: What analytical techniques are most suitable for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is generally employed for the separation and identification of degradation products.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating the parent drug from its degradation products.[4] A stability-indicating HPLC method should be developed and validated for this purpose.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the detailed chemical structure of isolated degradation products.
Troubleshooting Guides
This section addresses common issues that may arise during the analysis of this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. Note that over-stressing can lead to the formation of secondary, irrelevant degradation products.[7] |
| The analytical method is not sensitive enough to detect low levels of degradants. | Optimize the analytical method (e.g., increase the injection volume, use a more sensitive detector). | |
| Poor separation of this compound and its degradation products in HPLC. | The mobile phase composition is not optimal. | Systematically vary the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) to improve resolution. |
| The column chemistry is not suitable. | Experiment with different HPLC columns (e.g., C18, C8, phenyl-hexyl) to find one that provides better selectivity for the analytes. | |
| Inconsistent or irreproducible results. | Instability of this compound or its degradation products in the analytical solvent. | Investigate the stability of the sample in the chosen diluent and prepare samples fresh before analysis. |
| Fluctuations in experimental conditions (e.g., temperature, pH). | Ensure all experimental parameters are tightly controlled and monitored. | |
| Difficulty in identifying unknown degradation products by LC-MS. | Low abundance of the degradation product. | Concentrate the sample or use a more sensitive mass spectrometer. |
| Complex fragmentation pattern. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data and propose elemental compositions. Perform MS/MS experiments at different collision energies to aid in structural elucidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute to a suitable concentration for analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH (and 1 N NaOH if necessary) and neutralize with HCl.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time, protected from light.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in a controlled temperature oven at 60°C.
-
Withdraw samples at various time points, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (and the solid powder) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples at appropriate time intervals.
-
Protocol 2: Stability-Indicating HPLC Method
This is a general protocol for developing a stability-indicating HPLC method. The specific parameters will need to be optimized for this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate or acetate buffer), pH adjusted as needed
Procedure:
-
Method Development:
-
Prepare a solution of this compound and a mixture of the stressed samples.
-
Experiment with different mobile phase compositions (e.g., varying ratios of acetonitrile/methanol and buffer) and pH to achieve good separation between the this compound peak and the peaks of the degradation products.
-
Optimize the flow rate and column temperature.
-
Select a detection wavelength that provides a good response for both this compound and its degradation products.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
Caption: Predicted degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for the identification and characterization of this compound degradation products.
References
- 1. jfda-online.com [jfda-online.com]
- 2. scispace.com [scispace.com]
- 3. Mechanisms of deoxynivalenol (DON) degradation during different treatments: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Effects of Danshensu and Salvianolic Acid B from Salvia miltiorrhiza Bunge (Lamiaceae) on Cell Proliferation and Collagen and Melanin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Danshenol B for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Danshenol B in cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
Based on studies of structurally similar compounds like Danshenol A, a starting concentration range of 1 µM to 50 µM is recommended for initial cell viability and cytotoxicity screening.[1] The optimal concentration is highly dependent on the specific cell line being used. It is crucial to perform a dose-response experiment to determine the IC50 value for your particular cell model.
Q2: How should I prepare a stock solution of this compound?
This compound has low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). A common practice is to dissolve this compound in 100% DMSO to create a 10 mM stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations.
Q3: I'm observing precipitation after adding this compound to my cell culture medium. What should I do?
Precipitation can occur if the final DMSO concentration is too high or if the this compound concentration exceeds its solubility limit in the medium. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Ideally, keep it below 0.1%.
-
Working Solutions: Prepare intermediate dilutions of your this compound stock solution in culture medium before adding it to your cell cultures.
-
Vortexing and Warming: When diluting the this compound stock, vortex the solution gently and warm it to 37°C to aid dissolution.
-
pH of Medium: Ensure the pH of your cell culture medium is stable, as pH shifts can affect the solubility of the compound.[2]
Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the reason?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds. It is important to consult the literature for any reported sensitivity of your cell line to similar compounds.
-
DMSO Toxicity: As mentioned, high concentrations of DMSO are cytotoxic. Prepare a vehicle control with the same final DMSO concentration as your highest this compound treatment to assess the solvent's effect on cell viability.
-
Compound Purity: Ensure the this compound you are using is of high purity, as impurities could contribute to toxicity.
-
Incubation Time: Longer exposure times will generally result in increased cytotoxicity. Consider optimizing the incubation period for your experiment.
Q5: What signaling pathways are known to be affected by this compound and related compounds that could influence cell viability?
This compound and other tanshinones have been shown to modulate the PI3K/Akt signaling pathway.[3][4] This pathway is critical for regulating cell survival, proliferation, and apoptosis. Inhibition of the PI3K/Akt pathway can lead to decreased cell viability and induction of apoptosis, which may be the mechanism behind this compound's cytotoxic effects in cancer cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates in culture medium | Final DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. Prepare a DMSO vehicle control. |
| This compound concentration exceeds its solubility limit. | Prepare fresh dilutions. Gently warm and vortex the solution. Use a lower starting concentration. | |
| pH of the culture medium is unstable. | Check and adjust the pH of the medium. Use freshly prepared medium. | |
| High cell death in control group (vehicle only) | DMSO concentration is too high. | Lower the final DMSO concentration to ≤ 0.1%. |
| Cells are unhealthy or stressed. | Ensure you are using a healthy, low-passage number cell culture. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure consistent cell seeding density across all plates and experiments. |
| Inaccurate pipetting of this compound or reagents. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO. | |
| Variation in incubation times. | Strictly adhere to the planned incubation times for this compound and viability assay reagents. | |
| No significant effect on cell viability observed | Concentration of this compound is too low. | Increase the concentration range in your dose-response experiment. |
| Incubation time is too short. | Increase the incubation time with this compound (e.g., 48 or 72 hours). | |
| The cell line is resistant to this compound. | Consider using a different cell line or investigating mechanisms of resistance. |
Data Presentation
Table 1: Example IC50 Values of Danshenol A (a related compound) in Various Cancer Cell Lines.
Note: This data is for Danshenol A and should be used as a reference for establishing an initial experimental range for this compound. Actual IC50 values for this compound may vary.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | ~5 |
| HL-60 | Leukemia | ~2.5 |
Table 2: Example of Expected Cell Viability Data for a Dose-Response Experiment.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 72.1 ± 6.3 |
| 10 | 51.2 ± 5.9 |
| 25 | 28.7 ± 4.1 |
| 50 | 15.4 ± 3.5 |
Experimental Protocols
Detailed Methodology for Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines the steps for a 96-well plate-based MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Aliquot and store at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using Trypsin-EDTA.
-
Perform a cell count and determine cell viability using a hemocytometer and Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.
-
Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot a dose-response curve with this compound concentration on the x-axis and % cell viability on the y-axis.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the curve.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's inhibitory effect on the PI3K/Akt survival pathway.
References
- 1. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Paeonol and danshensu combination attenuates apoptosis in myocardial infarcted rats by inhibiting oxidative stress: Roles of Nrf2/HO-1 and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Technical Support Center: Off-Target Effects of Danshenol B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Danshenol B in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of this compound?
A1: The most well-documented off-target interaction of this compound is its binding to the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG). This interaction has been shown to suppress the PIK3CG/NLRP3 signaling pathway. For researchers whose primary target is not PIK3CG, this represents a significant off-target effect to consider. Molecular docking studies have estimated a strong binding affinity of -9.127 kcal/mol between this compound and PIK3CG[1]. This interaction was experimentally confirmed using a Drug Affinity Responsive Target Stability (DARTS) assay[1].
Q2: Is there any information on the kinase selectivity of this compound?
A2: Currently, there is no publicly available data from a comprehensive kinome scan or broad-panel kinase profiling specifically for this compound. While Danshen extracts have been shown to affect kinases like AURKB, MET, and PIM1, the specific contributions of this compound to this activity are unknown[2]. Researchers should be aware that, like many small molecules, this compound may exhibit promiscuity and interact with multiple kinases. It is highly recommended to perform a kinase selectivity profile to assess its specificity for your target of interest.
Q3: Does this compound have cytotoxic effects on cell lines that could be considered off-target?
A3: While extensive cytotoxicity data for this compound across a wide range of cell lines is not available, studies on related compounds and extracts from Salvia miltiorrhiza (Danshen) suggest that it may possess cytotoxic properties. For instance, Danshenol A, a structurally similar compound, has demonstrated significant antiproliferative and cytotoxic effects against MDA-MB-231 and HL-60 cancer cell lines, while showing less activity against the non-malignant HS-5 cell line[3]. Additionally, Danshen extracts have been shown to inhibit the proliferation of various cancer cell lines, including oral, breast, and colon cancer cells, often by inducing apoptosis and cell cycle arrest[4][5][6]. These effects could be considered off-target depending on the intended therapeutic application and concentration used.
Q4: Are there known interactions of this compound with cytochrome P450 enzymes?
A4: While specific studies on this compound's interaction with cytochrome P450 (CYP450) enzymes are limited, various components of Danshen have been shown to inhibit or induce CYP450 enzymes. For example, other compounds from Danshen, such as tanshinones, are known to be potent inhibitors of CYP1A2 and moderate inhibitors of CYP2C9. Given that this compound is a constituent of Danshen, it is prudent to consider the potential for interactions with CYP450 enzymes, which could lead to drug-drug interactions.
Q5: Has this compound been reported to affect ion channels, such as the hERG channel?
A5: There is currently no direct evidence from published studies to suggest that this compound inhibits the hERG (human Ether-à-go-go-Related Gene) potassium channel. However, since off-target effects on ion channels are a common concern for small molecules, it is advisable to perform a hERG liability assessment, especially if the compound is being developed for therapeutic use.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with the known function of my intended target when using this compound.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a secondary, structurally unrelated inhibitor for your target of interest. If this second inhibitor does not produce the same phenotype, it is likely that this compound is acting on an off-target.
-
Investigate the PIK3CG/NLRP3 Pathway: Since this compound is a known inhibitor of PIK3CG, assess the activation state of this pathway in your cell line. You can measure the levels of phosphorylated PI3K/Akt and downstream markers of NLRP3 inflammasome activation (e.g., cleaved caspase-1, IL-1β).
-
Perform a Dose-Response Analysis: Compare the IC50 value for your observed phenotype with the IC50 for on-target inhibition. A significant discrepancy may suggest an off-target effect.
-
Consider a Kinase Profile: If you suspect off-target kinase activity, consider running a kinome-wide scan to identify other potential kinase targets of this compound.
-
Issue 2: I am seeing unexpected cytotoxicity in my cell line when treating with this compound.
-
Possible Cause: Off-target cytotoxic effects.
-
Troubleshooting Steps:
-
Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound becomes cytotoxic to your specific cell line.
-
Compare with On-Target Potency: If the cytotoxic concentration is close to the concentration required for on-target activity, it may be difficult to separate the two effects.
-
Use a Non-Target Cell Line: Test the cytotoxicity of this compound on a cell line that does not express your primary target. If cytotoxicity is still observed, it is likely an off-target effect.
-
Investigate Apoptosis and Cell Cycle: Analyze cells for markers of apoptosis (e.g., caspase activation, PARP cleavage) and changes in cell cycle distribution to understand the mechanism of cytotoxicity.
-
Issue 3: My in vivo results with this compound are not what I expected based on my in vitro data.
-
Possible Cause: Pharmacokinetic interactions, such as metabolism by CYP450 enzymes.
-
Troubleshooting Steps:
-
Review Literature on Danshen and CYP450: Be aware that components of Danshen can inhibit or induce CYP450 enzymes, which can alter the metabolism of this compound or co-administered drugs.
-
Consider Pharmacokinetic Studies: If feasible, conduct pharmacokinetic studies to determine the metabolic profile and clearance of this compound in your animal model.
-
Evaluate Potential for Drug-Drug Interactions: If other compounds are being co-administered, investigate their metabolic pathways to identify potential interactions with this compound via CYP450 enzymes.
-
Quantitative Data Summary
Table 1: Known Off-Target Interaction of this compound
| Off-Target | Method | Finding | Reference |
| PIK3CG | Molecular Docking | Binding Affinity: -9.127 kcal/mol | [1] |
| PIK3CG | DARTS Assay | Confirmed direct binding and stabilization | [1] |
Table 2: Cytotoxic Effects of Danshenol A (a related compound)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~2.5-5 | [3] |
| HL-60 | Leukemia | ~2.5-5 | [3] |
| HS-5 | Non-malignant Stroma | >50 | [3] |
Table 3: Inhibitory Effects of Other Danshen Components on Cytochrome P450 Enzymes
| Compound | CYP Isoform | Inhibition Type | Kᵢ (µM) | Reference |
| Cryptotanshinone | CYP1A2 | Competitive | 0.45 | |
| Tanshinone I | CYP1A2 | Competitive | 0.48 | |
| Tanshinone IIA | CYP1A2 | Competitive | 1.0 | |
| Cryptotanshinone | CYP2C9 | Mixed | 8 |
Note: Data for this compound is not available. This table provides context based on other components of Danshen.
Experimental Protocols & Methodologies
Protocol 1: Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is used to confirm the direct binding of a small molecule to a target protein.
-
Cell Lysis:
-
Culture cells of interest and harvest at 80-90% confluency.
-
Lyse cells in M-PER buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Dilute the protein lysate to a final concentration of 1 mg/mL in lysis buffer.
-
Incubate the lysate with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add pronase (or another suitable protease) to the this compound-treated and vehicle-treated lysates at various concentrations (e.g., 1:100, 1:200, 1:400 protease:protein ratio).
-
Incubate for 30 minutes at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Run the digested samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the putative target protein (e.g., PIK3CG).
-
A stronger band in the this compound-treated lane compared to the vehicle control lane at a given protease concentration indicates that this compound binding has protected the protein from digestion.
-
Protocol 2: NLRP3 Inflammasome Activation Assay
This protocol is used to assess the effect of this compound on the activation of the NLRP3 inflammasome.
-
Cell Culture and Priming:
-
Plate macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) in a 24-well plate.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of this compound or vehicle control for 1 hour.
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30 minutes or Nigericin (e.g., 10 µM) for 1 hour.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Lyse the cells to obtain cell lysates.
-
Analyze the supernatant for secreted IL-1β using an ELISA kit.
-
Analyze the cell lysates and concentrated supernatant for cleaved caspase-1 (p20 subunit) by Western blot. A reduction in IL-1β secretion and cleaved caspase-1 in the this compound-treated samples indicates inhibition of NLRP3 inflammasome activation.
-
Visualizations
References
- 1. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. Assay of Inflammasome Activation [bio-protocol.org]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Danshen extract circumvents drug resistance and represses cell growth in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity and apoptosis induction by trijuganone C isolated from the root of Salvia miltiorrhiza Bunge (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Danshen (Salvia miltiorrhiza) extract inhibits proliferation of breast cancer cells via modulation of Akt activity and p27 level - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Danshenol B Interference in Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Danshenol B in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a bioactive diterpenoid compound isolated from the root of Salvia miltiorrhiza (Danshen). Like many aromatic compounds, particularly those with phenolic structures, this compound has the potential to interfere with fluorescence-based assays. This interference can arise from its intrinsic photophysical properties, leading to either false-positive or false-negative results that are independent of its biological activity.
Q2: What are the primary mechanisms of assay interference?
The two main ways a compound like this compound can interfere with a fluorescence assay are:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength of your assay's fluorophore and emit light in the same range as your assay's emission wavelength. This leads to an artificially high fluorescence signal.
-
Quenching: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, a phenomenon known as the inner filter effect. This prevents the fluorophore from being efficiently excited or its emitted light from reaching the detector, resulting in a decreased fluorescence signal.
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run a set of simple control experiments. The most informative control is a "compound-only" or "no-target" assay. In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except for the biological target (e.g., the enzyme or receptor). A significant change in the fluorescence signal that correlates with the concentration of this compound strongly suggests interference.
Q4: I've confirmed interference. What are the general strategies to mitigate it?
Several strategies can be employed to minimize interference from this compound:
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound in your assay buffer. This will reveal if its spectral properties overlap with those of your chosen fluorophore.
-
Switch to a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced at shorter (blue/green) wavelengths. Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum can often circumvent the interference.
-
Time-Resolved Fluorescence (TRF): If available, TRF assays can be an excellent solution. The autofluorescence from small molecules typically has a very short lifetime (nanoseconds), while TRF probes have a much longer-lived signal (microseconds to milliseconds). This allows for a delay between excitation and detection, during which the background fluorescence from this compound can decay.
-
Background Subtraction: For moderate levels of autofluorescence, you can subtract the signal from the "no-target" control wells from the corresponding wells containing the active biological target. However, be aware that this can reduce the dynamic range of your assay.
-
Optimize Compound Concentration: If possible, use the lowest effective concentration of this compound to minimize its contribution to the overall signal.
-
Orthogonal Assays: Confirm your findings using a non-fluorescence-based method, such as a colorimetric, luminescent, or mass spectrometry-based assay.
Troubleshooting Guide
Below is a structured approach to identifying and resolving common issues related to this compound interference in fluorescence assays.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high fluorescence signal in the presence of this compound. | This compound is autofluorescent at the assay's wavelengths. | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer without the biological target. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to confirm overlap with your fluorophore. 3. Switch to a red-shifted fluorophore: Select a dye with excitation and emission wavelengths outside of this compound's fluorescence profile. 4. Utilize Time-Resolved Fluorescence (TRF): If your plate reader has this capability, switch to a TRF-based assay. |
| Fluorescence signal decreases with increasing this compound concentration, but the dose-response curve is unusually steep or linear. | This compound is quenching the fluorescence signal (inner filter effect). | 1. Measure the absorbance spectrum of this compound: Check for significant absorbance at the excitation and/or emission wavelengths of your fluorophore. 2. Run a quenching control: Measure the fluorescence of the free fluorophore in the presence and absence of this compound. 3. Reduce fluorophore concentration: Lowering the concentration of the fluorescent probe can sometimes mitigate the inner filter effect. 4. Use a different detection method: Consider an orthogonal assay that is not based on fluorescence. |
| High variability between replicate wells containing this compound. | This compound may be precipitating out of solution at the concentrations used. | 1. Visually inspect the assay plate: Look for any signs of turbidity or precipitate in the wells. 2. Determine the solubility of this compound: Test the solubility of this compound in your specific assay buffer at the working concentrations. 3. Lower the concentration of this compound: If solubility is an issue, reducing the concentration may be necessary. |
Experimental Protocols
Protocol: Measuring Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes a common fluorescence-based assay for detecting intracellular ROS, which can be susceptible to interference from compounds like this compound.
Materials:
-
Cells of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentrations for the appropriate duration. Include vehicle-only controls. It is also recommended to include a positive control for ROS generation (e.g., H₂O₂ or a known ROS inducer).
-
Preparation of DCFH-DA Solution: Prepare a stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 10-20 µM).
-
Loading of Cells with DCFH-DA: Remove the medium containing this compound and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS or a suitable buffer to the wells. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for dichlorofluorescein (DCF), typically around 485 nm for excitation and 530 nm for emission. Alternatively, visualize the cells using a fluorescence microscope.
Troubleshooting for this Assay:
-
High background fluorescence: This could be due to the auto-oxidation of DCFH-DA. Always prepare the working solution fresh.
-
Interference from this compound: To assess this, include control wells containing this compound but no cells, and wells with cells and this compound but without DCFH-DA.
Visualizations
Signaling Pathway
This compound has been reported to alleviate central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound action on the PIK3CG/NLRP3 signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for investigating and mitigating potential interference from this compound in a fluorescence assay.
Adjusting pH for optimal Danshenol B activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Danshenol B.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental use of this compound, with a focus on optimizing its activity by adjusting pH.
Q1: My this compound is showing lower than expected activity. Could the pH of my buffer be the issue?
A1: Yes, the pH of your experimental buffer is a critical factor that can influence the stability and activity of this compound. While specific data on the optimal pH for this compound activity is not extensively documented in current literature, the chemical structure of this compound suggests that its stability and biological activity could be pH-dependent. Many natural compounds exhibit pH sensitivity, and suboptimal pH can lead to degradation or reduced target engagement.[1][2]
Troubleshooting Steps:
-
Review Your Current Protocol: Note the pH of all buffers and solutions used in your experiment.
-
Literature Comparison: Although specific this compound pH data is sparse, review literature for similar compounds or the experimental conditions of published this compound studies to see if there is a consensus on buffer pH. For instance, in vivo studies have utilized Phosphate-Buffered Saline (PBS) for dilution, which typically has a pH of 7.4.[3]
-
pH Optimization Experiment: If you suspect a pH issue, it is recommended to perform a pH optimization experiment. This involves testing the activity of this compound across a range of pH values (e.g., pH 5.0 to 8.0) in your specific assay.
Q2: How do I design an experiment to determine the optimal pH for this compound in my cell-based assay?
A2: A pH optimization experiment is a straightforward way to determine the ideal pH for this compound in your specific experimental context.
Experimental Protocol: pH Optimization for this compound Activity
-
Prepare a Stock Solution of this compound: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution.[3]
-
Prepare a Series of Buffers: Prepare a set of biologically compatible buffers with varying pH values (e.g., MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.5-8.5). Ensure the final buffer concentration in your assay is consistent across all pH conditions.
-
Cell Culture and Treatment: Plate your cells and allow them to adhere. Once ready for treatment, replace the culture medium with the prepared pH-adjusted buffers containing a fixed concentration of this compound. Include a vehicle control (e.g., DMSO) for each pH condition.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Activity Readout: Measure the biological activity of this compound using your specific assay endpoint (e.g., inhibition of a signaling pathway, cell viability, etc.).
-
Data Analysis: Plot the measured activity of this compound as a function of pH. The pH that corresponds to the highest activity is the optimum pH for your experimental conditions.
Q3: I am dissolving this compound directly in my cell culture medium. Is this a potential problem?
A3: While convenient, dissolving this compound directly in cell culture medium can sometimes lead to issues with solubility and stability. Cell culture media are complex mixtures, and their components can potentially interact with the compound. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the culture medium.[3][4] This ensures better dissolution and more accurate final concentrations.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of?
A4: Yes, this compound has been shown to modulate several signaling pathways. A key pathway identified is the PIK3CG/NLRP3 signaling pathway, which is involved in inflammation.[3] Other related compounds from Salvia miltiorrhiza (Danshen) are known to affect pathways such as MAPK, apoptosis, calcium signaling, JAK-STAT, and TNF signaling.[5][6][7][8][9] Understanding these pathways can help in designing experiments and interpreting results.
Quantitative Data Summary
Due to the limited availability of public data on the pH-dependent activity of this compound, the following table is a hypothetical representation to guide researchers in presenting their own experimental findings from a pH optimization study.
| pH | Relative this compound Activity (%) | Standard Deviation |
| 5.5 | 45.2 | ± 3.1 |
| 6.0 | 68.9 | ± 4.5 |
| 6.5 | 85.1 | ± 5.2 |
| 7.0 | 98.7 | ± 4.8 |
| 7.4 | 100.0 | ± 5.0 |
| 8.0 | 82.4 | ± 6.1 |
This table illustrates a hypothetical scenario where this compound exhibits maximal activity at physiological pH (7.4).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[3]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Treatment of Cells with this compound
-
Cell Seeding: Seed cells in an appropriate culture plate and allow them to attach and reach the desired confluency.
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the specified duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: After incubation, proceed with the relevant downstream assays to measure the effects of this compound.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for pH optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of Danshenol C in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Danshenol B in Plasma
Welcome to the technical support center for the quantification of Danshenol B in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in plasma?
A1: The primary challenges in quantifying this compound in plasma stem from its physicochemical properties and the complexity of the plasma matrix. This compound, a hydrophilic compound from Salvia miltiorrhiza (Danshen), is expected to have low oral bioavailability due to poor intestinal permeability.[1] Key challenges include:
-
Low Bioavailability: Leading to very low concentrations of this compound in plasma, requiring highly sensitive analytical methods.[1][2]
-
Matrix Effects: Endogenous components in plasma can interfere with the ionization of this compound and its internal standard (IS) in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.[3][4][5]
-
Extraction Recovery: Efficiently extracting the polar this compound from a complex biological matrix like plasma while minimizing the co-extraction of interfering substances is critical.
-
Stability: this compound may be susceptible to degradation in the biological matrix during sample collection, processing, and storage.[6][7]
-
Selection of an Appropriate Internal Standard (IS): Finding a suitable IS with similar physicochemical properties and extraction and ionization behavior to this compound is crucial for accurate quantification.[8][9][10]
Q2: Which analytical technique is most suitable for this compound quantification in plasma?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the quantification of this compound in plasma.[6][11][12] This method offers high sensitivity and selectivity, which are essential for accurately measuring the low concentrations of this compound expected in plasma samples.[6][13] An LC-MS/MS method allows for the separation of this compound from other plasma components and potential metabolites, while the MS/MS detection provides specific and sensitive quantification.[6]
Q3: How can I minimize matrix effects in my this compound assay?
A3: Minimizing matrix effects is crucial for accurate and reliable quantification.[5] Here are several strategies:
-
Effective Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and other matrix components.[14][15] Protein precipitation is a simpler but often less clean method.[6][11]
-
Chromatographic Separation: Optimize the HPLC or UHPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.[7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[8][9] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated.[9][10]
-
Matrix-Matched Calibrators and Quality Controls (QCs): Prepare calibration standards and QCs in the same biological matrix as the study samples to compensate for matrix effects.[3]
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering matrix components, but the final analyte concentration must still be above the lower limit of quantification (LLOQ).[4]
Q4: What are the key validation parameters for a bioanalytical method for this compound?
A4: A bioanalytical method for this compound should be fully validated according to regulatory guidelines.[6][16] The key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16][17]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[7][16]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[16][18]
-
Recovery: The efficiency of the extraction procedure.[13]
-
Matrix Effect: The effect of matrix components on the ionization of the analyte.[5][19]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[6][11][20]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Interaction of analyte with active sites on the column or in the LC system. | 1. Use a guard column and flush the column regularly. If necessary, replace the column. 2. Adjust the mobile phase pH to ensure this compound (a phenolic acid) is in a consistent ionic state. 3. Use a column with end-capping or add a competing agent to the mobile phase. |
| Low Signal Intensity or Sensitivity | 1. Inefficient extraction recovery. 2. Ion suppression due to matrix effects.[4][5] 3. Suboptimal mass spectrometer settings. 4. Analyte degradation. | 1. Optimize the extraction method (e.g., change solvent, pH, or SPE sorbent). 2. Improve sample cleanup, optimize chromatography to separate from interfering peaks, or use a more suitable internal standard.[8] 3. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for this compound. 4. Investigate analyte stability at all stages of the process and use appropriate storage conditions (e.g., -80°C).[6] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples.[19] 3. Instrument instability. 4. Improper internal standard selection or use.[9] | 1. Ensure consistent and precise execution of the sample preparation protocol. Automation can improve reproducibility.[12] 2. Use a stable isotope-labeled internal standard. If not available, ensure the structural analog IS closely mimics the behavior of this compound.[8][9] 3. Perform system suitability tests before each run and ensure the instrument is properly maintained. 4. The IS should be added early in the sample preparation process to account for variability in all steps.[8] |
| Inaccurate Results (Poor Accuracy) | 1. Inaccurate calibration standards. 2. Uncorrected matrix effects.[3] 3. Co-eluting interferences. 4. Analyte instability in the matrix.[7] | 1. Verify the purity and concentration of the reference standard used to prepare calibrators. 2. Use matrix-matched calibrators and QCs. Evaluate and mitigate matrix effects during method development.[3] 3. Improve chromatographic resolution to separate the analyte from interfering peaks. 4. Conduct thorough stability assessments (freeze-thaw, bench-top, long-term) and ensure samples are handled accordingly.[6][11] |
| High Background or Interferences | 1. Contamination from solvents, reagents, or labware. 2. Carryover from previous injections.[7] 3. Inadequate sample cleanup. | 1. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. 2. Optimize the autosampler wash procedure and the chromatographic gradient to elute all components before the next injection.[7] 3. Improve the sample preparation method (e.g., use a more selective SPE sorbent) to remove more interfering components.[14] |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a rapid method for sample cleanup, though it may result in less clean extracts compared to LLE or SPE.
-
To a 50 µL aliquot of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.[6]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[6]
LC-MS/MS Analysis
The following is a general starting point for an LC-MS/MS method, which should be optimized for your specific instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 150 mm × 2.1 mm, 5 µm).[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient should be optimized to provide good separation of this compound from matrix components. A potential starting gradient could be:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B (re-equilibration)[6]
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), likely in negative ion mode for phenolic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the IS must be determined by infusing the pure compounds into the mass spectrometer.
Quantitative Data Summary
The following tables summarize typical validation results for the quantification of Danshen components in plasma, which can serve as a benchmark for a this compound assay.
Table 1: Linearity and LLOQ
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Danshen Component A | 0.5 - 300 | ≥ 0.9976 | 0.5 |
| Danshen Component B | 1 - 500 | ≥ 0.995 | 1 |
| Danshen Component C | 2 - 2000 | ≥ 0.998 | 2 |
Data is representative from studies on various Danshen components.[6][7][18]
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Danshen Component X | Low | 5 | -2.5 to 3.8 | ≤ 8.5 |
| Medium | 50 | -4.2 to 5.1 | ≤ 7.2 | |
| High | 240 | -3.1 to 4.6 | ≤ 6.8 |
Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ).[16]
Table 3: Stability of Analytes in Rat Plasma
| Stability Condition | Duration | Temperature | Stability (% Recovery) |
| Bench-top | 24 hours | 4°C | 90.4 - 109.2 |
| Freeze-Thaw | 3 cycles | -20°C to RT | 96.7 - 107.2 |
| Long-term | 30 days | -80°C | 91.2 - 109.2 |
Data derived from stability studies of seven bioactive constituents from Danshen.[6]
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for bioanalytical issues.
References
- 1. Challenges and strategies in progress of drug delivery system for traditional Chinese medicine Salviae Miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma and urinary tanshinol from Salvia miltiorrhiza (Danshen) can be used as pharmacokinetic markers for cardiotonic pills, a cardiovascular herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsat.org [ijsat.org]
- 13. Simultaneous Determination of Six Phenolic Constituents of Danshen Injection in Rat Plasma by Liquid Chromatography—Electrospray Ionization—Mass Spectrometry and its Application to a Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 14. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Danshenol B Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments aimed at enhancing the blood-brain barrier (BBB) penetration of Danshenol B.
A note on the available literature: While direct research on enhancing this compound's BBB penetration is emerging, a significant body of work exists for the structurally related and more abundant compound, Salvianolic Acid B (SalB), also derived from Salvia miltiorrhiza (Danshen). The principles, challenges, and strategies are highly analogous. This guide leverages data from related Danshen compounds to provide a robust framework for your this compound research.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting this compound penetration across the blood-brain barrier?
A1: The primary obstacles for compounds like this compound, which are small phenolic acids, are twofold. First, the BBB is composed of endothelial cells sealed by complex tight junctions that severely restrict paracellular (between-cell) transport[1][2]. Second, and more critically, these endothelial cells express a high concentration of active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3][4]. These transporters act as molecular pumps, actively removing a wide variety of substrates from the brain back into the bloodstream, which is a major reason why many lipophilic drugs show negligible brain uptake despite favorable properties[1][5].
Q2: What are the main strategies being explored to enhance the brain delivery of Danshen-derived compounds?
A2: Several strategies are being investigated to overcome the BBB. These can be broadly categorized as:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate transport across the BBB[2][6][7]. Surface modification of these nanoparticles with targeting ligands (e.g., transferrin) can further enhance uptake through receptor-mediated transcytosis[7][8].
-
Inhibition of Efflux Pumps: Co-administration of this compound with a P-glycoprotein (P-gp) inhibitor can saturate or block the efflux pumps, thereby increasing the net concentration of this compound that crosses into the brain[5][9]. Natural products are a significant source of potential P-gp inhibitors[10].
-
Chemical Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic prodrug can enhance its ability to diffuse across the endothelial cell membranes[8][11]. Once in the brain, the prodrug is cleaved by brain-specific enzymes to release the active this compound.
-
Direct BBB Disruption: Transient disruption of the tight junctions using agents like mannitol or focused ultrasound can temporarily increase the permeability of the barrier, allowing drugs to enter[8]. This is an invasive approach typically reserved for specific clinical applications.
Q3: Are there any known neuroprotective signaling pathways activated by Danshen compounds in the brain?
A3: Yes, related compounds like Salvianolic Acid B have demonstrated neuroprotective effects by modulating several key signaling pathways. These include activating the Nrf2 pathway to combat oxidative stress and regulating pathways like PI3K/Akt and NF-κB to reduce inflammation and apoptosis[12][13][14]. A recent 2025 study has directly implicated this compound in alleviating central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway, providing a specific target for its action within the central nervous system[15].
Troubleshooting Experimental Issues
Q1: My in vitro BBB model using bEnd.3 cells consistently shows low Transendothelial Electrical Resistance (TEER) values. What could be the cause?
A1: Low TEER values indicate a leaky monolayer and an improperly formed barrier. Common causes include:
-
Cell Density: Ensure you are seeding cells at an optimal density. For bEnd.3 cells, a density of 80,000 cells per insert (for a 6.5 mm Transwell) is a good starting point[16].
-
Culture Conditions: The integrity of the monolayer can be enhanced by co-culturing the endothelial cells with astrocytes or pericytes, or by supplementing the media with agents like cyclic adenosine monophosphate (cAMP) or retinoic acid[17].
-
Cell Passage Number: Use low passage number cells. Immortalized cell lines can lose their ability to form tight junctions at higher passages[18].
-
Insert Coating: Inadequate or uneven coating of the Transwell insert with an extracellular matrix protein (e.g., Matrigel, collagen) can lead to poor cell attachment and monolayer formation[16].
Q2: I observed high permeability of my this compound formulation in an in vitro model, but in vivo microdialysis shows very low brain concentration. Why the discrepancy?
A2: This is a common challenge in CNS drug development. The discrepancy often arises because simple in vitro models may not fully replicate the complexity of the in vivo BBB.
-
Efflux Transporter Expression: Immortalized cell lines often have lower expression of efflux transporters like P-gp compared to the in vivo BBB[18]. Your compound may appear to cross easily in vitro but is actively pumped out in vivo. To test this, you can run your in vitro assay with and without a known P-gp inhibitor.
-
Metabolism: The compound may be rapidly metabolized in the liver or blood circulation after administration, reducing the amount that reaches the brain.
-
Plasma Protein Binding: High binding of your compound to plasma proteins like albumin will reduce the free fraction available to cross the BBB.
-
Incomplete in vitro model: Static in vitro models lack the shear stress from blood flow, which is known to influence barrier tightness and transporter expression[18].
Q3: The results of my FITC-dextran permeability assay are highly variable between wells. How can I improve consistency?
A3: Variability in tracer permeability assays can be frustrating. Consider the following:
-
Monolayer Integrity: Before adding the tracer, verify the integrity of each monolayer using TEER measurements. Only use wells that are above your established TEER threshold.
-
Tracer Concentration and Sampling: Ensure the FITC-dextran is fully dissolved and that you are adding the exact same concentration to each apical chamber. When sampling from the basolateral chamber, mix the media gently to ensure a homogenous sample, as the tracer may not be evenly distributed[19].
-
Edge Effects: The Transwell design can be prone to a "paracellular leak" at the edge where the cell monolayer meets the plastic wall[20]. Ensure your cell seeding is even to minimize this.
-
Incubation Time: Measure permeability at several time points. A single endpoint can be misleading if the rate of transport is non-linear[19].
Data on BBB Permeability of Related Compounds
Due to limited specific data for this compound, this table summarizes quantitative data for the related compound, Salvianolic Acid B (SalB), to provide a comparative baseline for experimental design. The apparent permeability coefficient (Papp) is a common metric from in vitro Transwell assays.
| Compound | Model System | Papp (cm/s) (A→B) | Papp (cm/s) (B→A) | Efflux Ratio (Papp B→A / Papp A→B) | Notes |
| Salvianolic Acid B | Caco-2 Cells | 1.8 x 10⁻⁷ | 1.7 x 10⁻⁶ | 9.4 | High efflux ratio suggests it is a strong substrate for efflux pumps like P-gp. |
| Salvianolic Acid B + Verapamil | Caco-2 Cells | 1.1 x 10⁻⁶ | 1.5 x 10⁻⁶ | 1.4 | Co-incubation with Verapamil (a P-gp inhibitor) significantly increases apical-to-basolateral transport and reduces the efflux ratio. |
| [¹⁴C]Sucrose (Control) | MDCK Cells | ~0.5 x 10⁻⁶ | ~0.5 x 10⁻⁶ | ~1.0 | A common paracellular marker with low permeability and no active transport. |
| Propranolol (Control) | MDCK Cells | >20 x 10⁻⁶ | >20 x 10⁻⁶ | ~1.0 | A transcellular marker with high permeability. |
Note: Data is compiled and representative of values found in BBB and intestinal permeability literature. Caco-2 cells are a common model for studying P-gp substrate liability.
Experimental Protocols
Protocol: In Vitro BBB Permeability Assay using a Transwell System
This protocol describes a standard method for assessing the permeability of a test compound like this compound across a cell monolayer, a common first step in screening for BBB penetration.
1. Cell Culture and Seeding: a. Culture murine brain endothelial cells (bEnd.3) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[16][21]. b. Coat the apical side of 0.4 µm pore size Transwell inserts (e.g., for a 24-well plate) with a suitable extracellular matrix (e.g., 50 µg/mL rat tail collagen I) and allow to dry[17]. c. Seed bEnd.3 cells onto the coated inserts at a density of approximately 80,000 cells/insert[16]. Add 0.5 mL of medium to the apical chamber and 1.5 mL to the basolateral chamber. d. Culture for 3-4 days to allow the formation of a confluent monolayer. Change the media every 2 days.
2. Barrier Integrity Assessment (TEER Measurement): a. Before the transport experiment, measure the TEER of the cell monolayer using an EVOM-2 Volt/Ohm meter or equivalent[16]. b. Calculate the net TEER value by subtracting the resistance of a blank, cell-free insert from the resistance of the cell-containing insert and multiplying by the surface area of the membrane. c. Only use inserts with a TEER value that exceeds a predetermined threshold (e.g., >100 Ω·cm²) for a tight barrier[17].
3. Permeability Experiment (Apical to Basolateral): a. Gently wash the cell monolayers twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). b. Add 0.5 mL of transport buffer containing the test compound (this compound at a known concentration, e.g., 10 µM) to the apical (upper) chamber. c. Add 1.5 mL of fresh transport buffer to the basolateral (lower) chamber. To assess the role of efflux, a parallel set of inserts can be run where a P-gp inhibitor (e.g., 100 µM Verapamil) is added to both chambers. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample (e.g., 200 µL) from the basolateral chamber. Immediately replace the volume with fresh, pre-warmed transport buffer. e. At the end of the experiment, take a sample from the apical chamber.
4. Sample Analysis and Calculation: a. Analyze the concentration of this compound in all collected samples using a validated analytical method, such as LC-MS/MS. b. Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of compound appearance in the receiver chamber (mol/s).
- A is the surface area of the membrane (cm²).
- C₀ is the initial concentration in the donor chamber (mol/cm³).
Visualizations: Workflows and Mechanisms
References
- 1. ClinPGx [clinpgx.org]
- 2. Blood brain barrier: An overview on strategies in drug delivery, realistic in vitro modeling and in vivo live tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC transporters and drug efflux at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood-Brain Barrier Active Efflux Transporters: ATP-Binding Cassette Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvia miltiorrhiza Bunge (Danshen) based nano-delivery systems for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in brain-targeted delivery strategies and natural product-mediated enhancement of blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of P-glycoprotein at the Blood–Brain Barrier by Phytochemicals Derived from Traditional Chinese Medicine | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 10. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 12. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 14. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 17. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 21. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Danshenol B experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Danshenol B.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your this compound experiments.
Question: My cell viability assay (e.g., MTT) shows an unexpected increase in cell viability at high concentrations of this compound, contradicting the expected cytotoxic effect. What could be the cause?
Answer:
This is a common issue when working with phenolic compounds like this compound. Several factors could be at play:
-
Direct Reduction of Assay Reagent: this compound, being an antioxidant, can directly reduce the MTT reagent to formazan, leading to a false positive signal that is independent of cell viability.[1][2]
-
Pro-oxidant to Antioxidant Switch: Phenolic compounds can exhibit a dual role, acting as pro-oxidants at lower concentrations (potentially inducing cytotoxicity) and as antioxidants at higher concentrations (potentially promoting cell survival).[3][4][5][6][7] This concentration-dependent switch can lead to a bell-shaped dose-response curve.
-
Compound Precipitation: At high concentrations, this compound might precipitate in the cell culture medium. These precipitates can interfere with the spectrophotometric reading of the assay.[8]
Troubleshooting Steps:
-
Perform a cell-free control: Incubate this compound at the concentrations used in your experiment with the MTT reagent in cell-free media. If you observe a color change, this confirms direct reduction of the reagent.
-
Use an alternative viability assay: Switch to a non-enzymatic-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or a dye exclusion assay like Trypan Blue.
-
Check for precipitation: Visually inspect the wells with the highest concentrations of this compound under a microscope for any signs of precipitation. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system (while keeping the final solvent concentration non-toxic to the cells).
-
Expand your dose-response range: Test a wider range of this compound concentrations to fully characterize the dose-response curve and identify any hormetic effects (a biphasic dose-response).
Question: I am seeing inconsistent results in my anti-inflammatory assays with this compound. Sometimes it shows potent inhibition of pro-inflammatory markers, and other times the effect is minimal. Why is this happening?
Answer:
Inconsistent results in anti-inflammatory assays can be frustrating. Here are some potential reasons:
-
Cell Passage Number and Condition: The responsiveness of cells to inflammatory stimuli and to this compound can change with increasing passage number. Senescent or unhealthy cells may not exhibit a robust inflammatory response.
-
Purity of this compound: The purity of the compound can vary between batches or suppliers. Impurities may have their own biological activities that could interfere with the expected outcome.[9]
-
Solubility Issues: If this compound is not fully dissolved in the culture medium, its effective concentration will be lower and variable between experiments.[8][10][11][12]
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus can significantly impact the results. Pre-treatment, co-treatment, and post-treatment can all yield different outcomes.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a defined low passage number range and ensure they are healthy and in the logarithmic growth phase before each experiment.
-
Verify Compound Purity and Integrity: If possible, verify the purity of your this compound lot using analytical techniques like HPLC. Store the compound under the recommended conditions to prevent degradation.
-
Ensure Complete Solubilization: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting it in the culture medium. Perform a solubility test in your final culture medium.
-
Optimize Treatment Timing: Systematically test different treatment timings (pre-incubation, co-incubation, and post-incubation with the inflammatory stimulus) to determine the optimal window for this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound has been shown to alleviate central post-stroke pain by suppressing the PIK3CG/NLRP3 signaling pathway.[13] It exhibits strong binding to PIK3CG, which in turn regulates the activation of the NLRP3 inflammasome.[13]
Q2: Which signaling pathways, other than PIK3CG/NLRP3, might be affected by this compound?
A2: While direct studies on this compound are emerging, related compounds from Salvia miltiorrhiza (Danshen) are known to modulate several other key signaling pathways, including the MAPK and NF-κB pathways.[14][15] Therefore, it is plausible that this compound could also influence these pathways.
Q3: What are some potential off-target effects of this compound?
A3: Like many natural products, this compound may have off-target effects. Given its phenolic structure, it could interact with multiple cellular targets. Researchers should consider the possibility of this compound influencing other kinases or signaling proteins, and it's advisable to include appropriate controls to assess the specificity of the observed effects.
Q4: Are there any known issues with this compound interfering with common experimental assays?
A4: Yes, as a phenolic compound with antioxidant properties, this compound has the potential to interfere with assays that rely on redox reactions, such as the MTT assay, by directly reducing the substrate.[1][2] It is always recommended to perform cell-free controls to check for such interference.
Q5: What is the recommended solvent for dissolving this compound for in vitro experiments?
A5: this compound is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[8] This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration is not toxic to the cells (typically ≤ 0.5%).[16]
Data Presentation
Table 1: Summary of this compound Effects on PIK3CG/NLRP3 Signaling Pathway Components
| Target | Effect of this compound | Method of Detection | Quantitative Change (Example) |
| PIK3CG | Suppression | Western Blot, qPCR | Decreased protein and mRNA expression in a dose-dependent manner. |
| NLRP3 | Suppression | Western Blot, qPCR | Decreased protein and mRNA expression following this compound treatment. |
Note: The quantitative changes are illustrative and may vary depending on the experimental model and conditions.
Table 2: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | IC50 (µM) |
| BV-2 (microglia) | MTT | 25.8 |
| SH-SY5Y (neuroblastoma) | CellTiter-Glo® | 32.5 |
| RAW 264.7 (macrophage) | MTT | 18.2 |
Disclaimer: These are hypothetical values for illustrative purposes. The actual IC50 can vary significantly based on experimental conditions. It is crucial to determine the IC50 for your specific cell line and assay conditions.[9][17]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for screening the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add the this compound dilutions to the respective wells and incubate for 24-72 hours. Include a vehicle control (DMSO only) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for Signaling Protein Expression
This protocol outlines the steps to analyze the effect of this compound on the expression of key signaling proteins.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., p-p38, p-JNK, PIK3CG, NLRP3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes upon this compound treatment.
-
RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your target genes (e.g., PIK3CG, NLRP3) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Caption: Experimental workflow for investigating this compound's effects.
Caption: Signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Role of Selected Antioxidants Found in Dietary Supplements: Crossover between Anti- and Pro-oxidant Activities in the Presence of Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dalesconols B inhibits lipopolysaccharide induced inflammation and suppresses NF-κB and p38/JNK activation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Danshenol B lot-to-lot variability and quality control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Danshenol B.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a bioactive component isolated from Salvia miltiorrhiza (Danshen). It is recognized for its potential therapeutic effects, including analgesic properties. Current research indicates that this compound exerts its effects by modulating key signaling pathways involved in inflammation and pain. Specifically, it has been shown to suppress the PIK3CG/NLRP3 signaling pathway, which is implicated in neuroinflammation.[1] Additionally, like other compounds from Salvia miltiorrhiza, it may influence the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune responses.
2. How should I prepare stock solutions of this compound?
This compound has moderate water solubility. For in vitro experiments, it is common practice to prepare a high-concentration stock solution in an organic solvent. A 10 mM stock solution can be prepared by dissolving this compound in 0.1% DMSO.[1] For in vivo studies in mice, this compound has been diluted in PBS for administration by oral gavage.[1]
3. What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is advisable to use freshly prepared solutions for experiments whenever possible.
Quality Control and Lot-to-Lot Variability
4. How can I assess the quality and purity of my this compound lot?
It is crucial to verify the purity of each new lot of this compound to ensure experimental reproducibility. The primary methods for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A validated reverse-phase HPLC method can be used to determine the purity of this compound and to identify and quantify any impurities.
-
NMR: 1H-NMR spectroscopy provides a detailed fingerprint of the molecule, confirming its identity and revealing the presence of impurities.
5. What level of purity should I expect for this compound?
Commercial suppliers of research-grade this compound typically provide the compound with a purity of ≥98%, often exceeding 99% as determined by HPLC. However, lot-to-lot variability is a known issue with reagents. It is best practice to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for each batch.
6. What are the potential impurities in this compound?
Impurities in this compound can arise from the extraction and purification process from the natural source or from degradation. These may include other related tanshinones or salvianolic acids from the Salvia miltiorrhiza plant, as well as residual solvents. HPLC-MS and NMR are effective techniques for identifying and characterizing these impurities.
Table 1: Representative Lot-to-Lot Variability of Commercial this compound
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (by HPLC) | 99.4% | 98.9% | 99.6% | ≥98.0% |
| Identity | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to 1H-NMR |
| Major Impurity 1 | 0.25% | 0.45% | 0.18% | ≤0.5% |
| Total Impurities | 0.6% | 1.1% | 0.4% | ≤2.0% |
| Residual Solvents | <0.1% | <0.1% | <0.1% | As per ICH guidelines |
This table is a composite representation based on typical specifications for similar research compounds and does not represent data from specific commercial lots.
Troubleshooting Guide
7. My experimental results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results are a common challenge and can often be traced back to the following factors:
-
Lot-to-Lot Variability: As highlighted above, different lots of this compound can have variations in purity and impurity profiles. It is crucial to qualify each new lot and, if possible, use the same lot for a series of related experiments.
-
Stock Solution Stability: this compound in solution may degrade over time, especially if not stored properly. Prepare fresh stock solutions or use aliquots that have not been subjected to multiple freeze-thaw cycles.
-
Solubility Issues: this compound may precipitate out of solution when diluted into aqueous cell culture media from a DMSO stock. This can lead to a lower effective concentration in your experiment. See the troubleshooting point below on precipitation.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can all affect the cellular response to this compound.
8. I am observing precipitation when I add my this compound stock solution to my cell culture medium. How can I prevent this?
Precipitation is a common issue when diluting compounds from a high-concentration DMSO stock into an aqueous medium. Here are some strategies to mitigate this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.1%. Higher concentrations of DMSO can be toxic to cells and can also affect the solubility of your compound.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed cell culture medium can sometimes improve solubility.
-
Increase the Volume of Medium for Dilution: When making your final dilution, add the small volume of DMSO stock to a larger volume of medium while gently vortexing to ensure rapid and even dispersion.
-
Use a Surfactant or Co-solvent: In some cases, a low concentration of a biocompatible surfactant like Tween® 20 or a co-solvent may be necessary to maintain solubility, but this should be carefully validated for its effects on your specific assay.
9. I am not observing the expected inhibitory effect of this compound on my signaling pathway of interest. What should I check?
If this compound is not showing the expected activity, consider the following:
-
Compound Integrity: Verify the purity and identity of your this compound lot using HPLC or NMR. The compound may have degraded.
-
Concentration Range: You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. The effective concentration can vary between different biological systems.
-
Treatment Time: The timing of this compound treatment may be critical. You may need to optimize the incubation time to observe the desired effect on the signaling pathway.
-
Assay Sensitivity: Ensure that your assay is sensitive enough to detect the expected changes in the signaling pathway. For example, when assessing protein phosphorylation, ensure that your antibodies are specific and that your detection method is sufficiently sensitive.
-
Off-Target Effects: Be aware that like many small molecules, this compound could have off-target effects that might mask or counteract its primary mechanism of action in your specific experimental context.
Experimental Protocols & Methodologies
10. Can you provide a detailed protocol for Quality Control of this compound by HPLC?
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and requirements.
-
Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.
-
Materials:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile and water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol or acetonitrile at 1 mg/mL.
-
Prepare a sample solution of the this compound lot to be tested at the same concentration.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 40 60 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
-
Data Analysis:
-
Calculate the purity of the this compound sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
-
11. What is a typical workflow for an in vitro assay to test the effect of this compound on a signaling pathway?
The following workflow describes a general procedure for assessing the impact of this compound on protein phosphorylation in a cell-based assay.
Signaling Pathways and Visualizations
12. Can you provide a diagram of the PIK3CG/NLRP3 signaling pathway that is inhibited by this compound?
The following diagram illustrates the key components of the PIK3CG/NLRP3 inflammasome pathway and the inhibitory action of this compound.
References
Technical Support Center: Mitigating Danshenol B Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during long-term experimental studies involving Danshenol B.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound toxicity.
Q1: What is this compound and what are its primary therapeutic applications?
This compound is a bioactive diterpene compound isolated from Salvia miltiorrhiza (Danshen). It is recognized for its potent aldose reductase inhibitory activity.[1] Recent studies have highlighted its potential therapeutic value in managing central post-stroke pain through the regulation of the PIK3CG/NLRP3 signaling pathway.[1][2]
Q2: Is this compound toxic in long-term studies?
While one study reported no overt toxicity in mice at a dose of 50 mg/kg, it is acknowledged that the complete safety profile and therapeutic window of this compound have not been fully established.[1][2] Therefore, the potential for dose-related toxicity in long-term administration warrants careful consideration. As a quinone-containing compound, this compound has the potential to induce oxidative stress and cellular damage through redox cycling and the formation of reactive oxygen species (ROS).
Q3: What are the potential mechanisms of this compound-induced toxicity?
The potential toxicity of this compound may be linked to mechanisms common to quinone-containing compounds, including:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) through redox cycling can lead to oxidative damage to lipids, proteins, and DNA.[3][4][5]
-
Apoptosis: At high concentrations, this compound may induce programmed cell death (apoptosis) through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.
-
Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Inflammation: this compound has been shown to modulate inflammatory pathways such as the NLRP3 inflammasome.[1][2] Dysregulation of these pathways could contribute to toxicity.
Q4: What are the early warning signs of this compound toxicity in my experiments?
In in vitro studies, early indicators of toxicity may include:
-
A significant decrease in cell viability (e.g., in an MTT assay).
-
Increased markers of oxidative stress (e.g., elevated ROS levels).
-
Changes in cell morphology.
-
Activation of apoptotic pathways (e.g., increased caspase-3 activity).
In in vivo studies, researchers should monitor for:
-
Changes in body weight and food consumption.[6]
-
Alterations in hematological and biochemical parameters.[6]
-
Signs of organ damage, particularly to the liver and kidneys, upon histological examination.
Q5: How can I mitigate this compound-induced toxicity?
Several strategies can be employed to mitigate potential toxicity:
-
Dose Optimization: Conduct dose-response studies to determine the optimal therapeutic concentration with minimal toxicity.
-
Co-administration with Antioxidants: The use of antioxidants such as N-acetylcysteine (NAC) or Vitamin E may help to counteract oxidative stress.[7]
-
Advanced Drug Delivery Systems: Employing drug delivery strategies, such as polymer-based carriers, may enhance therapeutic efficacy and reduce systemic toxicity by targeting specific tissues.[1][2]
-
Monitor Key Biomarkers: Regularly assess biomarkers of oxidative stress, apoptosis, and organ function throughout the study.
Section 2: Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high cytotoxicity in cell culture. | High concentration of this compound. | Perform a dose-response curve to determine the IC50 value. Start with a concentration range based on published data and adjust accordingly. |
| Cell line sensitivity. | Use a different cell line or a primary cell culture that may be less sensitive. | |
| Contamination. | Check for mycoplasma or bacterial contamination in your cell cultures. | |
| Inconsistent results in apoptosis assays. | Incorrect timing of the assay. | Optimize the incubation time with this compound. Apoptosis is a dynamic process, and the timing of analysis is critical. |
| Inappropriate assay selection. | Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assay, and TUNEL assay). | |
| Reagent issues. | Ensure all reagents are properly stored and have not expired. Include positive and negative controls in every experiment. | |
| Signs of oxidative stress without significant cell death. | Early-stage toxicity. | Measure markers of oxidative stress (e.g., ROS production, GSH/GSSG ratio) at earlier time points. |
| Cellular defense mechanisms are still active. | Assess the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. | |
| In vivo toxicity observed at therapeutic doses. | High systemic exposure. | Consider alternative routes of administration or the use of a controlled-release formulation to reduce peak plasma concentrations. |
| Off-target effects. | Investigate the effects of this compound on other signaling pathways that may be contributing to toxicity. | |
| Animal model sensitivity. | Consider using a different animal model that may have a different metabolic profile for this compound. |
Section 3: Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for Danshen-related Compounds
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Danshenol A | MDA-MB-231 | Proliferation | Complete inhibition at 5 µM | [8] |
| Dihydrotanshinone I | MDA-MB-231 | Proliferation | Reduced proliferation to 70% at 2.5 µM | [8] |
| Tanshinone IIA | HepG2 | MTT | Decreased cell viability to 60% at 24h | [9] |
| Cryptotanshinone | HepG2 | MTT | Decreased cell viability to 60% at 24h | [9] |
| Tanshinone I | HepG2 | MTT | Decreased cell viability to 60% at 24h | [9] |
| Dihydrotanshinone | HepG2 | MTT | Decreased cell viability to 60% at 24h | [9] |
Section 4: Experimental Protocols
Assessment of Cell Viability using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Methodology:
-
Cell Treatment: Treat cells with this compound.
-
Loading with DCFH-DA: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Section 5: Visualizations
Signaling Pathways
References
- 1. Apoptosis Protocols [bdbiosciences.com]
- 2. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acute and sub-chronic toxicity studies of Danshen injection in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Reducing or Preventing the Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches to prevent dopamine quinone-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma and urinary tanshinol from Salvia miltiorrhiza (Danshen) can be used as pharmacokinetic markers for cardiotonic pills, a cardiovascular herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Danshenol B vs. Salvianolic Acid B: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Danshenol B and Salvianolic Acid B, both phenolic compounds derived from Salvia miltiorrhiza (Danshen), have garnered attention for their potential therapeutic applications in neurological disorders. While Salvianolic Acid B is extensively studied for its neuroprotective properties, research on this compound is comparatively nascent. This guide provides an objective comparison of their neuroprotective effects based on available experimental data, detailing their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate.
At a Glance: Key Differences in Neuroprotective Profile
| Feature | This compound | Salvianolic Acid B |
| Primary Focus of Research | Analgesic effects in central post-stroke pain.[1] | Broad-spectrum neuroprotection in stroke, neurodegenerative diseases.[2][3][4][5] |
| Key Mechanism of Action | Anti-inflammatory via PIK3CG/NLRP3 pathway inhibition.[1] | Multi-faceted: antioxidant, anti-inflammatory, anti-apoptotic.[2][3][5] |
| Primary Signaling Pathways | PIK3CG/NLRP3.[1] | NF-κB, Nrf2, PI3K/Akt, AMPK, SIRT1.[2][4] |
| Evidence in Ischemic Stroke | Limited; focus on post-stroke pain.[1] | Extensive; reduces infarct volume, improves neurological outcome.[6][7][8] |
| Antioxidant Activity | Implied, as Danshen has antioxidant properties.[1][9] | Well-documented; potent free radical scavenger.[4] |
Quantitative Comparison of Neuroprotective Efficacy
Direct comparative studies between this compound and Salvianolic Acid B are currently unavailable in the scientific literature. The following tables summarize key quantitative data from separate studies, providing an indirect comparison of their potential neuroprotective activities.
Table 1: Effects on Neurological Function and Brain Injury
| Compound | Model | Dosage | Outcome Measure | Result | Reference |
| This compound | Mouse model of central post-stroke pain (hemorrhagic) | 50 mg/kg (oral) | Mechanical withdrawal threshold | Significant increase, indicating pain alleviation | [1] |
| Salvianolic Acid B | Rat model of subarachnoid hemorrhage (hemorrhagic) | 20 mg/kg, 40 mg/kg (i.p.) | Neurological score | Significant improvement | [4] |
| Salvianolic Acid B | Rat model of middle cerebral artery occlusion (MCAO) (ischemic) | 10 or 20 mg/kg/d (i.p.) | Neurological deficit scores (Longa and Bederson) | Significant improvement | [6] |
| Salvianolic Acid B | Mouse model of tMCAO (ischemic) | 30 mg/kg (i.p.) | Infarct volume | Significant reduction (45.39% to 12.92% at 24h) | [7] |
| Salvianolic Acid B | Rat model of MCAO (ischemic) | 10 or 20 mg/kg/d (i.p.) | Infarct volume | Significant reduction | [6] |
Table 2: Modulation of Key Molecular Markers
| Compound | Model | Dosage | Biomarker | Effect | Reference |
| This compound | Mouse model of central post-stroke pain | 50 mg/kg (oral) | PIK3CG protein levels | Suppression | [1] |
| This compound | Mouse model of central post-stroke pain | 50 mg/kg (oral) | NLRP3 protein levels | Suppression | [1] |
| Salvianolic Acid B | Rat model of subarachnoid hemorrhage | 20 mg/kg | Nrf2 nuclear translocation | Dramatic induction | [4] |
| Salvianolic Acid B | Rat model of subarachnoid hemorrhage | 20 mg/kg | Heme oxygenase-1 (HO-1) | Increased expression | [4] |
| Salvianolic Acid B | Mouse model of tMCAO | 30 mg/kg (i.p.) | TLR4, p-p38MAPK, p-JNK, NF-κB, IL-1β | Downregulation | [7] |
| Salvianolic Acid B | Primary rat cortical neurons (OGD/R) | 10 mg/L | Reactive Oxygen Species (ROS) | Significant reduction | |
| Salvianolic Acid B | Rat model of MCAO | 10 or 20 mg/kg/d (i.p.) | Bax (pro-apoptotic) | Attenuated increase | [6] |
| Salvianolic Acid B | Rat model of MCAO | 10 or 20 mg/kg/d (i.p.) | Bcl-2 (anti-apoptotic) | Attenuated increase | [6] |
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of this compound and Salvianolic Acid B are mediated by distinct and, in the case of Salvianolic Acid B, multiple signaling pathways.
This compound: Targeting Neuroinflammation in Post-Stroke Pain
The primary mechanism identified for this compound involves the inhibition of the PIK3CG/NLRP3 signaling pathway.[1] This pathway is crucial in regulating inflammation and pyroptosis, a form of programmed cell death. By suppressing this pathway, this compound alleviates central post-stroke pain, suggesting a potent anti-inflammatory effect in the central nervous system.[1]
Salvianolic Acid B: A Multi-Target Approach to Neuroprotection
Salvianolic Acid B exhibits a broader range of neuroprotective mechanisms, targeting oxidative stress, inflammation, and apoptosis through the modulation of several key signaling pathways.
-
Antioxidant Defense: Salvianolic Acid B activates the Nrf2 signaling pathway, a master regulator of the antioxidant response.[4] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage.[4] The activation of Nrf2 by Salvianolic Acid B may be modulated by SIRT1.[4]
-
Anti-inflammatory Action: It inhibits pro-inflammatory pathways such as TLR4/NF-κB, reducing the production of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2][7]
-
Pro-survival and Anti-apoptotic Effects: Salvianolic Acid B promotes neuronal survival by activating the PI3K/Akt signaling pathway.[2] It also modulates the expression of apoptotic proteins, decreasing the pro-apoptotic Bax and increasing the anti-apoptotic Bcl-2.[6] Furthermore, it can activate the AMPK signaling pathway, which is involved in cellular energy homeostasis and stress resistance.[2]
Experimental Protocols
This compound: Central Post-Stroke Pain Model
-
Animal Model: Male C57BL/6J mice.
-
Induction of Stroke: Intrathalamic injection of collagenase type VII to induce hemorrhagic stroke.
-
Drug Administration: this compound (5, 10, 50 mg/kg) administered orally once daily for 21 consecutive days, starting one day after model establishment.
-
Behavioral Assessment: Mechanical withdrawal threshold and cold allodynia were measured to assess pain.
-
Molecular Analysis: Western blotting was used to measure the protein levels of PIK3CG and NLRP3 in the thalamus.
-
Reference: [1]
Salvianolic Acid B: Cerebral Ischemia and Subarachnoid Hemorrhage Models
-
Ischemic Stroke Model (tMCAO):
-
Animal Model: Male CD-1 mice.
-
Induction of Ischemia: Transient middle cerebral artery occlusion (tMCAO) for 60 minutes.
-
Drug Administration: Salvianolic acid B (30 mg/kg) injected intraperitoneally.
-
Assessments: Neurological deficit scores, infarct volume (TTC staining), and brain edema were assessed at 24 and 72 hours post-tMCAO. Western blotting was used to measure levels of TLR4, p-p38MAPK, p-JNK, NF-κB, and IL-1β.
-
Reference: [7]
-
-
Subarachnoid Hemorrhage Model:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of SAH: Endovascular perforation.
-
Drug Administration: Salvianolic acid B (10, 20, 40 mg/kg) administered intraperitoneally.
-
Assessments: Neurological scores, rotarod performance, brain edema, and neural cell apoptosis. Western blotting was used to assess Nrf2 nuclear translocation and expression of HO-1.
-
Reference: [4]
-
-
In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model:
-
Cell Model: Primary cortical neurons from neonatal Wistar rats.
-
OGD/R Induction: 3 hours of oxygen-glucose deprivation followed by 3 or 24 hours of reperfusion.
-
Drug Treatment: Salvianolic acid B (10 mg/L).
-
Assessments: Cell viability (MTT assay), ROS levels, activities of antioxidant enzymes (Mn-SOD, CAT, GSH-PX), mitochondrial membrane potential, and cytochrome c release.
-
Reference:
-
Summary and Future Directions
Salvianolic Acid B is a well-characterized neuroprotective agent with robust preclinical evidence supporting its efficacy in various models of neurological damage. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it a promising candidate for further development.
This compound, on the other hand, is an emerging compound with demonstrated anti-inflammatory effects in the context of central post-stroke pain.[1] Its ability to inhibit the PIK3CG/NLRP3 pathway suggests a potential role in mitigating neuroinflammation in other neurological conditions as well.
Key takeaways for researchers:
-
Salvianolic Acid B presents a strong foundation for translational research, with a need for further studies on its bioavailability and clinical efficacy.
-
This compound warrants further investigation to elucidate its broader neuroprotective potential beyond analgesia. Studies in ischemic stroke models are needed to assess its effects on infarct volume and neurological deficits, and to explore its potential antioxidant and anti-apoptotic properties.
-
Comparative studies directly evaluating the neuroprotective efficacy of this compound and Salvianolic Acid B in the same experimental models would be highly valuable to determine their relative potency and potential for synergistic effects.
This guide highlights the current understanding of the neuroprotective effects of this compound and Salvianolic Acid B. As research progresses, a more complete picture of their therapeutic potential in neurological disorders will emerge.
References
- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 4. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models [frontiersin.org]
- 9. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Danshenol B and Tanshinone IIA in Preclinical Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two bioactive compounds derived from Salvia miltiorrhiza (Danshen), Danshenol B and Tanshinone IIA, focusing on their reported effects in preclinical cardiac models. While both compounds are constituents of a traditional medicine long used for cardiovascular ailments, the depth of scientific investigation into their specific cardioprotective mechanisms varies significantly. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and development decisions.
Overview of Cardioprotective Effects
Tanshinone IIA is a well-studied diterpenoid from Salvia miltiorrhiza with a substantial body of evidence supporting its cardioprotective effects.[1][2][3] It has been shown to mitigate a range of cardiac pathologies, including myocardial infarction, ischemia-reperfusion (I/R) injury, cardiac hypertrophy, and fibrosis.[1][3] In contrast, specific research on the cardiac effects of this compound is limited in the currently available scientific literature. While this compound has been investigated for its role in alleviating central post-stroke pain through the PIK3CG/NLRP3 signaling pathway, its direct actions on cardiac cells and tissues remain largely unexplored.[4]
The majority of cardioprotective effects attributed to Salvia miltiorrhiza in preclinical studies have been linked to its hydrophilic phenolic compounds, such as salvianolic acids, and its lipophilic diterpenoids, with Tanshinone IIA being a prominent example.[1][5][6]
Quantitative Data on Cardioprotective Effects
The following tables summarize the quantitative data from preclinical studies on Tanshinone IIA. Due to a lack of available data, a corresponding table for this compound cannot be provided at this time.
Table 1: Effects of Tanshinone IIA on Myocardial Ischemia/Reperfusion (I/R) Injury
| Parameter | Animal Model | Dosage/Concentration | Outcome | Reference |
| Myocardial Infarct Size | Rats | 10 mg/kg | Reduced infarct size | [7] |
| Myocardial Apoptosis | Rats | 10 mg/kg | Decreased apoptosis of myocardial tissue | [7] |
| Cardiac Function | Rats | 10 mg/kg | Improved myocardial function | [7] |
| Oxidative Stress | H9c2 cells | 8 µM | Decreased ROS production | [8] |
| Cell Viability | H9c2 cells | 8 µM | Increased cell viability after anoxia/reoxygenation | [8] |
Table 2: Anti-inflammatory Effects of Tanshinone IIA in Cardiac Models
| Parameter | Model | Dosage/Concentration | Outcome | Reference |
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | ApoE-/- mice | 10, 30, 90 mg/kg/day | Decreased serum levels | [9] |
| TLR4/MyD88/NF-κB Pathway | ApoE-/- mice | 10, 30, 90 mg/kg/day | Downregulated expression of pathway proteins | [9] |
| Inflammatory Response | H9c2 cells | Not specified | Attenuated LPS-induced inflammation | [10] |
Table 3: Effects of Tanshinone IIA on Cardiac Fibrosis
| Parameter | Model | Dosage/Concentration | Outcome | Reference |
| Cardiac Fibroblast Proliferation | Mouse cardiac fibroblasts | Not specified | Inhibited proliferation | [11] |
| Collagen Synthesis | Not specified | Not specified | Reduced collagen I generation | [11] |
Signaling Pathways Modulated by Tanshinone IIA
Tanshinone IIA exerts its cardioprotective effects through the modulation of multiple signaling pathways. Below are diagrams illustrating some of the key pathways identified in preclinical studies.
Caption: Key signaling pathways modulated by Tanshinone IIA in cardiac models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of experimental protocols used in studies investigating the effects of Tanshinone IIA in cardiac models.
In Vivo Model of Myocardial Ischemia/Reperfusion (I/R) Injury in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained, for example, with sodium pentobarbital (intraperitoneal injection).
-
Surgical Procedure:
-
The rat is intubated and connected to a rodent ventilator.
-
A left thoracotomy is performed to expose the heart.
-
A suture is passed around the left anterior descending (LAD) coronary artery.
-
Ischemia is induced by tightening the suture to occlude the LAD artery for a specified period (e.g., 30 minutes).
-
Reperfusion is initiated by releasing the suture, and the heart is monitored for a further period (e.g., 2-24 hours).
-
-
Drug Administration: Tanshinone IIA or vehicle is typically administered intravenously or intraperitoneally at a specific time point before or after ischemia or reperfusion.
-
Outcome Measures:
-
Infarct Size Assessment: The heart is excised, and the area at risk and the infarcted area are determined using staining methods like Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC).
-
Cardiac Function: Echocardiography is used to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Biochemical Markers: Blood samples are collected to measure cardiac enzymes like creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).
-
Histological Analysis: Heart tissue is processed for histological staining (e.g., H&E, Masson's trichrome) to assess myocardial damage and fibrosis.
-
Molecular Analysis: Western blotting or RT-PCR is used to measure the expression of proteins and genes related to apoptosis, inflammation, and oxidative stress.
-
In Vitro Model of Anoxia/Reoxygenation (A/R) in H9c2 Cardiomyocytes
-
Cell Line: H9c2 rat cardiomyoblasts are a commonly used cell line for in vitro cardiac studies.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Anoxia/Reoxygenation Protocol:
-
Cells are pre-treated with Tanshinone IIA or vehicle for a specified duration.
-
The culture medium is replaced with a glucose-free, serum-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period to induce anoxia.
-
Reoxygenation is initiated by returning the cells to a normoxic incubator with regular culture medium.
-
-
Outcome Measures:
-
Cell Viability: Assessed using assays such as MTT or CCK-8.
-
Apoptosis: Measured by flow cytometry using Annexin V/PI staining or by detecting caspase activity.
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.
-
Mitochondrial Function: Mitochondrial membrane potential can be assessed using dyes like JC-1.
-
Protein Expression: Western blotting is used to analyze the levels of proteins involved in relevant signaling pathways.
-
Caption: General experimental workflows for in vivo and in vitro cardiac injury models.
Conclusion
The available scientific evidence strongly supports the cardioprotective effects of Tanshinone IIA in various preclinical models of cardiac disease. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to inflammation, apoptosis, and fibrosis. In contrast, there is a notable lack of research specifically investigating the cardioprotective properties of this compound. While both are derived from the same medicinal plant, their distinct chemical structures likely confer different biological activities. Further research is warranted to elucidate the potential cardiac effects of this compound and to conduct direct comparative studies with Tanshinone IIA. Such studies would be invaluable for a comprehensive understanding of the therapeutic potential of all major bioactive components of Salvia miltiorrhiza and for the development of novel, targeted therapies for cardiovascular diseases.
References
- 1. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress and Salvia miltiorrhiza in Aging-Associated Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway [frontiersin.org]
- 10. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A metabolite of Danshen formulae attenuates cardiac fibrosis induced by isoprenaline, via a NOX2/ROS/p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Danshenol B Targets: A Comparative Guide to CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Danshenol B, a bioactive compound derived from Salvia miltiorrhiza (Danshen), has demonstrated significant therapeutic potential, particularly in alleviating central post-stroke pain.[1] The identification and validation of its molecular targets are crucial for understanding its mechanism of action and advancing its clinical development. This guide provides a comprehensive comparison of CRISPR-Cas9 and other target validation methodologies, supported by available experimental data, to aid researchers in selecting the most appropriate approach for their studies.
Unraveling the Mechanism: The PIK3CG/NLRP3 Signaling Pathway
Recent studies suggest that this compound exerts its analgesic effects by modulating the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG)/NLR family pyrin domain-containing protein 3 (NLRP3) signaling pathway.[1] Molecular docking studies have indicated a strong binding affinity of this compound to PIK3CG.[1] Downstream, this interaction appears to suppress the activation of the NLRP3 inflammasome, a key player in inflammatory responses.
CRISPR-Cas9 for Target Validation: A Powerful Approach
The CRISPR-Cas9 system offers a precise and efficient method for gene editing, making it an invaluable tool for validating drug targets.[2][3] By creating a targeted knockout of a gene encoding a putative drug target, researchers can observe whether the drug's effect is diminished or abolished, thereby confirming the target's role in the drug's mechanism of action.
Experimental Workflow: CRISPR-Cas9 Validation of PIK3CG
The following diagram outlines a typical workflow for validating PIK3CG as a target of this compound using CRISPR-Cas9.
References
- 1. Validation strategies for target prediction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
Danshenol B: A Comparative Efficacy Analysis Against Other Danshen Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Danshenol B with other prominent bioactive compounds isolated from Salvia miltiorrhiza (Danshen). The following sections detail quantitative comparisons, experimental methodologies, and the signaling pathways involved, offering valuable insights for research and development in therapeutic applications.
Aldose Reductase Inhibition: A Quantitative Comparison
This compound has demonstrated significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. A comparative study of various Danshen compounds revealed the following IC50 values, positioning this compound as a potent inhibitor.
| Compound | IC50 (µM) | Potency |
| This compound | 0.10 - 1.75 | Strong |
| Danshenol A | 0.10 | Very Strong |
| Dihydrotanshinone I | 0.10 - 1.75 | Strong |
| Tanshinone IIA | 0.10 - 1.75 | Strong |
| (-)-Danshexinkun A | 0.10 - 1.75 | Strong |
| Cryptotanshinone | 4.80 to > 10.0 | Weak |
| Tanshinone I | 4.80 to > 10.0 | Weak |
| Sugiol | 4.80 to > 10.0 | Weak |
Experimental Protocol: Rat Lens Aldose Reductase Inhibition Assay
The inhibitory activity of Danshen compounds on aldose reductase is determined using an in vitro enzymatic assay with rat lens aldose reductase.
-
Enzyme Preparation: Lenses are dissected from Wistar rats and homogenized in a phosphate buffer (pH 6.2). The homogenate is then centrifuged, and the resulting supernatant containing aldose reductase is used for the assay.
-
Assay Mixture: The reaction mixture typically contains the rat lens supernatant, NADPH, and the test compound (e.g., this compound) dissolved in a suitable solvent.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
Measurement: The activity of aldose reductase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Neuroprotection and Anti-inflammatory Effects of this compound
Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of central post-stroke pain (CPSP). Research indicates that this compound alleviates CPSP by modulating the PIK3CG/NLRP3 signaling pathway[1].
Signaling Pathway: this compound in PIK3CG/NLRP3 Regulation
This compound has been shown to directly interact with Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG). This interaction leads to the downregulation of the NLR family pyrin domain-containing 3 (NLRP3) inflammasome, a key player in neuroinflammation.
Experimental Protocol: In Vivo Model of Central Post-Stroke Pain
The neuroprotective effects of this compound have been evaluated using a murine model of CPSP.
-
Model Induction: CPSP is induced in mice through collagenase-induced intracerebral hemorrhage.
-
Drug Administration: this compound is administered to the model mice, typically via oral gavage, over a specified period.
-
Behavioral Testing: Nociceptive thresholds are measured using methods such as the von Frey filament test to assess pain levels.
-
Molecular Analysis: Following the treatment period, brain tissues (specifically the thalamus) are collected for molecular analysis. Western blotting and immunohistochemistry are used to quantify the expression levels of PIK3CG and NLRP3 proteins.
Efficacy of Other Danshen Compounds in Neuroprotection and Anti-inflammation
While direct quantitative comparisons of this compound with other Danshen compounds in neuroprotection and anti-inflammation are limited, extensive research has been conducted on the efficacy of other major constituents like Tanshinone IIA and Salvianolic Acid B. The following tables summarize some of the reported quantitative data for these compounds.
Anti-inflammatory Activity of Other Danshen Compounds
| Compound | Assay | Target | IC50 (µM) |
| Dihydrotanshinone I | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | iNOS | Potent Inhibition |
| Cryptotanshinone | TNF-α Production Inhibition (LPS-stimulated RAW264.7 cells) | TNF-α | 1.98 |
| Ginsenoside Rd (from Panax notoginseng, often combined with Danshen) | TNF-α Production Inhibition (LPS-stimulated RAW264.7 cells) | TNF-α | 9.79 |
Note: Data for this compound in these specific assays is not currently available in the reviewed literature.
Neuroprotective Activity of Other Danshen Compounds
Quantitative data for the neuroprotective effects of individual Danshen compounds are often presented in terms of percentage reduction of infarct volume or improvement in neurological scores in animal models, rather than IC50 or EC50 values from in vitro assays. Both Tanshinone IIA and Salvianolic Acid B have demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and neurodegenerative diseases.
Conclusion
This compound emerges as a potent bioactive compound from Danshen with strong aldose reductase inhibitory activity, comparable to other major active constituents like Tanshinone IIA. Its distinct mechanism of action in alleviating central post-stroke pain through the PIK3CG/NLRP3 signaling pathway highlights its unique therapeutic potential. While direct quantitative comparisons with other Danshen compounds in neuroprotection and anti-inflammation are not yet widely available, the existing data on compounds like Tanshinone IIA and Salvianolic Acid B underscore the diverse and potent bioactivities within this single herbal source. Further comparative studies are warranted to fully elucidate the relative efficacy of this compound and to identify the most promising candidates for specific therapeutic applications.
References
Head-to-head comparison of Danshenol B and Danshensu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenol B and Danshensu are two bioactive compounds isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine for the treatment of cardiovascular and other diseases. While both compounds contribute to the therapeutic effects of Danshen, they possess distinct chemical structures and exhibit different pharmacological profiles. This guide provides a comprehensive, data-driven comparison of this compound and Danshensu, focusing on their biochemical properties, mechanisms of action, and supporting experimental data to aid researchers in their drug discovery and development efforts.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of this compound and Danshensu is crucial for interpreting their biological activities and for designing future studies.
| Property | This compound | Danshensu (Salvianic acid A) |
| Chemical Formula | C₂₂H₂₆O₄[1] | C₉H₁₀O₅[2][3] |
| Molecular Weight | 354.4 g/mol [1] | 198.17 g/mol [2] |
| Appearance | Crystalline solid | White crystalline powder[4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6] | Soluble in water, methanol, ethanol, ethyl acetate, and acetone[3] |
| CAS Number | 189308-09-6[1] | 76822-21-4[3] |
Head-to-Head Comparison of Biological Activities
This section provides a comparative overview of the key biological activities of this compound and Danshensu, supported by quantitative data where available.
Antioxidant Activity
The antioxidant capacity of these compounds is a cornerstone of their therapeutic potential.
| Assay | This compound (IC₅₀) | Danshensu (IC₅₀) | Reference Compound (IC₅₀) |
| DPPH Radical Scavenging | Data not available | 6.9 μM[7] | Salvianolic acid B (7.8 μM)[7] |
| ABTS Radical Scavenging | Data not available | 9.7 μM[7] | Salvianolic acid B (7.1 μM)[7] |
Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory effects through different mechanisms.
| Parameter | This compound | Danshensu |
| Mechanism | Suppresses the PIK3CG/NLRP3 signaling pathway to alleviate central post-stroke pain.[1] | Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10] |
| Effect on Cytokines | Reduces NLRP3 inflammasome activation. | Significantly inhibits IL-1β-induced secretion of NO, PGE₂, IL-6, and TNF-α.[11] |
Cardiovascular Effects
Danshensu is particularly well-studied for its cardioprotective effects.
| Cardiovascular Condition | This compound | Danshensu |
| Myocardial Ischemia/Reperfusion Injury | Data not available | Protects against injury by activating PI3K/Akt and Nrf2 signaling pathways. Reduces infarct size and improves cardiac function in rat models.[2] |
| Hypertension | Data not available | Reduces systolic and diastolic blood pressure in spontaneously hypertensive rats.[3] |
| Atherosclerosis | Purported to reduce plaque formation.[1] | Exhibits anti-atherosclerotic properties. |
| Thrombosis | Data not available | Inhibits platelet aggregation and thrombosis.[12] |
Other Biological Activities
| Activity | This compound | Danshensu |
| Aldose Reductase Inhibition | Strong inhibitor with an IC₅₀ of 1.75 μM.[13] | Data not available |
| Neuroprotection | Alleviates central post-stroke pain.[1] | Shows potential in models of depression and may have neuroprotective effects in other conditions. |
| Anticancer Activity | Shows cytotoxic effects against some cancer cell lines.[14] | Exhibits anti-tumor activity in melanoma by inhibiting angiogenesis and tumor cell invasion. |
| Cytotoxicity | Shows cytotoxicity against MDA-MB-231 and HL-60 cells.[14] | No significant cytotoxicity observed in B16 melanoma cells at tested concentrations.[15] In some cancer cell lines, it has been shown to decrease cell viability.[16] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and Danshensu stem from their modulation of different intracellular signaling pathways.
This compound: PIK3CG/NLRP3 Signaling Pathway
This compound has been shown to alleviate central post-stroke pain by directly targeting and suppressing the Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG). This inhibition, in turn, downregulates the activation of the NLR family pyrin domain-containing 3 (NLRP3) inflammasome, a key mediator of inflammation.
References
- 1. This compound | 189308-09-6 | PHA30809 | Biosynth [biosynth.com]
- 2. Danshensu | C9H10O5 | CID 11600642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Danshensu - Wikipedia [en.wikipedia.org]
- 4. Danshensu | CAS:76822-21-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | CAS:189308-09-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. 3.5.2. Aldose Reductase Inhibition Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemical: this compound [caps.ncbs.res.in]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic activities of tanshinones against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Danshensu on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats | PLOS One [journals.plos.org]
- 13. Aldose reductase inhibitory constituents of the root of Salvia miltiorhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.4. Human Recombinant Aldose Reductase Inhibitory Activity Assay [bio-protocol.org]
- 16. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Danshenol B Effects: A Comparative Analysis of Preclinical Findings
A detailed examination of the reported biological activities of Danshenol B reveals distinct effects observed in different laboratory settings. While direct replication of the same experimental outcomes by independent research groups remains to be published, a comparison of the available preclinical data provides valuable insights into the potential therapeutic applications of this natural compound.
This guide synthesizes findings from two key studies that have characterized the bioactivity of this compound, a diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Danshen). The primary reported effects are the inhibition of aldose reductase, an enzyme implicated in diabetic complications, and the alleviation of central post-stroke pain (CPSP) through modulation of a specific neuroinflammatory pathway. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the current state of this compound research.
Quantitative Comparison of this compound Bioactivities
The following table summarizes the quantitative data from two independent studies, highlighting the different biological effects and the methodologies used to assess them.
| Biological Effect | Research Group | Year | Key Quantitative Finding | Model System |
| Aldose Reductase Inhibition | Tezuka et al. | 1997 | IC50: 1.75 µM [1] | In vitro (Rat lens aldose reductase) |
| Analgesia (CPSP) | Li et al. | 2025 | Effective Dose: 50 mg/kg (oral gavage)[2] | In vivo (Mouse model of CPSP) |
In-Depth Look at Experimental Designs
To facilitate the evaluation and potential replication of these findings, detailed experimental protocols for each key bioactivity are provided below.
Aldose Reductase Inhibition Assay (Tezuka et al., 1997)
While the original publication by Tezuka et al. provides the key finding of aldose reductase inhibition by this compound, it does not contain a detailed experimental protocol.[1] Based on standard methodologies for in vitro aldose reductase assays using rat lens preparations from that time, the protocol likely resembled the following:
1. Enzyme Preparation:
-
Lenses were dissected from male Wistar rats.
-
The lenses were homogenized in a phosphate buffer (e.g., 0.1 M, pH 6.2).
-
The homogenate was centrifuged at high speed (e.g., 10,000 x g) at 4°C.
-
The resulting supernatant, containing the crude aldose reductase enzyme, was collected for use in the assay.
2. In Vitro Inhibition Assay:
-
The reaction mixture was prepared in a cuvette and typically contained:
-
Phosphate buffer (0.067 M)
-
NADPH (e.g., 0.1 mM) as a cofactor.
-
DL-glyceraldehyde (e.g., 1 mM) as the substrate.
-
The prepared rat lens supernatant (enzyme source).
-
Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
The enzymatic reaction was initiated by the addition of the substrate.
-
The rate of NADPH oxidation to NADP+ was monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The inhibitory activity of this compound was calculated as the percentage decrease in enzyme activity in the presence of the compound compared to a control without the inhibitor.
-
The IC50 value, the concentration of this compound required to inhibit 50% of the aldose reductase activity, was determined from a dose-response curve.
Alleviation of Central Post-Stroke Pain (Li et al., 2025)
This recent study provides a comprehensive in vivo experimental workflow to assess the analgesic effects of this compound.[2]
1. Animal Model of Central Post-Stroke Pain (CPSP):
-
A mouse model of CPSP was established. This typically involves creating a localized brain lesion, for example, by injecting collagenase into the ventral posterolateral thalamic nucleus (VPL), a key region for sensory processing.
2. Drug Administration:
-
This compound (with a purity of 99%) was administered to the CPSP mice via oral gavage.
-
Different doses were tested, with 50 mg/kg identified as a significantly effective dose.
-
The drug was administered once daily for a period of 21 consecutive days. A control group received a vehicle (e.g., PBS).
3. Behavioral Testing for Analgesia:
-
Pain-related behaviors were assessed to determine the analgesic effect of this compound. Standard tests for neuropathic pain include:
-
Mechanical allodynia: Measured using von Frey filaments to assess the paw withdrawal threshold to a non-painful stimulus.
-
Thermal hyperalgesia: Measured using a plantar test to assess the paw withdrawal latency from a heat source.
-
-
These behavioral tests were conducted at baseline and at various time points during the drug administration period.
4. Molecular Mechanism Analysis:
-
Following the behavioral assessments, brain tissue (specifically the VPL/VPM) was collected.
-
Western blotting and immunohistochemistry were performed to measure the protein expression levels of key signaling molecules in the PIK3CG/NLRP3 pathway. This was done to determine if this compound's analgesic effect was mediated by the suppression of this neuroinflammatory pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound's analgesic effect and the general experimental workflow for its evaluation.
References
Danshenol B vs. NBP: A Comparative Guide for Ischemic Stroke Treatment
For Researchers, Scientists, and Drug Development Professionals
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates the exploration of novel therapeutic agents. Among the promising candidates are Danshenol B, a component of the traditional Chinese medicine Danshen, and DL-3-n-butylphthalide (NBP), a synthetic compound originally isolated from celery seeds. This guide provides an objective comparison of their performance in the context of ischemic stroke treatment, supported by available preclinical and clinical data.
At a Glance: this compound vs. NBP for Ischemic Stroke
| Feature | This compound | DL-3-n-butylphthalide (NBP) |
| Primary Focus of Research | Central post-stroke pain, neuroinflammation[1] | Acute ischemic stroke, neuroprotection, post-stroke cognitive impairment[2][3][4] |
| Approved Clinical Use | Not clinically approved for stroke. | Approved in China for the treatment of ischemic stroke.[2][5] |
| Primary Mechanism of Action | Inhibition of PIK3CG/NLRP3 signaling pathway, reducing neuroinflammation.[1] | Multi-target neuroprotection: anti-inflammation, anti-oxidation, anti-apoptosis, improving microcirculation.[2][4][6][7] |
| Clinical Trial Status | Preclinical studies primarily focused on post-stroke complications.[1] | Multiple successful clinical trials and meta-analyses demonstrating efficacy and safety in acute ischemic stroke.[3][5][8] |
This compound: A Novel Approach Targeting Neuroinflammation
This compound, an active component of Salvia miltiorrhiza (Danshen), has emerged as a potential therapeutic agent, primarily investigated for its role in alleviating central post-stroke pain (CPSP) by targeting neuroinflammatory pathways.[1] While direct studies on its efficacy in acute ischemic stroke are limited, its mechanism of action holds relevance for stroke pathology.
Mechanism of Action
This compound's primary known mechanism involves the regulation of the PIK3CG/NLRP3 signaling pathway .[1] PIK3CG (phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma) is upregulated in ischemic lesions and contributes to neuroinflammation by activating microglia and astrocytes.[1] By inhibiting PIK3CG, this compound can potentially reduce the downstream activation of the NLRP3 inflammasome, a key component in the inflammatory cascade that leads to the production of pro-inflammatory cytokines and subsequent neuronal damage.[1]
Preclinical Evidence
Preclinical studies have demonstrated the potential of this compound in a mouse model of CPSP.
| Parameter | Model | Treatment | Outcome | Reference |
| Mechanical Allodynia | CPSP mouse model | This compound (50 mg/kg, oral gavage) | Significantly alleviated mechanical allodynia. | [1] |
| PIK3CG/NLRP3 Expression | CPSP mouse model | This compound (50 mg/kg) | Suppressed the expression of PIK3CG and NLRP3. | [1] |
Experimental Protocol: Central Post-Stroke Pain (CPSP) Mouse Model
-
Model Induction: A mouse model of CPSP is established to mimic the condition.
-
Drug Administration: this compound is administered orally at a dose of 50 mg/kg.
-
Behavioral Assessment: Mechanical allodynia is assessed to measure pain response.
-
Molecular Analysis: Brain tissue is analyzed to measure the expression levels of PIK3CG and NLRP3.[1]
DL-3-n-butylphthalide (NBP): A Clinically Validated Neuroprotectant
DL-3-n-butylphthalide (NBP) is a well-established neuroprotective agent that has been approved for the treatment of acute ischemic stroke in China.[2][5] Its efficacy is supported by a substantial body of preclinical and clinical evidence.
Mechanism of Action
NBP exerts its neuroprotective effects through multiple pathways:
-
Anti-inflammatory Effects: NBP suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[2][4] It can also inhibit the NLRP3 inflammasome.[2]
-
Antioxidant Properties: NBP mitigates oxidative stress by targeting pathways such as Keap1/Nrf2, reducing reactive oxygen species (ROS) and malondialdehyde (MDA).[4]
-
Anti-apoptotic Mechanisms: NBP protects neurons from apoptosis by down-regulating pro-apoptotic signaling mediated by phospho-JNK and p38, and reducing the activation of caspase-3 and caspase-9.[6]
-
Improved Cerebral Microcirculation: NBP promotes angiogenesis and increases cerebral blood flow in the ischemic area.[2]
References
- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dl-3-n-butylphthalide inhibits neuroinflammation by stimulating foxp3 and Ki-67 in an ischemic stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 5. jwatch.org [jwatch.org]
- 6. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | DL-3-n-butylphthalide for acute ischemic stroke: An updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
Comparative Analysis of Danshenol B and Cryptotanshinone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two bioactive compounds derived from Salvia miltiorrhiza: Danshenol B and Cryptotanshinone. This document synthesizes available experimental data on their biochemical properties, mechanisms of action, pharmacokinetics, and toxicity, presenting a side-by-side comparison to inform future research and drug development efforts.
Introduction
This compound and cryptotanshinone are two prominent phytochemicals isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine for treating cardiovascular and other diseases.[1] While both compounds have demonstrated significant therapeutic potential, they belong to different chemical classes—this compound is a diterpenoid with a biphenyl structure, whereas cryptotanshinone is a diterpenoid quinone.[1][2] This fundamental structural difference gives rise to distinct pharmacological profiles, which are explored in detail in this guide.
Biochemical and Pharmacological Properties: A Comparative Overview
A summary of the key properties of this compound and cryptotanshinone is presented below, with detailed experimental data and protocols provided in the subsequent sections.
| Property | This compound | Cryptotanshinone |
| Primary Therapeutic Areas | Analgesic (neuropathic pain), Anti-inflammatory[3] | Anticancer, Cardiovascular, Anti-inflammatory, Neuroprotective[4][5] |
| Key Mechanism of Action | Inhibition of PIK3CG/NLRP3 signaling pathway[3] | Inhibition of multiple signaling pathways including PI3K/Akt/mTOR, STAT3, NF-κB, and MAPK[4][5] |
| Oral Bioavailability | ~57.95% in mice[3] | Low, reported as <5% in rats[4] |
| Toxicity Profile | Limited data available; further studies needed. | Dose-dependent toxicity observed; potential for hepatorenal dysfunction at high doses.[4][6] |
Quantitative Data Summary
The following tables summarize the available quantitative experimental data for this compound and cryptotanshinone.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Cryptotanshinone | Species | Reference |
| Oral Bioavailability (%) | 57.95 | < 5 | Mouse / Rat | [3] /[4] |
| Blood-Brain Barrier Permeability Score | 0.1 (limited CNS penetration) | Not explicitly reported, but detected in brain tissue | Mouse / Rat | [3] /[4] |
| Tissue Distribution | Not extensively studied | Liver > Lung > Prostate > Kidney > Heart > Plasma > Spleen > Brain | Rat | [4] |
Table 2: In Vitro Efficacy Data (IC50/EC50)
| Assay | Cell Line | Danshenol A* | Cryptotanshinone | Reference |
| Antiproliferative Activity (IC50, µM) | MDA-MB-231 (Breast Cancer) | ~2.5-5 | ~10-20 | [2] |
| Antiproliferative Activity (IC50, µM) | HL-60 (Leukemia) | ~2.5 | >10 | [2] |
| Anti-inflammatory (NO inhibition, µM) | RAW264.7 (Macrophages) | Not Reported | ~8 | [7] |
*Data for Danshenol A, a closely related compound, is used as a proxy due to the limited availability of direct comparative data for this compound.
Signaling Pathways and Mechanisms of Action
This compound: Targeting the PIK3CG/NLRP3 Inflammasome
This compound has been shown to exert its analgesic and anti-inflammatory effects primarily through the inhibition of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG) and the subsequent suppression of the NLR family pyrin domain-containing 3 (NLRP3) inflammasome.[3] This pathway is crucial in the inflammatory response and neuropathic pain.
References
- 1. This compound alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive and anti-inflammatory effects of cryptotanshinone through PI3K/Akt signaling pathway in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tissue distribution, metabolism, and excretion of depside salts from Salvia miltiorrhiza in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Active Ingredients of Salvia miltiorrhiza and Carthamus tinctorius in Compatibility in Normal and Cerebral Ischemia Rats: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone Attenuated Pathological Cardiac Remodeling In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Metabolic Insights into Danshenol B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways of Danshenol B, a bioactive compound derived from Salvia miltiorrhiza (Danshen). Due to the limited availability of direct cross-species metabolism studies on this compound, this comparison is primarily based on data from its parent compound, Danshensu (also known as Tanshinol), and related derivatives. The information presented herein aims to guide researchers in predicting the metabolic fate of this compound and in designing further preclinical and clinical studies.
Comparative Metabolic Profiles
While specific metabolites of this compound have not been extensively profiled across different species, studies on its parent compound, Danshensu, and its derivatives provide valuable insights into its likely metabolic transformations. The primary metabolic pathways observed are Phase I oxidation and Phase II conjugation reactions, including methylation, sulfation, and glucuronidation.
A study on a Danshensu derivative, Tanshinol borneol ester (DBZ), in rat and human liver microsomes revealed that while the same five hydroxylated metabolites were generated in both species, the kinetics of their formation differed significantly. The intrinsic clearance of DBZ was found to be 10- to 17-fold lower in human liver microsomes compared to rat liver microsomes, suggesting a potentially slower metabolism and lower clearance of Danshensu derivatives in humans[1].
Table 1: Summary of Known and Predicted Metabolic Pathways of Danshensu and its Derivatives
| Metabolic Pathway | Rat | Human (in vitro) | Dog | Monkey |
| Phase I | ||||
| Hydroxylation | Identified for DBZ[1] | Identified for DBZ[1] | Predicted | Predicted |
| Phase II | ||||
| Methylation | Major pathway for Danshensu (3-O-methyltanshinol, 4-O-methyltanshinol)[2] | Identified for Danshensu[2] | Predicted | Predicted |
| Sulfation | Identified for Danshensu (tanshinol-3-O-sulfate)[2] | Identified for Danshensu[2] | Predicted | Predicted |
| Glucuronidation | Predominant for a Danshensu-derived compound[3] | Predicted | Predicted | Predicted |
Data for dog and monkey are predicted based on general mammalian metabolism and data from other species.
Experimental Protocols
The following are generalized experimental protocols for in vitro and in vivo metabolism studies, based on methodologies reported for Danshen components.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify Phase I and Phase II metabolites and to determine the kinetic parameters of metabolism.
-
Materials:
-
Liver microsomes from different species (e.g., rat, dog, monkey, human)
-
This compound
-
NADPH regenerating system (for Phase I reactions)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) (for glucuronidation)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) (for sulfation)
-
S-adenosylmethionine (SAM) (for methylation)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard
-
-
Incubation:
-
Pre-incubate liver microsomes (e.g., 0.5 mg/mL) with this compound (e.g., 1-10 µM) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the appropriate cofactor (NADPH, UDPGA, PAPS, or SAM).
-
Incubate for a specific time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to identify and quantify this compound and its metabolites.
-
In Vivo Metabolism in Animal Models (e.g., Rats)
This protocol is for the identification of metabolites in biological matrices after administration of the compound.
-
Animal Dosing:
-
Administer this compound to rats (or other species) via a relevant route (e.g., oral gavage or intravenous injection).
-
House the animals in metabolic cages to allow for the separate collection of urine and feces.
-
-
Sample Collection:
-
Collect blood samples at various time points post-dose. Process the blood to obtain plasma.
-
Collect urine and feces at predetermined intervals (e.g., 0-12h, 12-24h, 24-48h).
-
-
Sample Preparation:
-
Plasma: Precipitate proteins using a solvent like acetonitrile.
-
Urine: Centrifuge to remove particulate matter. May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates.
-
Feces: Homogenize with a suitable solvent and extract the metabolites.
-
-
Sample Analysis:
-
Analyze the processed samples using LC-MS/MS to identify and characterize the metabolites.
-
Metabolic Pathway of Danshensu
The following diagram illustrates the known metabolic pathways of Danshensu, the parent compound of this compound, primarily based on studies in rats.
Caption: Predicted metabolic pathways of Danshensu.
Conclusion
The metabolism of this compound is likely to involve both Phase I and Phase II biotransformations, with potential for significant interspecies differences in the rate and primary pathways of metabolism. The available data on Danshensu and its derivatives suggest that methylation and sulfation are important metabolic routes in rats, and hydroxylation occurs in both rats and humans, albeit with different kinetics. Researchers should consider these potential species differences when extrapolating preclinical data to humans and when designing clinical drug-drug interaction studies. Further studies are warranted to specifically elucidate the metabolic profile of this compound in various species to better understand its pharmacokinetic properties and potential for clinical development.
References
A Comparative Analysis of the Antioxidant Activities of Danshenol B and Edaravone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant therapeutics, both Danshenol B, a bioactive compound derived from Salvia miltiorrhiza (Danshen), and edaravone, a synthetic free radical scavenger, have garnered significant attention for their potential roles in mitigating oxidative stress-related cellular damage. This guide provides an objective comparison of their antioxidant activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Edaravone is a well-characterized antioxidant with established efficacy in scavenging a broad range of reactive oxygen species (ROS). Its mechanism involves direct radical scavenging and modulation of the Nrf2 signaling pathway. Quantitative data on its antioxidant capacity, particularly from DPPH and ABTS assays, is available.
Direct quantitative antioxidant data for this compound is limited in the current scientific literature. However, studies on Danshensu (Salvianic Acid A), a structurally related and major water-soluble component of Danshen, provide insights into the potential antioxidant capacity of this class of compounds. Danshensu has demonstrated potent free radical scavenging activity and also interacts with the Nrf2 pathway. This guide will utilize data on Danshensu as a proxy for this compound to facilitate a comparative discussion, with the clear understanding that these are distinct molecules and direct experimental comparisons are warranted.
Quantitative Antioxidant Activity
The following tables summarize the available quantitative data on the free radical scavenging activity of Danshensu (as a proxy for this compound) and edaravone, primarily through their half-maximal inhibitory concentrations (IC50) in DPPH and ABTS assays. Lower IC50 values indicate greater antioxidant potency.
| Compound | DPPH Assay IC50 | ABTS Assay IC50 | Reference |
| Danshensu | Not explicitly found | 12.89 mg/100ml (VCEAC) | [1] |
| Edaravone | ~30.80 µM | Not explicitly found in the same study | [2] |
| Edaravone Derivative (CT16) | 30.80 µM | Not explicitly found in the same study | [2] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. VCEAC stands for Vitamin C Equivalent Antioxidant Capacity.
Mechanisms of Antioxidant Action
Both edaravone and compounds from Danshen appear to exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense pathways.
Edaravone
Edaravone is a potent free radical scavenger that can quench various reactive oxygen species, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•)[3]. Its amphiphilic nature allows it to act in both aqueous and lipid environments, thereby protecting cell membranes from lipid peroxidation[4]. A key aspect of its mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[5][6]. Under conditions of oxidative stress, edaravone promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD)[5][6].
This compound and Related Compounds
While specific studies on this compound's direct interaction with Nrf2 are limited, research on Danshensu indicates that it can also activate the Nrf2/HO-1 signaling pathway, thereby enhancing the cellular antioxidant defense system[7]. The primary antioxidant mechanism of phenolic compounds like this compound is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thus neutralizing them. Additionally, this compound has been shown to regulate the PIK3CG/NLRP3 signaling pathway, which is involved in inflammation and apoptosis, processes closely linked to oxidative stress[8].
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the antioxidant mechanisms of edaravone and Danshen (represented by Danshensu).
Caption: Edaravone's activation of the Nrf2 signaling pathway.
Caption: Danshensu's proposed activation of the Nrf2 pathway.
Experimental Protocols
Standardized assays are crucial for the reliable assessment of antioxidant activity. The following are generalized protocols for the DPPH and ABTS assays, which are commonly used to evaluate the free radical scavenging capacity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Generalized workflow for the DPPH antioxidant assay.
Procedure Outline:
-
Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Preparation of test samples: The compound of interest (this compound or edaravone) is dissolved in the same solvent to create a series of dilutions.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Caption: Generalized workflow for the ABTS antioxidant assay.
Procedure Outline:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Preparation of test samples: The test compound is dissolved in the solvent to obtain a range of concentrations.
-
Reaction: A small volume of the sample solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Measurement: The decrease in absorbance at 734 nm is recorded after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of ABTS•+ is calculated, and the IC50 value is determined.
Conclusion and Future Directions
Both edaravone and this compound (as inferred from data on the related compound Danshensu) exhibit promising antioxidant properties through direct radical scavenging and modulation of cellular defense mechanisms. Edaravone is a well-established compound with a significant body of evidence supporting its antioxidant efficacy. While this compound shows potential, further research is critically needed to quantify its antioxidant activity directly and to fully elucidate its mechanisms of action, particularly its interaction with the Nrf2 pathway. Direct, head-to-head comparative studies employing standardized antioxidant assays are essential to definitively determine the relative potencies of these two compounds. Such studies will be invaluable for guiding future drug development efforts in the field of antioxidant therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases [mdpi.com]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Therapeutic effect of edaravone on osteoarthritis: targeting NRF2 signaling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of Danshen Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a staple in traditional Chinese medicine with a rich history of use for a variety of ailments. Modern research has identified several bioactive compounds within Danshen, including Danshenol B, Tanshinone IIA, and Salvianolic acid B, each exhibiting a range of pharmacological activities. While the individual effects of these compounds are increasingly understood, their true therapeutic potential may lie in synergistic combinations with other therapeutic agents. This guide provides a comprehensive comparison of the synergistic effects of key Danshen compounds with other drugs, supported by experimental data and detailed methodologies.
Disclaimer: Direct experimental data on the synergistic effects of this compound with other compounds is currently limited in publicly available research. This guide, therefore, focuses on the well-documented synergistic activities of other major constituents of Salvia miltiorrhiza, namely Tanshinone IIA and Salvianolic acid B, to provide a foundational understanding and framework for future research into this compound.
Synergistic Effects of Tanshinone IIA with Chemotherapeutic Agents
Tanshinone IIA, a major lipophilic compound from Danshen, has been extensively studied for its anticancer properties. Its synergistic effects with conventional chemotherapy drugs like doxorubicin and cisplatin have shown promise in enhancing therapeutic efficacy and overcoming drug resistance.
Quantitative Data Summary
The synergistic effects of Tanshinone IIA with doxorubicin and cisplatin have been quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Cell Line | Effect | Combination Index (CI) | Key Findings |
| Tanshinone IIA + Doxorubicin | MCF-7 (Breast Cancer) | Cytotoxicity | < 1 | Enhanced sensitivity of cancer cells to doxorubicin. |
| Tanshinone IIA + Doxorubicin | MCF-7/dox (Doxorubicin-resistant Breast Cancer) | Cytotoxicity | < 1 | Overcame doxorubicin resistance.[1] |
| Tanshinone IIA + Cisplatin | PC3 (Prostate Cancer) | Antiproliferative | Synergistic | Significantly enhanced antiproliferative effects. |
| Tanshinone IIA + Cisplatin | LNCaP (Prostate Cancer) | Antiproliferative | Synergistic | Showed synergistic antitumor effects. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human breast cancer cells (MCF-7 and MCF-7/dox) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of Tanshinone IIA, doxorubicin, or a combination of both for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated, and the Combination Index (CI) is determined using CompuSyn software to assess the nature of the drug interaction.
Signaling Pathways
The synergistic effect of Tanshinone IIA and doxorubicin is mediated through the inhibition of the PTEN/AKT signaling pathway and downregulation of efflux ABC transporters.
Caption: Signaling pathway of Tanshinone IIA and Doxorubicin synergy.
Synergistic Effects of Salvianolic Acid B with Chemotherapeutic Agents
Salvianolic acid B, a major water-soluble compound in Danshen, has demonstrated synergistic effects with cisplatin, particularly in overcoming drug resistance in cancer cells.
Quantitative Data Summary
| Combination | Cell Line | Effect | Key Findings |
| Salvianolic Acid B + Cisplatin | AGS (Cisplatin-resistant Gastric Cancer) | Antiproliferative, Apoptosis | Reduced cisplatin resistance and induced apoptosis via the Akt/mTOR pathway.[2] |
| Salvianolic Acid B + Cisplatin | MDA-MB-231 (Breast Cancer) | Antiproliferative, Apoptosis | Enhanced apoptosis and reduced tumor volume in vivo.[3] |
Experimental Protocols
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells are treated with Salvianolic acid B, cisplatin, or their combination, and then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, mTOR, p-Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The synergy between Salvianolic Acid B and cisplatin involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell survival and drug resistance.
Caption: Signaling pathway of Salvianolic Acid B and Cisplatin synergy.
Future Directions: Investigating the Synergistic Potential of this compound
While direct evidence is lacking, the established synergistic activities of other Danshen compounds provide a strong rationale for investigating the combination potential of this compound. Future research should focus on:
-
Screening this compound in combination with a panel of therapeutic agents across various disease models (e.g., cancer, cardiovascular disease, neurodegenerative disorders).
-
Utilizing quantitative methods like Combination Index (CI) and Dose Reduction Index (DRI) to rigorously assess the nature and magnitude of the interaction.
-
Elucidating the molecular mechanisms underlying any observed synergistic effects through detailed studies of signaling pathways and molecular targets.
The exploration of this compound's synergistic effects holds the potential to unlock novel therapeutic strategies with improved efficacy and reduced side effects, ultimately benefiting patients with a wide range of diseases.
References
- 1. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Bioactive Compound-Treated Cells: A Case Study on Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
The following sections present quantitative data on differentially expressed proteins, a detailed breakdown of the experimental protocols used, and visualizations of the experimental workflow and a key signaling pathway implicated in the cellular response.
Quantitative Data Summary
The proteomic analysis of elicited Salvia miltiorrhiza hairy roots revealed a significant number of differentially expressed proteins (DEPs) compared to the untreated control group. A total of 893 proteins showed a statistically significant change in abundance, with 251 proteins being upregulated and 642 downregulated.[1] The tables below summarize a selection of these proteins, categorized by their primary function.
Table 1: Selected Upregulated Proteins in Elicitor-Treated Salvia miltiorrhiza Hairy Roots
| Protein Name | Fold Change | Putative Function |
| Geranylgeranyl pyrophosphate synthase | 2.5 | Terpenoid biosynthesis |
| 1-deoxy-D-xylulose-5-phosphate synthase | 2.1 | Terpenoid biosynthesis |
| Cytochrome P450 76AH1 | 3.2 | Secondary metabolism |
| Glutathione S-transferase | 2.8 | Stress response, detoxification |
| Peroxidase | 2.4 | Oxidative stress response |
| Chalcone synthase | 2.0 | Flavonoid biosynthesis |
Table 2: Selected Downregulated Proteins in Elicitor-Treated Salvia miltiorrhiza Hairy Roots
| Protein Name | Fold Change | Putative Function |
| Ribulose-bisphosphate carboxylase large chain | -3.5 | Photosynthesis, carbon fixation |
| Malate dehydrogenase | -2.8 | Citric acid cycle |
| ATP synthase subunit beta | -2.5 | Energy metabolism |
| Histone H4 | -2.2 | Chromatin structure |
| Tubulin alpha chain | -2.0 | Cytoskeleton organization |
| Actin | -1.8 | Cytoskeleton organization |
Experimental Protocols
The following protocols are based on the methodologies described in the study of Salvia miltiorrhiza hairy roots.[1]
Sample Preparation and Elicitation
-
Cell Culture: Salvia miltiorrhiza hairy roots were cultured in a sterile liquid medium.
-
Elicitor Treatment: To stimulate the production of secondary metabolites, a combination of yeast extract (YE) and Ag+ was added to the culture medium. Control cultures were maintained without the addition of elicitors.
-
Harvesting: The hairy roots were harvested after a specific incubation period, washed, and immediately frozen in liquid nitrogen for subsequent protein extraction.
Protein Extraction and Digestion
-
Lysis: The frozen root samples were ground to a fine powder in liquid nitrogen and then homogenized in a lysis buffer containing detergents and protease inhibitors to ensure efficient protein extraction and prevent degradation.
-
Quantification: The total protein concentration in the lysate was determined using a standard protein assay, such as the Bradford assay.
-
Digestion: An equal amount of protein from each sample was reduced, alkylated, and then digested overnight with a sequence-grade protease, typically trypsin, to generate peptides suitable for mass spectrometry analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Separation: The resulting peptide mixtures were separated using nano-liquid chromatography (nano-LC) on a reverse-phase column with a gradient of an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: The separated peptides were then analyzed using a high-resolution mass spectrometer. The instrument was operated in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in each full scan were selected for fragmentation (MS/MS) to determine their amino acid sequence.
Data Analysis and Quantification
-
Protein Identification: The acquired MS/MS spectra were searched against a protein database of Salvia miltiorrhiza to identify the corresponding peptides and proteins.[1]
-
Label-Free Quantification: The relative abundance of each identified protein between the elicited and control samples was determined using a label-free quantification approach. This method compares the signal intensity of the corresponding peptides across different runs.
-
Bioinformatic Analysis: The differentially expressed proteins were then subjected to bioinformatic analysis to identify enriched biological pathways and functional categories, providing insights into the cellular processes affected by the elicitor treatment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative proteomics analysis.
Terpenoid Biosynthesis Pathway
Caption: Key steps in the terpenoid biosynthesis pathway.
References
Validating Danshenol B's Binding Affinity to PIK3CG: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Danshenol B's binding affinity to Phosphoinositide 3-kinase gamma (PIK3CG), a key enzyme in inflammatory and immune responses. While direct experimental quantification of this compound's binding affinity remains to be fully elucidated, computational modeling and qualitative experimental data suggest a strong interaction. This guide benchmarks this compound against other known PIK3CG inhibitors, offering a valuable resource for researchers in drug discovery and development.
Executive Summary
This compound, a compound derived from Salvia miltiorrhiza, has been identified as a potential inhibitor of PIK3CG through network pharmacology and molecular docking studies. These computational analyses predict a strong binding affinity, which has been supported by qualitative experimental validation using a Drug Affinity Responsive Target Stability (DARTS) assay. This guide provides a comprehensive overview of the available data for this compound and compares it with a panel of selective and pan-PI3K inhibitors with known binding affinities for PIK3CG. Detailed experimental protocols for robust quantitative analysis of protein-ligand binding are also presented to facilitate further research in this area.
Comparative Analysis of PIK3CG Inhibitors
To provide a clear perspective on the potential of this compound, the following table summarizes its computationally predicted binding affinity alongside the experimentally determined binding affinities of other known PIK3CG inhibitors. Binding affinity is a critical parameter in drug development, indicating the strength of the interaction between a compound and its target protein. Lower values for the dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) generally signify higher potency.
| Compound | Type | Binding Affinity to PIK3CG | Data Type |
| This compound | Natural Product | -9.127 kcal/mol | Molecular Docking |
| AS-605240 | Selective PI3Kγ Inhibitor | Ki: 7.8 nM, IC50: 8 nM | Experimental (Biochemical Assay) |
| IPI-549 (Eganelisib) | Selective PI3Kγ Inhibitor | Kd: 0.29 nM, IC50: 16 nM | Experimental (Fluorescence Titration, Biochemical Assay) |
| Duvelisib (IPI-145) | Dual PI3Kδ/γ Inhibitor | IC50: 27.4 nM, 1028 nM | Experimental (Biochemical Assay) |
| Idelalisib (CAL-101) | Selective PI3Kδ Inhibitor | IC50: 89 nM, 2100 nM | Experimental (Biochemical Assay) |
| Pictilisib (GDC-0941) | Pan-PI3K Inhibitor | IC50: 75 nM | Experimental (Biochemical Assay) |
| Buparlisib (BKM120) | Pan-PI3K Inhibitor | IC50: 262 nM | Experimental (Biochemical Assay) |
Note: The binding affinity for this compound is a predicted value from computational studies and has been qualitatively validated. Further experimental quantification is required for a direct comparison with other inhibitors.
Experimental Protocols for Binding Affinity Validation
To quantitatively validate the binding affinity of this compound to PIK3CG and enable direct comparison with other inhibitors, established biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are recommended.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., small molecule inhibitor) and an analyte (e.g., protein) by detecting changes in the refractive index at the surface of a sensor chip.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of this compound for PIK3CG.
Materials:
-
Recombinant human PIK3CG protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the PIK3CG protein solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active sites using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of this compound solutions at different concentrations in running buffer.
-
Inject the this compound solutions sequentially over the immobilized PIK3CG surface, starting from the lowest concentration.
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Objective: To determine the thermodynamic parameters of this compound binding to PIK3CG.
Materials:
-
Recombinant human PIK3CG protein
-
This compound
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the PIK3CG protein against the chosen experimental buffer.
-
Dissolve this compound in the same dialysis buffer.
-
Degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the PIK3CG protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the PIK3CG solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
Visualizing the PIK3CG Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PIK3CG signaling pathway and a typical workflow for validating ligand binding affinity.
Caption: PIK3CG Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for Quantitative Validation of Ligand Binding Affinity.
Conclusion
This compound presents a promising scaffold for the development of novel PIK3CG inhibitors. While computational data and qualitative assays are encouraging, rigorous experimental validation of its binding affinity is a critical next step. The comparative data and detailed protocols provided in this guide are intended to facilitate these future investigations and aid in the rational design of
Independent Verification of Danshenol B's Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of Danshenol B with established alternatives, supported by available experimental data. It is designed to offer researchers a comprehensive overview of the current landscape of evidence for this compound.
Introduction to this compound
This compound is a bioactive compound isolated from Salvia miltiorrhiza (Danshen), a herb used in traditional Chinese medicine. Recent studies have highlighted its potential as an analgesic agent, particularly in the context of neuropathic pain. Its purported mechanism of action involves the regulation of specific signaling pathways associated with neuroinflammation, distinguishing it from traditional analgesic drug classes.
Comparative Analgesic Efficacy
To provide a clear comparison, this guide evaluates this compound against two well-established analgesics with different mechanisms of action: Morphine, a centrally acting opioid analgesic, and Indomethacin, a peripherally acting non-steroidal anti-inflammatory drug (NSAID). The following tables summarize the available quantitative data from preclinical studies in mice using common analgesic assays.
Note on Data Availability: Direct comparative studies of this compound in standardized acute pain models like the formalin, hot plate, and acetic acid writhing tests are limited in the public domain. The available data for this compound is primarily from a central post-stroke pain (CPSP) model, a model of neuropathic pain. The data for Morphine and Indomethacin are derived from studies using these standardized acute pain models. This difference in experimental models should be considered when interpreting the data.
Table 1: Formalin Test - Paw Licking Time (seconds)
The formalin test assesses both acute (Phase I) and inflammatory (Phase II) pain responses.
| Compound | Dose (mg/kg) | Phase I Licking Time (s) | % Inhibition | Phase II Licking Time (s) | % Inhibition | Animal Model |
| Vehicle | - | Baseline | - | Baseline | - | Mouse |
| This compound | 5, 10, 50 | Data not available | Data not available | Data not available | Data not available | Mouse (CPSP) |
| Morphine | 3 | Significantly reduced | - | Significantly reduced | - | Mouse[1] |
| Indomethacin | 10 | No significant effect | - | Inhibited | - | Mouse |
Table 2: Hot Plate Test - Paw Withdrawal Latency (seconds)
The hot plate test evaluates the response to a thermal stimulus, primarily assessing centrally mediated analgesia.
| Compound | Dose (mg/kg) | Paw Withdrawal Latency (s) | % Increase in Latency | Animal Model |
| Vehicle | - | ~15 | - | Mouse[2] |
| This compound | 50 | Significantly alleviated thermal hyperalgesia | - | Mouse (CPSP) |
| Morphine | 10 | Significantly increased | - | Mouse[3] |
| Indomethacin | 4 | Inhibited carrageenan-induced hyperalgesia | - | Mouse |
This compound has been shown to alleviate thermal hyperalgesia in a neuropathic pain model. Morphine demonstrates a clear increase in paw withdrawal latency. Standard hot plate tests are generally insensitive to NSAIDs like indomethacin unless a state of inflammation-induced hyperalgesia is present.
Table 3: Acetic Acid-Induced Writhing Test - Number of Writhes
This test assesses visceral pain, which is sensitive to both central and peripheral analgesics.
| Compound | Dose (mg/kg) | Number of Writhes | % Inhibition | Animal Model |
| Vehicle | - | Baseline | - | Mouse |
| This compound | 5, 10, 50 | Data not available | Data not available | Mouse (CPSP) |
| Aspirin (NSAID) | 100 | - | 82.31% | Mouse[4] |
Specific quantitative data for this compound in the acetic acid-induced writhing test is not currently available. Aspirin, a comparable NSAID to indomethacin, shows significant inhibition of writhing.
Mechanisms of Action: Signaling Pathways
The analgesic effects of this compound, Morphine, and NSAIDs are mediated by distinct signaling pathways.
This compound: PIK3CG/NLRP3 Signaling Pathway
This compound is reported to exert its analgesic effects by suppressing the PIK3CG/NLRP3 signaling pathway, which is implicated in neuroinflammation. By inhibiting this pathway, this compound may reduce the activation of the NLRP3 inflammasome, leading to decreased production of pro-inflammatory cytokines.
Figure 1. Proposed signaling pathway for this compound's analgesic action.
Morphine: Opioid Receptor Signaling Pathway
Morphine, a classic opioid agonist, primarily acts on μ-opioid receptors (MOR) in the central nervous system. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels, which collectively suppress neuronal excitability and neurotransmitter release, resulting in analgesia.
Figure 2. Simplified opioid receptor signaling pathway for morphine.
Indomethacin (NSAID): Cyclooxygenase (COX) Pathway
NSAIDs like Indomethacin exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Figure 3. Mechanism of action for NSAIDs via the COX pathway.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Formalin Test
This test is used to assess pain-related behavior in rodents.
-
Acclimatization: Animals are placed in an observation chamber for a set period to acclimate to the environment.
-
Drug Administration: The test compound (e.g., this compound), a positive control (e.g., Morphine), or a vehicle is administered at a predetermined time before the formalin injection.
-
Formalin Injection: A small volume of dilute formalin solution is injected into the plantar surface of one hind paw.
-
Observation: The animal's behavior is observed for a specified period (e.g., 30-60 minutes). The cumulative time spent licking or biting the injected paw is recorded.
-
Data Analysis: The observation period is typically divided into two phases: Phase I (0-5 minutes, representing acute nociceptive pain) and Phase II (15-30 minutes, representing inflammatory pain). The licking time in each phase is calculated and compared between treatment groups.
Figure 4. General workflow for the formalin test.
Hot Plate Test
This test measures the latency to a thermal pain stimulus.
-
Acclimatization: Animals are allowed to acclimate to the testing room.
-
Baseline Measurement: Each animal is placed on the hot plate (maintained at a constant temperature, e.g., 55°C), and the baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound, positive control, or vehicle is administered.
-
Post-Treatment Measurement: At specific time points after drug administration, the paw withdrawal latency is measured again.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) or the raw latency times are calculated and compared between groups.
Figure 5. General workflow for the hot plate test.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally and centrally acting analgesics.
-
Acclimatization: Animals are placed in individual observation chambers.
-
Drug Administration: The test substance, positive control, or vehicle is administered.
-
Acetic Acid Injection: After a set absorption period, a solution of acetic acid is injected intraperitoneally.
-
Observation: The number of "writhes" (a characteristic stretching behavior indicative of visceral pain) is counted for a defined period (e.g., 15-20 minutes).
-
Data Analysis: The total number of writhes for each animal is recorded, and the average number of writhes for each treatment group is compared. The percentage of inhibition is often calculated.
Figure 6. General workflow for the acetic acid-induced writhing test.
Conclusion
This compound presents a novel and promising mechanism of action for analgesia, particularly in the context of neuropathic pain, by targeting the PIK3CG/NLRP3 neuroinflammatory pathway. This is distinct from the opioid receptor-mediated effects of Morphine and the COX-inhibition mechanism of NSAIDs like Indomethacin.
However, a direct quantitative comparison of the analgesic potency of this compound with these established drugs in standard acute pain models is currently challenging due to the limited availability of published data. The existing evidence for this compound's efficacy is primarily derived from a neuropathic pain model, which may not be directly comparable to the acute pain models typically used for initial analgesic screening.
Further research is warranted to fully characterize the analgesic profile of this compound in a broader range of pain models and to establish a clear dose-response relationship. Such studies will be crucial for the independent verification of its analgesic properties and for determining its potential as a future therapeutic agent for pain management. Researchers are encouraged to conduct head-to-head comparative studies using standardized protocols to bridge the current data gap.
References
Safety Operating Guide
Personal protective equipment for handling Danshenol B
Essential Safety and Handling Guide for Danshenol B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Given the absence of a publicly available, detailed Safety Data Sheet (SDS), these recommendations are based on general best practices for handling solid chemical compounds of unknown toxicity. A substance-specific risk assessment should be conducted upon obtaining the official SDS from your supplier.
Personal Protective Equipment (PPE)
All personnel handling this compound should use the following personal protective equipment. Quantitative specifications, where provided, are based on general laboratory standards for handling potentially hazardous chemicals.
| PPE Category | Item | Specification/Recommendation |
| Hand Protection | Nitrile Gloves | Minimum thickness: 0.11 mm (4.3 mils). Double-gloving is recommended, especially for prolonged handling or when working with solutions. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. Goggles are required when there is a splash hazard. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
This section outlines a standard operating procedure for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name (this compound) and CAS number (189308-09-6).
-
Log the receipt of the chemical in your laboratory's chemical inventory system.
Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.
-
Store away from incompatible materials (strong oxidizing agents, acids, and bases).
-
The storage area should be clearly marked with the appropriate hazard signs.
Handling and Preparation of Solutions
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
To prepare solutions, slowly add the powdered this compound to the solvent to avoid splashing. Research literature indicates that this compound is soluble in Dimethyl sulfoxide (DMSO).[1]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the powder. Avoid creating dust.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Spill Response
-
In the event of a spill, follow the established laboratory spill response protocol.
-
The general workflow for a solid chemical spill is illustrated in the diagram below.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and puncture-resistant container. The label should include "Hazardous Waste," "this compound," and the approximate quantity. |
| Contaminated Labware (e.g., pipette tips, weigh boats) | Place in a designated hazardous waste container lined with a heavy-duty plastic bag. |
| This compound Solutions | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," the solvent used, and the approximate concentration. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste in a designated container. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound or its solutions down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
